molecular formula C29H49FN7O17P3S B1177751 2-Fluorooctanoyl-CoA CAS No. 149542-22-3

2-Fluorooctanoyl-CoA

Numéro de catalogue: B1177751
Numéro CAS: 149542-22-3
Poids moléculaire: 911.7 g/mol
Clé InChI: NLNZPKJACJFNFU-PMDCUQHOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Fluorooctanoyl-CoA, also known as this compound, is a useful research compound. Its molecular formula is C29H49FN7O17P3S and its molecular weight is 911.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

149542-22-3

Formule moléculaire

C29H49FN7O17P3S

Poids moléculaire

911.7 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorooctanethioate

InChI

InChI=1S/C29H49FN7O17P3S/c1-4-5-6-7-8-17(30)28(42)58-12-11-32-19(38)9-10-33-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)37-16-36-20-24(31)34-15-35-25(20)37/h15-18,21-23,27,39-40H,4-14H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17?,18-,21-,22-,23+,27-/m1/s1

Clé InChI

NLNZPKJACJFNFU-PMDCUQHOSA-N

Synonymes

2-fluorooctanoyl-coenzyme A

Origine du produit

United States

Foundational & Exploratory

2-Fluorooctanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Fluorooctanoyl-CoA, a fluorinated derivative of the endogenous medium-chain fatty acyl-CoA, octanoyl-CoA. While direct experimental data on this compound is limited, this document extrapolates its chemical structure, physicochemical properties, and potential biological activities based on the known characteristics of related compounds. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential therapeutic and research applications of fluorinated fatty acid analogues. We discuss its putative synthesis, expected metabolic fate, and potential as a modulator of fatty acid oxidation, supported by detailed hypothetical experimental protocols and pathway diagrams.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, and its dysregulation is implicated in numerous diseases, including metabolic syndrome, cardiovascular disorders, and cancer. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and lipid synthesis. The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.

This compound is the alpha-fluorinated analogue of octanoyl-CoA, a key substrate for medium-chain acyl-CoA dehydrogenase (MCAD) in the mitochondrial beta-oxidation spiral. The strategic placement of a highly electronegative fluorine atom at the C-2 position is expected to significantly alter the chemical reactivity and biological activity of the parent molecule. This guide aims to provide a foundational understanding of this compound, stimulating further research into its properties and applications.

Chemical Structure and Properties

The chemical structure of this compound consists of an octanoyl chain with a fluorine atom at the alpha-position, linked to Coenzyme A via a thioester bond. Based on the structure of octanoyl-CoA and the addition of a fluorine atom, the following properties are predicted.

Data Presentation: Physicochemical Properties
PropertyOctanoyl-CoAThis compound (Predicted)Data Source/Justification
Molecular Formula C₂₉H₅₀N₇O₁₇P₃SC₂₉H₄₉FN₇O₁₇P₃S[1][2], Based on adding F and removing H.
Molecular Weight 893.73 g/mol 911.72 g/mol [1][2], Calculated based on formula.
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioateS-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorooctanethioate[1], Nomenclature based on standard rules.
Solubility Soluble in waterExpected to have slightly reduced water solubility and increased lipophilicity compared to octanoyl-CoA.[3][4][5]
Chemical Stability Stable under standard conditions. The thioester bond is subject to hydrolysis.The C-F bond is highly stable. The presence of fluorine may influence the stability of the thioester bond.General chemical principles.

Potential Biological Role and Mechanism of Action

It is hypothesized that this compound acts as a modulator of mitochondrial fatty acid beta-oxidation. The introduction of a fluorine atom at the C-2 position, adjacent to the thioester linkage, is expected to have profound effects on its interaction with key metabolic enzymes.

Octanoyl-CoA is a primary substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the beta-oxidation of medium-chain fatty acids. This enzyme catalyzes the alpha,beta-dehydrogenation of the acyl-CoA thioester. The high electronegativity of the fluorine atom in this compound is predicted to destabilize the formation of the transient enolate intermediate required for this dehydrogenation step, potentially leading to inhibition of MCAD.

Furthermore, if this compound is turned over by MCAD, the subsequent steps of beta-oxidation could also be affected. The downstream enzyme, enoyl-CoA hydratase, may have altered activity towards a fluorinated substrate.

Signaling Pathway Diagram: Hypothetical Interaction with Beta-Oxidation

beta_oxidation_pathway cluster_pathway Mitochondrial Beta-Oxidation of Octanoyl-CoA cluster_inhibitor Hypothetical Interaction of this compound Octanoyl_CoA Octanoyl-CoA trans_2_Octenoyl_CoA trans-2-Octenoyl-CoA Octanoyl_CoA->trans_2_Octenoyl_CoA FAD -> FADH₂ L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA trans_2_Octenoyl_CoA->L_3_Hydroxyoctanoyl_CoA H₂O _3_Ketooctanoyl_CoA 3-Ketooctanoyl-CoA L_3_Hydroxyoctanoyl_CoA->_3_Ketooctanoyl_CoA NAD⁺ -> NADH Hexanoyl_CoA Hexanoyl-CoA + Acetyl-CoA _3_Ketooctanoyl_CoA->Hexanoyl_CoA CoA-SH MCAD MCAD MCAD->Octanoyl_CoA ECH Enoyl-CoA Hydratase ECH->trans_2_Octenoyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase HADH->L_3_Hydroxyoctanoyl_CoA KT Ketoacyl-CoA Thiolase KT->_3_Ketooctanoyl_CoA Fluoro_Octanoyl_CoA This compound Fluoro_Octanoyl_CoA->MCAD Potential Inhibition

Caption: Hypothetical modulation of fatty acid beta-oxidation by this compound.

Experimental Protocols

Due to the lack of specific literature on this compound, the following protocols are adapted from established methods for the synthesis and analysis of other fatty acyl-CoAs.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from 2-fluorooctanoic acid.

Workflow Diagram: Synthesis of this compound

synthesis_workflow Start 2-Fluorooctanoic Acid Activation Activation to 2-Fluorooctanoyl-N-hydroxysuccinimide ester Start->Activation Coupling Coupling with Coenzyme A Activation->Coupling Purification Purification by HPLC Coupling->Purification Product This compound Purification->Product Reagent1 N-Hydroxysuccinimide, Dicyclohexylcarbodiimide Reagent1->Activation Reagent2 Coenzyme A trilithium salt in aqueous buffer Reagent2->Coupling

Caption: Proposed workflow for the chemical synthesis of this compound.

Methodology:

  • Activation of 2-Fluorooctanoic Acid: 2-Fluorooctanoic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) to form the 2-fluorooctanoyl-NHS ester. The reaction is typically stirred at room temperature for several hours.

  • Coupling with Coenzyme A: The activated 2-fluorooctanoyl-NHS ester is then added to a solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0). The reaction mixture is stirred at room temperature, and the progress is monitored by reverse-phase high-performance liquid chromatography (HPLC).

  • Purification: The final product, this compound, is purified from the reaction mixture using preparative reverse-phase HPLC with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid.

  • Characterization: The purified product should be characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure.

In Vitro Assay for MCAD Inhibition

This protocol describes a spectrophotometric assay to evaluate the inhibitory potential of this compound on medium-chain acyl-CoA dehydrogenase (MCAD) activity.[6]

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.6, containing 0.2 mM EDTA.

    • MCAD enzyme (purified).

    • Electron Acceptor: Phenazine methosulfate (PMS) or ferrocenium hexafluorophosphate.[7]

    • Final Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP).

    • Substrate: Octanoyl-CoA.

    • Inhibitor: this compound.

  • Assay Procedure:

    • The assay is performed in a 96-well plate or a cuvette at a constant temperature (e.g., 30°C).

    • The reaction mixture contains the assay buffer, DCPIP, PMS, and the MCAD enzyme.

    • To test for inhibition, varying concentrations of this compound are pre-incubated with the enzyme for a defined period.

    • The reaction is initiated by the addition of the substrate, octanoyl-CoA.

    • The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm over time.

  • Data Analysis:

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents an intriguing molecular probe and potential therapeutic agent for modulating fatty acid metabolism. Based on established principles of medicinal chemistry and enzymology, it is predicted to be an inhibitor of medium-chain acyl-CoA dehydrogenase. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this compound.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough in vitro characterization of its effects on MCAD and other enzymes of the beta-oxidation pathway. Subsequent studies in cell-based models and in vivo will be crucial to elucidate its metabolic fate and its overall impact on cellular energy metabolism. The insights gained from such studies could pave the way for the development of novel therapeutics for metabolic diseases.

References

Synthesis and Application of 2-Fluorooctanoyl-CoA for Metabolic Investigations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorooctanoyl-CoA is a valuable molecular tool for the investigation of fatty acid metabolism. Its structural similarity to the endogenous octanoyl-CoA, combined with the unique properties of the fluorine atom at the α-position, allows it to serve as a probe and potential inhibitor of key metabolic pathways, particularly mitochondrial β-oxidation. This technical guide provides a comprehensive overview of the synthesis of this compound, its characterization, and its application in metabolic studies, drawing upon established methodologies for similar short-chain acyl-CoA analogs. Detailed experimental protocols, quantitative data from analogous syntheses, and visualizations of the relevant biochemical pathways are presented to facilitate its use in research and drug development.

Introduction to this compound in Metabolic Research

Coenzyme A (CoA) thioesters of fatty acids are central intermediates in numerous metabolic processes, including energy production through β-oxidation and the biosynthesis of complex lipids.[1] The introduction of a fluorine atom at the 2-position (α-carbon) of the octanoyl chain creates a powerful tool for studying these pathways. The high electronegativity of fluorine can significantly alter the chemical properties of the acyl-CoA molecule, potentially affecting enzyme-substrate interactions and reaction mechanisms.

The primary application of this compound in metabolic studies is as a probe for fatty acid β-oxidation. It is hypothesized to act as a mechanism-based inhibitor of this pathway. Similar to its 2-bromo analogs, this compound is expected to be a substrate for the initial enzymes of the β-oxidation spiral.[2] However, the fluorine substituent is anticipated to interfere with subsequent enzymatic steps, leading to the accumulation of metabolic intermediates and the inhibition of the overall pathway. This inhibitory action makes it a valuable tool for dissecting the roles of fatty acid oxidation in various physiological and pathological states, including metabolic syndrome, cardiovascular diseases, and cancer.

Synthesis of this compound

Synthesis of 2-Fluorooctanoic Acid

The synthesis of the 2-fluorooctanoic acid precursor can be achieved through electrophilic fluorination of the corresponding octanoic acid derivative.[3]

Experimental Protocol: Synthesis of 2-Fluorooctanoic Acid (General Method)

  • Preparation of the Ketene Silyl Acetal: Octanoic acid is converted to its corresponding ketene silyl acetal. This is typically achieved by reacting octanoyl chloride with a hindered base (e.g., triethylamine) and a silylating agent (e.g., trimethylsilyl trifluoromethanesulfonate) in an aprotic solvent like dichloromethane at low temperatures.

  • Electrophilic Fluorination: The ketene silyl acetal is then reacted with an electrophilic fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor®, in a suitable solvent like acetonitrile. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched, and the 2-fluorooctanoic acid is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure α-fluorinated carboxylic acid.

Chemoenzymatic Synthesis of this compound

The conversion of 2-fluorooctanoic acid to its CoA thioester can be efficiently carried out using a chemoenzymatic approach, which offers high specificity and yield under mild reaction conditions.[1] This method typically involves the chemical activation of the carboxylic acid followed by an enzymatic reaction with Coenzyme A.

Experimental Protocol: Chemoenzymatic Synthesis of this compound [1]

  • Activation of 2-Fluorooctanoic Acid: 2-Fluorooctanoic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). To this solution, N,N'-carbonyldiimidazole (CDI) (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour to form the 2-fluorooctanoyl-imidazole intermediate.

  • Enzymatic Thioesterification: In a separate vessel, Coenzyme A trilithium salt (1.2 eq) is dissolved in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Reaction: The activated 2-fluorooctanoyl-imidazole solution is added dropwise to the Coenzyme A solution. The reaction mixture is stirred at room temperature and monitored for the formation of this compound.

  • Purification: The product is purified by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.[4] A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) is typically used for elution. The fractions containing the product are collected and lyophilized.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show the expected molecular ion peak for this compound.

  • NMR Spectroscopy: 1H NMR and 19F NMR spectroscopy can confirm the presence and position of the fluorine atom on the octanoyl chain.

Application in Metabolic Studies: Probing β-Oxidation

This compound is a valuable tool for investigating the intricacies of mitochondrial fatty acid β-oxidation. Its proposed mechanism of action involves its entry into the β-oxidation spiral, followed by the inhibition of one of the key enzymes.

The Mitochondrial β-Oxidation Pathway

Mitochondrial β-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[8]

Proposed Mechanism of Inhibition by this compound

It is hypothesized that this compound acts as a mechanism-based inhibitor of β-oxidation. The presence of the fluorine atom at the α-position is expected to disrupt the catalytic activity of one of the enzymes in the pathway, likely acyl-CoA dehydrogenase or enoyl-CoA hydratase. This leads to a halt in the β-oxidation spiral and an accumulation of the fluorinated intermediate.

A key target for inhibition by 2-substituted acyl-CoAs is carnitine palmitoyltransferase (CPT), the enzyme responsible for transporting long-chain fatty acids into the mitochondria.[2][9][10][11][12] Inhibition of CPT by this compound would effectively block the entry of long-chain fatty acids into the β-oxidation pathway.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Enzyme Source: Isolated mitochondria or purified β-oxidation enzymes (e.g., acyl-CoA dehydrogenase, carnitine palmitoyltransferase).

  • Substrate: A suitable substrate for the enzyme being assayed (e.g., octanoyl-CoA for acyl-CoA dehydrogenase, palmitoyl-CoA and L-carnitine for CPT).

  • Inhibitor: Varying concentrations of this compound.

  • Assay: The enzyme activity is measured in the presence and absence of the inhibitor. For example, the activity of acyl-CoA dehydrogenase can be monitored spectrophotometrically by following the reduction of a suitable electron acceptor.

  • Data Analysis: The inhibition constant (Ki) can be determined by plotting the reaction rates against the inhibitor concentration and fitting the data to an appropriate inhibition model.

Data Presentation

Table 1: Summary of Expected and Reported Data for Acyl-CoA Synthesis and Characterization

ParameterThis compound (Expected)Other Short-Chain Acyl-CoAs (Reported)[1]
Synthesis Yield >80% (based on chemoenzymatic methods)85-95%
Purity (HPLC) >95%>98%
Molecular Weight ~912.7 g/mol Varies with acyl chain length
1H NMR Characteristic signals for the octanoyl chain, CoA moiety, and a doublet for the α-proton split by fluorine.Characteristic signals for the respective acyl chain and CoA.
19F NMR A single resonance with coupling to the α-proton.N/A
ESI-MS (m/z) [M+H]+ at ~913.7[M+H]+ corresponding to the specific acyl-CoA.

Table 2: Potential Applications and Measurable Outcomes in Metabolic Studies

ApplicationExperimental SystemKey Measurable Outcomes
Inhibition of β-Oxidation Isolated mitochondria, cultured cellsDecreased oxygen consumption with fatty acid substrates, accumulation of 2-fluorooctanoyl-carnitine, reduced production of acetyl-CoA.
Enzyme Kinetics Purified enzymes (e.g., CPT, acyl-CoA dehydrogenase)Determination of inhibition constants (Ki) and mechanism of inhibition.[13]
Metabolic Flux Analysis Cultured cells, perfused organsAlterations in the flux through central carbon metabolism, changes in the levels of key metabolites (e.g., citrate, ATP).
PET Imaging In vivo (with 18F-labeled analog)Visualization and quantification of fatty acid uptake and oxidation in tissues like the heart and tumors.[14][15]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Octanoic_Acid Octanoic Acid Ketene_Acetal Ketene Silyl Acetal Octanoic_Acid->Ketene_Acetal Silylation Fluoro_Acid 2-Fluorooctanoic Acid Ketene_Acetal->Fluoro_Acid Electrophilic Fluorination Activated_Acid 2-Fluorooctanoyl-imidazole Fluoro_Acid->Activated_Acid Activation (CDI) Product This compound Activated_Acid->Product CoA Coenzyme A CoA->Product Enzymatic Thioesterification

Caption: Workflow for the synthesis of this compound.

Beta_Oxidation_Inhibition cluster_pathway Mitochondrial β-Oxidation cluster_inhibition Inhibition by this compound Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA ACAD Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA ECH Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA KAT Inhibitor This compound Inhibitor->Inhibition_Point CPT Carnitine Palmitoyl Transferase (CPT) Inhibitor->CPT

References

2-Fluorooctanoyl-CoA: A Technical Guide to its Application as a Probe for Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The dysregulation of FAO is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and cardiomyopathy. Consequently, the development of precise molecular tools to investigate this pathway is of paramount importance for both basic research and therapeutic discovery. 2-Fluorooctanoyl-CoA, a fluorinated analogue of a natural fatty acid intermediate, serves as a valuable probe for elucidating the mechanisms of FAO. This guide provides an in-depth technical overview of its use, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action: A Suicide Substrate for 3-Ketoacyl-CoA Thiolase

This compound functions as a mechanism-based inactivator, or "suicide substrate," for the terminal enzyme of the β-oxidation spiral, 3-ketoacyl-CoA thiolase (EC 2.3.1.16). The underlying principle of its action is analogous to that of its well-studied counterpart, 2-bromooctanoate. The process begins with the cellular uptake of 2-fluorooctanoic acid, which is then activated to its coenzyme A (CoA) thioester, this compound, by acyl-CoA synthetases located on the outer mitochondrial membrane and the endoplasmic reticulum.[1][2][3]

Once formed, this compound enters the mitochondrial matrix and is processed by the first three enzymes of the β-oxidation pathway: acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase. This enzymatic cascade converts this compound into its corresponding α-fluoro-β-ketoacyl-CoA derivative, 2-fluoro-3-ketooctanoyl-CoA.[4]

This reactive intermediate then serves as a substrate for 3-ketoacyl-CoA thiolase. During the catalytic cycle of the thiolase, a nucleophilic residue in the active site attacks the β-keto group. In the case of the fluorinated substrate, the highly electronegative fluorine atom at the α-position facilitates the elimination of the fluoride ion, leading to the formation of a reactive acyl-enzyme intermediate. This intermediate subsequently alkylates a critical residue in the enzyme's active site, resulting in the irreversible inactivation of the enzyme.[4] This targeted and irreversible inhibition makes this compound a highly specific probe for studying the role of 3-ketoacyl-CoA thiolase in fatty acid metabolism.

Quantitative Data on 2-Haloacyl-CoA Inhibition

CompoundTarget EnzymeOrganism/SystemInhibitory Concentration/EffectReference
DL-2-Bromooctanoate3-Ketoacyl-CoA Thiolase IRat Liver MitochondriaComplete and irreversible inactivation at 10 µM[4]
Acetyl-CoA3-Oxoacyl-CoA ThiolasePig HeartCompetitive inhibition with respect to CoASH (Ki = 3.9 µM at low concentrations)[5]
4-Bromo-2-octenoic acid3-Ketoacyl-CoA ThiolaseRat Liver MitochondriaSpecific inactivation[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of 2-fluorooctanoic acid. A common method involves the use of N-hydroxysuccinimide esters of the fatty acid, which readily react with coenzyme A to form the desired thioester in high yield.

Materials:

  • 2-Fluorooctanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (lithium salt)

  • Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran)

  • Buffer solution (e.g., sodium bicarbonate)

Procedure:

  • Activation of 2-Fluorooctanoic Acid: Dissolve 2-fluorooctanoic acid and N-hydroxysuccinimide in an anhydrous organic solvent. Add DCC to the solution and stir at room temperature for several hours to form the N-hydroxysuccinimide ester of 2-fluorooctanoic acid.

  • Purification of the NHS Ester: Remove the dicyclohexylurea precipitate by filtration. The solvent is then removed under reduced pressure to yield the crude NHS ester.

  • Thioesterification with Coenzyme A: Dissolve the purified NHS ester in an appropriate solvent and add it to a solution of coenzyme A in a buffer solution (e.g., 0.1 M sodium bicarbonate).

  • Reaction and Purification: Allow the reaction to proceed at room temperature with stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or HPLC.

  • Isolation of this compound: The final product can be purified using chromatographic techniques, such as column chromatography on silica gel or reversed-phase HPLC.

Protocol 2: Assay for Inhibition of Fatty Acid Oxidation in Isolated Mitochondria

This protocol describes a method to measure the inhibitory effect of 2-fluorooctanoic acid (which is converted to this compound in situ) on the oxidation of a radiolabeled fatty acid substrate in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and HEPES)

  • [1-14C]Palmitoyl-CoA or other radiolabeled fatty acyl-CoA

  • L-Carnitine

  • Malate

  • ADP

  • 2-Fluorooctanoic acid (dissolved in a suitable solvent, e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

  • Reaction Setup: In a reaction vessel, add respiration buffer, L-carnitine, malate, and the radiolabeled fatty acyl-CoA substrate.

  • Inhibitor Addition: Add varying concentrations of 2-fluorooctanoic acid to the reaction vessels. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Initiation of Oxidation: Add the isolated mitochondria to the reaction vessels and pre-incubate for a short period to allow for the uptake and activation of 2-fluorooctanoic acid.

  • Start of Respiration: Initiate fatty acid oxidation by adding ADP to stimulate state 3 respiration.

  • Measurement of CO2 Production: The reaction is carried out in a sealed system that allows for the trapping of the produced 14CO2 (e.g., using a filter paper soaked in a CO2 trapping agent).

  • Termination of Reaction: After a defined incubation period, stop the reaction by adding an acid (e.g., perchloric acid).

  • Quantification: Measure the radioactivity of the trapped 14CO2 using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation for each inhibitor concentration and determine the IC50 value for 2-fluorooctanoic acid.

Protocol 3: 3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the cleavage of a substrate, which can be used to assess the inhibitory effect of 2-fluoro-3-ketooctanoyl-CoA.

Materials:

  • Purified 3-ketoacyl-CoA thiolase or mitochondrial lysate

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Coenzyme A (CoA)

  • Acetoacetyl-CoA (or another suitable 3-ketoacyl-CoA substrate)

  • 2-Fluoro-3-ketooctanoyl-CoA (as the inhibitor)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, CoA, and the 3-ketoacyl-CoA substrate.

  • Inhibitor Incubation: Add varying concentrations of 2-fluoro-3-ketooctanoyl-CoA to the reaction mixture and pre-incubate with the enzyme for a defined period to allow for inactivation.

  • Initiation of Reaction: Start the reaction by adding the enzyme (or mitochondrial lysate) to the cuvette.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at a wavelength specific for the thioester bond of the 3-ketoacyl-CoA substrate (e.g., 303 nm for acetoacetyl-CoA).

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the kinetic parameters of inhibition (e.g., Ki or IC50).

Visualizations

Signaling Pathway: Metabolic Activation and Inhibition by this compound

fatty_acid_oxidation_inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 2-FO 2-Fluorooctanoic Acid ACS Acyl-CoA Synthetase 2-FO->ACS Activation 2-FO-CoA This compound Beta_Oxidation β-Oxidation Enzymes (ACAD, ECH, HADH) 2-FO-CoA->Beta_Oxidation Metabolic Processing 2-F-3-KO-CoA 2-Fluoro-3-ketooctanoyl-CoA Beta_Oxidation->2-F-3-KO-CoA Thiolase 3-Ketoacyl-CoA Thiolase 2-F-3-KO-CoA->Thiolase Substrate Binding Inactivated_Thiolase Inactivated Thiolase Thiolase->Inactivated_Thiolase Irreversible Inhibition AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Normal Reaction HexanoylCoA Hexanoyl-CoA Thiolase->HexanoylCoA Normal Reaction ACS->2-FO-CoA

Caption: Metabolic activation of 2-fluorooctanoic acid and subsequent inhibition of 3-ketoacyl-CoA thiolase.

Experimental Workflow: Measuring FAO Inhibition in Isolated Mitochondria

fao_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Mito 1. Isolate Mitochondria from tissue Prepare_Reagents 2. Prepare Respiration Buffer and Substrates ([14C]-Palmitoyl-CoA) Isolate_Mito->Prepare_Reagents Prepare_Inhibitor 3. Prepare Stock Solution of 2-Fluorooctanoic Acid Prepare_Reagents->Prepare_Inhibitor Setup_Reaction 4. Set up reaction vessels with buffer, substrates, and varying concentrations of 2-Fluorooctanoic Acid Prepare_Inhibitor->Setup_Reaction Add_Mito 5. Add isolated mitochondria to each vessel Setup_Reaction->Add_Mito Incubate 6. Incubate to allow for inhibitor activation and action Add_Mito->Incubate Start_Reaction 7. Initiate FAO by adding ADP Incubate->Start_Reaction Trap_CO2 8. Trap evolved [14C]O2 Start_Reaction->Trap_CO2 Measure_Radioactivity 9. Quantify trapped [14C]O2 using scintillation counting Trap_CO2->Measure_Radioactivity Calculate_Rates 10. Calculate FAO rates for each concentration Measure_Radioactivity->Calculate_Rates Determine_IC50 11. Determine the IC50 value for the inhibitor Calculate_Rates->Determine_IC50

Caption: Experimental workflow for assessing the inhibition of fatty acid oxidation by 2-fluorooctanoic acid.

Logical Relationship: Mechanism-Based Inactivation

mechanism_based_inactivation Enzyme E (3-Ketoacyl-CoA Thiolase) ES_Complex E-S Complex (Reversible) Enzyme->ES_Complex + S Substrate S (2-Fluoro-3-ketooctanoyl-CoA) Acyl_Enzyme Acyl-Enzyme Intermediate (Reactive) ES_Complex->Acyl_Enzyme Catalysis & Fluoride Elimination Inactive_Enzyme E-I (Covalently Modified) (Inactive) Acyl_Enzyme->Inactive_Enzyme Covalent Modification of Active Site

Caption: Logical flow of the mechanism-based inactivation of 3-ketoacyl-CoA thiolase.

Conclusion

This compound represents a potent and specific tool for the investigation of fatty acid β-oxidation. Its mechanism of action, involving metabolic activation to a reactive intermediate that irreversibly inactivates 3-ketoacyl-CoA thiolase, allows for the precise interrogation of this key enzymatic step. The experimental protocols provided herein offer a framework for the synthesis and application of this probe in various research settings. By employing this compound, researchers and drug development professionals can gain valuable insights into the regulation of fatty acid metabolism and its role in health and disease, thereby facilitating the discovery of novel therapeutic interventions for metabolic disorders.

References

The Core Mechanism of 2-Fluorooctanoyl-CoA in Cellular Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluorooctanoyl-CoA is a fluorinated analog of the endogenous fatty acid metabolite, octanoyl-CoA. Emerging evidence on structurally related 2-haloacyl-CoA compounds strongly indicates that this compound functions as a mechanism-based inhibitor of mitochondrial fatty acid β-oxidation. The primary cellular target is hypothesized to be 3-ketoacyl-CoA thiolase, a critical enzyme in the terminal step of the β-oxidation spiral. In the mitochondrial matrix, this compound is believed to undergo the initial enzymatic steps of β-oxidation, leading to the formation of a highly reactive intermediate, 2-fluoro-3-ketooctanoyl-CoA. This intermediate then acts as an electrophile, leading to the irreversible covalent modification and subsequent inactivation of the active site of 3-ketoacyl-CoA thiolase. The inhibition of this key enzyme disrupts cellular energy metabolism, leading to a reduction in ATP production from fatty acids, and can trigger downstream signaling events associated with metabolic stress and mitochondrial dysfunction. This guide provides a detailed overview of the proposed mechanism of action, supported by data from analogous compounds, and outlines experimental protocols for its investigation.

Proposed Mechanism of Action of this compound

The cellular activity of this compound is predicated on its structural similarity to natural fatty acyl-CoAs, allowing it to enter the mitochondrial fatty acid β-oxidation pathway. However, the presence of the fluorine atom at the α-carbon (C2) position fundamentally alters its metabolic fate, transforming it from a fuel source into a potent enzyme inhibitor.

Entry into the β-Oxidation Pathway

Upon entering the mitochondrial matrix, this compound is recognized as a substrate by the enzymes of the β-oxidation spiral. It proceeds through the first two steps of the cycle:

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α- and β-carbons, yielding 2-fluoro-2-enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon, resulting in the formation of 2-fluoro-3-hydroxyoctanoyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, producing the key reactive intermediate, 2-fluoro-3-ketooctanoyl-CoA .

Irreversible Inhibition of 3-Ketoacyl-CoA Thiolase

The final enzyme of the β-oxidation cycle, 3-ketoacyl-CoA thiolase (also known as thiolase), catalyzes the thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. The enzyme utilizes a nucleophilic cysteine residue in its active site to initiate this reaction.

The presence of the electron-withdrawing fluorine atom at the α-position of 2-fluoro-3-ketooctanoyl-CoA makes the α-carbon highly electrophilic. This renders the intermediate susceptible to nucleophilic attack by the active site cysteine of 3-ketoacyl-CoA thiolase. The covalent bond formation between the inhibitor and the enzyme leads to the irreversible inactivation of the thiolase.

Quantitative Data on Inhibition of β-Oxidation Enzymes

EnzymeSubstrateProductExpected Effect of this compoundRationale
Acyl-CoA DehydrogenaseThis compound2-Fluoro-2-enoyl-CoASubstrateThe enzyme is expected to process the fluorinated analog, initiating its entry into the β-oxidation pathway.
Enoyl-CoA Hydratase2-Fluoro-2-enoyl-CoA2-Fluoro-3-hydroxyoctanoyl-CoASubstrateThe enzyme is expected to hydrate the double bond of the fluorinated intermediate.
3-Hydroxyacyl-CoA Dehydrogenase2-Fluoro-3-hydroxyoctanoyl-CoA2-Fluoro-3-ketooctanoyl-CoASubstrateThe enzyme is expected to oxidize the hydroxyl group, forming the reactive inhibitor.
3-Ketoacyl-CoA Thiolase2-Fluoro-3-ketooctanoyl-CoAN/A (Inhibition)Irreversible Inhibition The reactive 2-fluoro-3-keto intermediate is expected to covalently modify and inactivate the enzyme.

Experimental Protocols

The following section details a hypothetical, yet plausible, experimental protocol to investigate the mechanism of action of this compound, focusing on its presumed primary target, 3-ketoacyl-CoA thiolase.

Synthesis of this compound

Objective: To synthesize this compound for use in enzymatic assays.

Materials:

  • 2-Fluorooctanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tricine buffer

  • Dithiothreitol (DTT)

Protocol:

  • Prepare a reaction mixture containing Tricine buffer (pH 8.0), MgCl₂, ATP, and DTT.

  • Add 2-fluorooctanoic acid and Coenzyme A to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of this compound using HPLC.

  • Purify the synthesized this compound using reverse-phase HPLC.

  • Determine the concentration of the purified product spectrophotometrically by measuring the absorbance of the thioester bond at 232 nm or the adenine ring of CoA at 260 nm.

Assay for Irreversible Inhibition of 3-Ketoacyl-CoA Thiolase

Objective: To determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) for the irreversible inhibition of 3-ketoacyl-CoA thiolase by this compound.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound (synthesized as described above)

  • Acetoacetyl-CoA (substrate for thiolase)

  • Coenzyme A

  • Tris-HCl buffer

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of free CoA

  • Spectrophotometer

Protocol:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0) and acetoacetyl-CoA.

    • Initiate the reaction by adding a known amount of 3-ketoacyl-CoA thiolase.

    • Monitor the decrease in absorbance at 303 nm due to the cleavage of acetoacetyl-CoA.

  • Time-Dependent Inactivation Assay:

    • Pre-incubate 3-ketoacyl-CoA thiolase with various concentrations of this compound in the presence of the enzymes required to convert it to the active inhibitor (acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase) and their respective cofactors (FAD and NAD⁺).

    • At various time points, withdraw aliquots from the pre-incubation mixture and dilute them into the enzyme activity assay mixture described in step 1.

    • Measure the residual enzyme activity.

    • Plot the natural logarithm of the residual activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (kₒₑₛ).

  • Determination of Kinetic Parameters:

    • Plot the values of kₒₑₛ against the corresponding concentrations of this compound.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Natural Substrate 3_Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase Fatty_Acyl_CoA->3_Ketoacyl_CoA_Thiolase Natural Substrate -> Acetyl-CoA 2_Fluorooctanoyl_CoA This compound 2_Fluorooctanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 2_Fluoro_2_enoyl_CoA 2-Fluoro-2-enoyl-CoA Acyl_CoA_Dehydrogenase->2_Fluoro_2_enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 2_Fluoro_2_enoyl_CoA->Enoyl_CoA_Hydratase H2O 2_Fluoro_3_hydroxyoctanoyl_CoA 2-Fluoro-3-hydroxyoctanoyl-CoA Enoyl_CoA_Hydratase->2_Fluoro_3_hydroxyoctanoyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 2_Fluoro_3_hydroxyoctanoyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH 2_Fluoro_3_ketooctanoyl_CoA 2-Fluoro-3-ketooctanoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->2_Fluoro_3_ketooctanoyl_CoA 2_Fluoro_3_ketooctanoyl_CoA->3_Ketoacyl_CoA_Thiolase Irreversible Inhibition Inactivated_Thiolase Inactivated Thiolase Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic activation and inhibitory pathway of this compound.

experimental_workflow Start Start: Hypothesis This compound is an irreversible inhibitor of 3-ketoacyl-CoA thiolase Synthesis Synthesis of this compound Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Concentration Determination Purification->Characterization Enzyme_Assay Thiolase Activity Assay (Control) Characterization->Enzyme_Assay Inactivation_Assay Time-Dependent Inactivation Assay with this compound Characterization->Inactivation_Assay Data_Analysis Kinetic Data Analysis (kobs vs. [I]) Inactivation_Assay->Data_Analysis Determine_Parameters Determine k_inact and K_I Data_Analysis->Determine_Parameters Conclusion Conclusion on Inhibitory Mechanism Determine_Parameters->Conclusion cellular_consequences 2_Fluorooctanoyl_CoA This compound Inhibition Inhibition of 3-Ketoacyl-CoA Thiolase 2_Fluorooctanoyl_CoA->Inhibition Metabolic_Block Blockage of β-Oxidation Inhibition->Metabolic_Block ATP_Reduction Reduced ATP Production Metabolic_Block->ATP_Reduction Mitochondrial_Stress Mitochondrial Stress Metabolic_Block->Mitochondrial_Stress AMPK_Activation AMPK Activation ATP_Reduction->AMPK_Activation Autophagy Autophagy Induction AMPK_Activation->Autophagy ROS_Production Increased ROS Mitochondrial_Stress->ROS_Production Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis

In Vitro Characterization of 2-Fluorooctanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro characterization of 2-Fluorooctanoyl-CoA is limited in publicly available scientific literature. This guide provides a comprehensive framework based on the well-established principles of fatty acid metabolism and the characterization of analogous fluorinated and non-fluorinated acyl-CoA derivatives. The experimental protocols and data tables presented are illustrative templates for guiding future research endeavors.

Introduction

This compound is a fluorinated derivative of the endogenous medium-chain fatty acyl-CoA, octanoyl-CoA. The introduction of a fluorine atom at the α-position can significantly alter the molecule's chemical properties, including its electronegativity and susceptibility to enzymatic processing. These alterations make this compound a molecule of interest for studying the mechanisms of fatty acid metabolism and for the development of novel therapeutics, potentially as an enzyme inhibitor or a metabolic probe.

This technical guide outlines a systematic approach to the in vitro characterization of this compound, focusing on its synthesis, interaction with key enzymes of the fatty acid β-oxidation pathway, and the requisite experimental protocols.

Chemo-Enzymatic Synthesis of this compound

The synthesis of this compound is a prerequisite for its in vitro characterization. A common and effective method is a chemo-enzymatic approach, which offers high yields and specificity. This process typically involves two main steps: the chemical synthesis of the 2-fluorooctanoic acid precursor and its subsequent enzymatic conversion to the corresponding CoA thioester.

Synthesis of 2-Fluorooctanoic Acid

The synthesis of the precursor, 2-fluorooctanoic acid, can be achieved through various organic synthesis routes. One common method is the α-fluorination of octanoic acid.

Enzymatic Conversion to this compound

Acyl-CoA synthetases (ACS) are enzymes that catalyze the formation of acyl-CoA thioesters from fatty acids, ATP, and Coenzyme A. The substrate promiscuity of certain ACS enzymes can be leveraged for the synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine 2-fluorooctanoic acid, Coenzyme A, and ATP.

  • Enzyme Addition: Initiate the reaction by adding a purified acyl-CoA synthetase. A promiscuous bacterial or yeast ACS is often a good starting point.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).

  • Monitoring: Monitor the progress of the reaction by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Purification: Purify the synthesized this compound from the reaction mixture using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.

Proposed Metabolic Pathway and Key Enzymatic Interactions

It is hypothesized that this compound, once formed, would enter the mitochondrial fatty acid β-oxidation pathway. The fluorine substitution at the C-2 position is expected to have a significant impact on the activity of the enzymes in this pathway.

Metabolic_Pathway 2-Fluorooctanoic_Acid 2-Fluorooctanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 2-Fluorooctanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase This compound->Acyl-CoA_Dehydrogenase Acyl-CoA_Synthetase->this compound Metabolite_1 Metabolite_1 Acyl-CoA_Dehydrogenase->Metabolite_1 Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Metabolite_2 Metabolite_2 Enoyl-CoA_Hydratase->Metabolite_2 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Metabolite_3 Metabolite_3 3-Hydroxyacyl-CoA_Dehydrogenase->Metabolite_3 3-Ketoacyl-CoA_Thiolase 3-Ketoacyl-CoA_Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA_Thiolase->Acetyl-CoA 2-Fluorohexanoyl-CoA 2-Fluorohexanoyl-CoA 3-Ketoacyl-CoA_Thiolase->2-Fluorohexanoyl-CoA Metabolite_1->Enoyl-CoA_Hydratase Metabolite_2->3-Hydroxyacyl-CoA_Dehydrogenase Metabolite_3->3-Ketoacyl-CoA_Thiolase

Caption: Proposed metabolic pathway for 2-Fluorooctanoic Acid.

In Vitro Enzymatic Assays

The core of characterizing this compound lies in assessing its interaction with the enzymes of the β-oxidation pathway. The primary objectives are to determine if it acts as a substrate or an inhibitor and to quantify the kinetic parameters of these interactions.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

ACADs catalyze the first step of β-oxidation, introducing a double bond between the α and β carbons. The activity of ACADs can be monitored using an electron transfer flavoprotein (ETF) reduction assay.

Experimental Protocol: ACAD Assay

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a specific ACAD isozyme (e.g., medium-chain acyl-CoA dehydrogenase, MCAD), and an electron acceptor like ferricenium hexafluorophosphate or an ETF-based system.

  • Substrate Addition: Initiate the reaction by adding this compound at varying concentrations.

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction velocities and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibition Studies: To test for inhibition, perform the assay with a known ACAD substrate (e.g., octanoyl-CoA) in the presence of varying concentrations of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Synthesize_and_Purify Synthesize & Purify This compound Setup_Reaction Set up Reaction Mixtures (Buffer, Cofactors) Synthesize_and_Purify->Setup_Reaction Prepare_Enzyme Prepare Purified Target Enzyme Initiate_Reaction Initiate with Enzyme Prepare_Enzyme->Initiate_Reaction Add_Substrate Add this compound (Varying Concentrations) Setup_Reaction->Add_Substrate Add_Substrate->Initiate_Reaction Monitor_Activity Monitor Activity (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Activity Calculate_Velocities Calculate Initial Reaction Velocities Monitor_Activity->Calculate_Velocities Plot_Data Plot Data (e.g., Michaelis-Menten) Calculate_Velocities->Plot_Data Determine_Parameters Determine Kinetic Parameters (Km, Vmax, Ki) Plot_Data->Determine_Parameters

Caption: General workflow for enzyme kinetic analysis.

Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase Assays

Similar systematic approaches should be applied to the subsequent enzymes of the β-oxidation spiral.

  • Enoyl-CoA Hydratase: The activity can be monitored by the increase in absorbance at 263 nm due to the formation of the enoyl-CoA product.

  • 3-Hydroxyacyl-CoA Dehydrogenase: This NAD+-dependent enzyme's activity can be followed by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

  • 3-Ketoacyl-CoA Thiolase: The thiolytic cleavage of the 3-ketoacyl-CoA intermediate can be coupled to citrate synthase and the subsequent reaction of Coenzyme A with DTNB (Ellman's reagent) to monitor the increase in absorbance at 412 nm.

Data Presentation

Quantitative data from these enzymatic assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters of this compound with β-Oxidation Enzymes

EnzymeSubstrate/InhibitorKm (µM)Vmax (µmol/min/mg)Ki (µM)Inhibition Type
Acyl-CoA Dehydrogenase (MCAD)This compoundTBDTBDTBDTBD
Enoyl-CoA HydrataseThis compoundTBDTBDTBDTBD
3-Hydroxyacyl-CoA DehydrogenaseThis compoundTBDTBDTBDTBD
3-Ketoacyl-CoA ThiolaseThis compoundTBDTBDTBDTBD
TBD: To Be Determined

Table 2: Comparison of Kinetic Parameters with Non-Fluorinated Analogue

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)
Octanoyl-CoAAcyl-CoA Dehydrogenase (MCAD)Literature ValueLiterature Value
This compoundAcyl-CoA Dehydrogenase (MCAD)TBDTBD
TBD: To Be Determined

Conclusion

The in vitro characterization of this compound is a critical step in understanding its biological activity and potential therapeutic applications. Although direct experimental data is currently sparse, the established methodologies for studying fatty acid metabolism provide a clear roadmap for its comprehensive evaluation. By systematically assessing its synthesis and interactions with the key enzymes of the β-oxidation pathway, researchers can elucidate the impact of α-fluorination on substrate specificity and enzyme inhibition. The findings from such studies will be invaluable for the design of novel metabolic modulators and for advancing our understanding of fatty acid biochemistry.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Initial Synthesis of 2-Fluorooctanoyl-CoA

This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, a fluorinated analog of the endogenous fatty acid metabolite, octanoyl-CoA. While direct discovery literature for this specific molecule is sparse, its synthesis and biological relevance can be inferred from established chemical methodologies and the well-documented behavior of analogous alpha-halogenated fatty acids. This document details a plausible synthetic pathway, potential biological mechanisms of action, and relevant experimental protocols.

Introduction

This compound is a synthetic derivative of octanoyl-CoA, an intermediate in fatty acid metabolism. The introduction of a fluorine atom at the alpha-position (C-2) of the octanoyl chain is expected to significantly alter its biochemical properties. Alpha-halogenated fatty acids and their CoA esters are known to act as probes and inhibitors of enzymes involved in fatty acid oxidation. Therefore, this compound holds potential as a valuable tool for studying lipid metabolism and as a lead compound in the development of therapeutics targeting metabolic disorders.

Proposed Synthesis of this compound

The initial synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the precursor 2-fluorooctanoic acid, followed by its enzymatic or chemical conversion to the corresponding Coenzyme A thioester.

Step 1: Synthesis of 2-Fluorooctanoic Acid

A plausible and documented method for the synthesis of racemic 2-fluorooctanoic acid involves the fluorination of a corresponding bromo-ester followed by hydrolysis.[1]

Experimental Protocol:

  • Materials: Methyl 2-bromooctanoate, potassium fluoride (KF), tetrabutylammonium fluoride hydrate (TBAF·xH₂O), acetamide, sodium hydroxide (NaOH), diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • A mixture of methyl 2-bromooctanoate, potassium fluoride, and a catalytic amount of tetrabutylammonium fluoride hydrate is heated in molten acetamide.

    • The reaction mixture is maintained at a specified temperature for a set duration to facilitate the nucleophilic substitution of bromine with fluorine.

    • After cooling, the reaction mixture is partitioned between diethyl ether and water.

    • The organic layer containing methyl 2-fluorooctanoate is separated, washed, dried, and concentrated under reduced pressure.

    • The crude methyl 2-fluorooctanoate is then subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide.

    • The resulting sodium 2-fluorooctanoate is acidified with hydrochloric acid to precipitate 2-fluorooctanoic acid.

    • The final product is purified by recrystallization or distillation.

Step 2: Conversion of 2-Fluorooctanoic Acid to this compound

The activation of 2-fluorooctanoic acid to its CoA thioester can be achieved through chemo-enzymatic methods, which are widely applicable to various fatty acids.

Experimental Protocol (Chemo-Enzymatic):

  • Materials: 2-fluorooctanoic acid, Coenzyme A (CoA-SH), ATP, magnesium chloride (MgCl₂), acyl-CoA synthetase (e.g., from Pseudomonas sp.), potassium phosphate buffer.

  • Procedure:

    • A reaction mixture is prepared containing 2-fluorooctanoic acid, Coenzyme A, ATP, and MgCl₂ in a potassium phosphate buffer at a physiological pH (e.g., 7.4).

    • The reaction is initiated by the addition of a suitable acyl-CoA synthetase.

    • The mixture is incubated at a controlled temperature (e.g., 30-37°C) with gentle agitation.

    • The progress of the reaction can be monitored by HPLC or by measuring the decrease in free CoA-SH.

    • Upon completion, the this compound can be purified using solid-phase extraction or preparative HPLC.

Proposed Biological Mechanism of Action

Based on studies of analogous 2-bromo fatty acyl-CoAs, this compound is hypothesized to be an inhibitor of key enzymes in the mitochondrial fatty acid β-oxidation pathway.[2][3] The fluorine atom at the alpha-position likely interferes with the enzymatic reactions that occur at this site.

The primary target is expected to be 3-ketoacyl-CoA thiolase , the final enzyme in the β-oxidation spiral, which catalyzes the cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[3] Inhibition of this enzyme would lead to the accumulation of upstream metabolites and a halt in fatty acid oxidation.

Another potential target is carnitine palmitoyltransferase (CPT) , particularly CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane.[2] These enzymes are responsible for the transport of long-chain fatty acids into the mitochondria. Inhibition of CPT would prevent the entry of fatty acids into the β-oxidation pathway.

Quantitative Data (Analogous Compounds)

CompoundTarget EnzymeOrganism/SystemInhibitory Concentration/ConstantReference
DL-2-Bromooctanoate3-Ketothiolase IRat liver mitochondria10 µM (causes complete inactivation)[3]
2-Bromopalmitoyl-CoACarnitine PalmitoyltransferaseRat liver mitochondriaPotent inhibitor[2]

Visualizations

Proposed Synthetic Pathway for this compound

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Fluorooctanoic Acid cluster_1 Step 2: Enzymatic Acylation Methyl_2-bromooctanoate Methyl 2-bromooctanoate Methyl_2-fluorooctanoate Methyl 2-fluorooctanoate Methyl_2-bromooctanoate->Methyl_2-fluorooctanoate KF, TBAF, Acetamide 2-Fluorooctanoic_Acid 2-Fluorooctanoic Acid Methyl_2-fluorooctanoate->2-Fluorooctanoic_Acid NaOH, then H+ This compound This compound 2-Fluorooctanoic_Acid->this compound Acyl-CoA Synthetase, ATP, Mg2+ CoA-SH Coenzyme A

Caption: Proposed two-step synthesis of this compound.

Mitochondrial Fatty Acid β-Oxidation Pathway and Proposed Inhibition

Beta_Oxidation_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl-CoA Acyl-CoA Fatty_Acid->Acyl-CoA Acyl-CoA Synthetase Acyl-Carnitine Acyl-Carnitine Acyl-CoA->Acyl-Carnitine CPT1 Matrix_Acyl-CoA Acyl-CoA Acyl-Carnitine->Matrix_Acyl-CoA CPT2 Enoyl-CoA trans-Δ2-Enoyl-CoA Matrix_Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA β-Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl-CoA Acyl-CoA (n-2) Ketoacyl-CoA->Shorter_Acyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA TCA TCA Cycle Acetyl-CoA->TCA This compound This compound This compound->Acyl-CoA Inhibits CPT1 This compound->Ketoacyl-CoA Inhibits Thiolase

References

Exploring the Enzymatic Targets of 2-Fluorooctanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorooctanoyl-CoA is a synthetic analog of the naturally occurring octanoyl-CoA, a key intermediate in fatty acid metabolism. The introduction of a fluorine atom at the α-position (C-2) of the octanoyl chain is expected to significantly alter its biochemical properties and interactions with enzymes. This modification can induce steric and electronic effects that may lead to potent and specific enzyme inhibition. While direct studies on this compound are limited in the publicly available literature, a comprehensive understanding of its potential enzymatic targets can be extrapolated from research on structurally similar halo-substituted fatty acyl-CoA analogs. This technical guide synthesizes the current understanding of the enzymatic machinery involved in fatty acid metabolism and highlights the probable targets of this compound, providing a framework for future research and drug development.

The primary metabolic pathway for fatty acids is mitochondrial β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. Given the structural similarity, this compound is anticipated to interact with the enzymes of this pathway, potentially acting as a substrate, an inhibitor, or both. The presence of the electronegative fluorine atom at the C-2 position can influence the acidity of the α-proton and the reactivity of the thioester bond, likely leading to inhibitory effects on key enzymes.

Potential Enzymatic Targets in Fatty Acid β-Oxidation

Based on studies of analogous 2-haloacyl-CoAs, the principal enzymatic targets for this compound within the mitochondrial β-oxidation pathway are expected to be:

  • Carnitine Palmitoyltransferase I (CPT1): The gatekeeper of mitochondrial fatty acid oxidation, CPT1 facilitates the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix.

  • Acyl-CoA Dehydrogenases (ACADs): A family of enzymes that catalyze the first step of β-oxidation, introducing a double bond between the α- and β-carbons.

  • 3-Ketoacyl-CoA Thiolase (KAT): The final enzyme in the β-oxidation spiral, which cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

The inhibitory mechanisms of analogous compounds on these enzymes provide a strong foundation for predicting the action of this compound.

Data Presentation: Inhibitory Effects of Analogous 2-Haloacyl-CoAs

The following table summarizes the known inhibitory effects of 2-bromo- and other modified acyl-CoA analogs on the key enzymes of fatty acid metabolism. This data serves as a predictive framework for the potential interactions of this compound.

Analogous CompoundTarget EnzymeOrganism/SystemObserved EffectReference
2-Bromopalmitoyl-CoACarnitine Palmitoyltransferase I (CPT1)Rat Liver MitochondriaPotent irreversible inhibition[1]
2-Bromooctanoyl-CoA3-Ketoacyl-CoA Thiolase IRat Liver MitochondriaComplete and irreversible inactivation[2]
Valproyl-CoACarnitine Palmitoyltransferase IA (CPT1A)Human Fibroblasts, Rat CPT1A expressed in S. cerevisiaeCompetitive inhibition with respect to palmitoyl-CoA[3][4]
2-Mercaptoacetyl-CoAAcyl-CoA DehydrogenasesRat Liver Mitochondrial MatrixCompetitive inhibition[5]
2-Pentynoyl-CoAShort-chain and Medium-chain Acyl-CoA DehydrogenasesPorcine KidneyMechanism-based inactivation[6]

Experimental Protocols

To investigate the enzymatic targets of this compound, a series of established biochemical assays can be employed. The following protocols are based on methodologies used for studying analogous compounds.

Synthesis of this compound

The synthesis of this compound is a prerequisite for enzymatic studies. A common chemo-enzymatic approach can be utilized.

Materials:

  • 2-Fluorooctanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or a chemical coupling method

  • ATP

  • MgCl₂

  • Buffer (e.g., Tris-HCl, pH 7.5)

Protocol (Enzymatic):

  • Dissolve 2-fluorooctanoic acid in an appropriate buffer.

  • Add Coenzyme A, ATP, and MgCl₂ to the solution.

  • Initiate the reaction by adding a suitable acyl-CoA synthetase.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Monitor the formation of this compound using techniques such as HPLC or LC-MS.

  • Purify the synthesized this compound using reverse-phase HPLC.

A chemical synthesis approach using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) can also be employed.

Carnitine Palmitoyltransferase I (CPT1) Inhibition Assay

This assay measures the activity of CPT1 by quantifying the formation of radiolabeled palmitoylcarnitine from palmitoyl-CoA and radiolabeled carnitine.

Materials:

  • Isolated mitochondria or purified CPT1

  • Palmitoyl-CoA

  • L-[³H]carnitine

  • This compound (as potential inhibitor)

  • Bovine serum albumin (BSA)

  • Buffer (e.g., HEPES, pH 7.4)

  • Scintillation cocktail and counter

Protocol:

  • Pre-incubate isolated mitochondria or purified CPT1 with varying concentrations of this compound.

  • Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Separate the radiolabeled palmitoylcarnitine from unreacted L-[³H]carnitine using a suitable method (e.g., ion-exchange chromatography or solvent extraction).

  • Quantify the radioactivity of the palmitoylcarnitine fraction using liquid scintillation counting.

  • Determine the IC₅₀ and/or Kᵢ values for this compound by plotting the enzyme activity against the inhibitor concentration.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

ACAD activity can be measured spectrophotometrically by monitoring the reduction of a redox dye.

Materials:

  • Purified medium-chain acyl-CoA dehydrogenase (MCAD) or other ACADs

  • Octanoyl-CoA (as substrate)

  • This compound (as potential inhibitor)

  • Phenazine methosulfate (PMS)

  • Dichlorophenolindophenol (DCPIP)

  • Buffer (e.g., potassium phosphate, pH 7.6)

Protocol:

  • In a cuvette, combine the buffer, PMS, and DCPIP.

  • Add the purified ACAD enzyme.

  • Add varying concentrations of this compound for inhibition studies.

  • Initiate the reaction by adding the substrate, octanoyl-CoA.

  • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculate the enzyme activity from the rate of DCPIP reduction.

  • Determine the inhibitory kinetics of this compound.

3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

The activity of KAT is typically measured in the thiolysis direction by monitoring the decrease in the magnesium-complexed acetoacetyl-CoA absorbance at 303 nm.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • Acetoacetyl-CoA (as substrate)

  • Coenzyme A (CoA)

  • This compound (as potential inhibitor)

  • MgCl₂

  • Buffer (e.g., Tris-HCl, pH 8.1)

Protocol:

  • In a quartz cuvette, combine the buffer, MgCl₂, and CoA.

  • Add the purified KAT enzyme.

  • For inhibition studies, add varying concentrations of this compound.

  • Initiate the reaction by adding acetoacetyl-CoA.

  • Monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of acetoacetyl-CoA.

  • Calculate the enzyme activity and determine the inhibitory effects of this compound.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_inhibitor Potential Inhibition by this compound Fatty Acid Fatty Acid Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase Fatty Acid->Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Shuttle Fatty Acyl-CoA Synthetase->Fatty Acyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA_mito->Acyl-CoA Dehydrogenase Trans-Δ²-Enoyl-CoA Trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase->Trans-Δ²-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->L-3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA Thiolase->Acetyl-CoA Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA Thiolase->Shortened Acyl-CoA Trans-Δ²-Enoyl-CoA->Enoyl-CoA Hydratase L-3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA->3-Ketoacyl-CoA Thiolase Inhibitor->Acyl-CoA Dehydrogenase Inhibitor->3-Ketoacyl-CoA Thiolase Inhibitor->CPT1

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and Potential Targets of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_assays Enzymatic Assays cluster_analysis Data Analysis Start 2-Fluorooctanoic Acid + CoA Synthesis Chemo-enzymatic Synthesis Start->Synthesis Purification HPLC Purification Synthesis->Purification Product This compound Purification->Product CPT1_Assay CPT1 Inhibition Assay Product->CPT1_Assay ACAD_Assay Acyl-CoA Dehydrogenase Inhibition Assay Product->ACAD_Assay KAT_Assay 3-Ketoacyl-CoA Thiolase Inhibition Assay Product->KAT_Assay Kinetics Determination of IC₅₀ and Kᵢ values CPT1_Assay->Kinetics ACAD_Assay->Kinetics KAT_Assay->Kinetics

Caption: Experimental Workflow for Investigating Enzymatic Targets of this compound.

Conclusion

While direct experimental data on the enzymatic targets of this compound is scarce, a strong case can be made for its interaction with the key enzymes of mitochondrial fatty acid β-oxidation. Drawing parallels from the well-documented inhibitory effects of other 2-haloacyl-CoA analogs, it is highly probable that this compound will act as an inhibitor of Carnitine Palmitoyltransferase I, Acyl-CoA Dehydrogenases, and/or 3-Ketoacyl-CoA Thiolase. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the systematic investigation of this promising molecule. Further studies are warranted to elucidate the precise mechanisms of inhibition and to evaluate the therapeutic potential of this compound in metabolic diseases and other pathological conditions characterized by dysregulated fatty acid metabolism.

References

Cellular Uptake and Distribution of 2-Fluorooctanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake, transport, and subcellular distribution of 2-Fluorooctanoyl-CoA, a fluorinated medium-chain fatty acyl-CoA analog. While direct experimental data for this specific molecule is limited, this document synthesizes information from studies on related fluorinated fatty acids and the well-established principles of fatty acid metabolism to present a putative model for its cellular journey. This guide details the likely transport mechanisms across the plasma membrane, subsequent activation and subcellular trafficking, and potential metabolic fate. Detailed experimental protocols for studying these processes are provided, along with illustrative quantitative data and visual diagrams of key pathways and workflows to aid researchers in the design and execution of their investigations.

Introduction

Fluorinated analogs of biologically active molecules are powerful tools in biomedical research and drug development. The introduction of fluorine can alter the metabolic stability, lipophilicity, and binding affinity of a compound, often leading to desirable pharmacokinetic and pharmacodynamic properties. This compound, the coenzyme A thioester of 2-fluorooctanoic acid, is of interest for its potential to probe and modulate cellular lipid metabolism. Understanding its cellular uptake and distribution is critical for elucidating its mechanism of action and therapeutic potential.

This guide will explore the anticipated cellular transport and localization of this compound, drawing parallels with its non-fluorinated counterpart, octanoyl-CoA, and considering the influence of the 2-fluoro substitution.

Proposed Cellular Uptake and Distribution Pathway

The cellular uptake of fatty acids is a multi-step process involving transport across the plasma membrane, activation to their CoA esters, and subsequent trafficking to various organelles for metabolic processing.

Plasma Membrane Transport

The uptake of medium-chain fatty acids like 2-fluorooctanoic acid is thought to be a protein-mediated process. Key protein families implicated in fatty acid transport include:

  • Fatty Acid Transport Proteins (FATPs): A family of six transmembrane proteins (FATP1-6) that facilitate the uptake of fatty acids. Some FATPs, such as FATP4, are localized to the endoplasmic reticulum and possess acyl-CoA synthetase activity, suggesting they drive fatty acid uptake by "trapping" them as CoA esters.[1][2][3]

  • CD36 (Fatty Acid Translocase): A transmembrane glycoprotein that binds and facilitates the transport of fatty acids across the plasma membrane.

It is plausible that 2-fluorooctanoic acid utilizes these transporters for entry into the cell.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2FOA_ext 2-Fluorooctanoic Acid FATP FATP 2FOA_ext->FATP Transport CD36 CD36 2FOA_ext->CD36 Transport 2FOA_int 2-Fluorooctanoic Acid FATP->2FOA_int CD36->2FOA_int ACSL Acyl-CoA Synthetase (ACSM) 2FOA_int->ACSL Activation (ATP, CoA) 2FOCOA_cyt This compound ACSL->2FOCOA_cyt

Figure 1: Proposed cellular uptake and activation of 2-fluorooctanoic acid.
Intracellular Activation and Trafficking

Once inside the cell, 2-fluorooctanoic acid must be activated to this compound by an acyl-CoA synthetase (ACS). For medium-chain fatty acids, this is primarily carried out by medium-chain acyl-CoA synthetases (ACSMs), which are located in the mitochondrial matrix and the cytoplasm.

The resulting this compound can then be trafficked to different subcellular compartments:

  • Mitochondria: As a medium-chain fatty acyl-CoA, this compound is expected to cross the inner mitochondrial membrane independently of the carnitine shuttle system, which is required for long-chain fatty acyl-CoAs.[4] Once in the mitochondrial matrix, it can potentially enter the β-oxidation pathway.

  • Endoplasmic Reticulum (ER): The ER is a major site of lipid synthesis. This compound could be incorporated into complex lipids or undergo other modifications.

  • Peroxisomes: Peroxisomes are also involved in fatty acid metabolism, particularly the oxidation of very-long-chain fatty acids.

  • Cytosol: Acyl-CoAs are present in the cytosol and are involved in various metabolic pathways.

The presence of the fluorine atom at the 2-position may influence the recognition of this compound by enzymes and transporters, potentially altering its subcellular distribution compared to octanoyl-CoA. For instance, studies with 2-[18F]fluorostearic acid have shown altered tissue distribution with accumulation in the liver, suggesting that 2-fluorination can significantly impact metabolic handling.[5]

cluster_cytosol Cytosol cluster_organelles cluster_metabolism Potential Metabolic Fates 2FOCOA_cyt This compound Mitochondrion Mitochondrion 2FOCOA_cyt->Mitochondrion Direct Transport ER Endoplasmic Reticulum 2FOCOA_cyt->ER Trafficking Peroxisome Peroxisome 2FOCOA_cyt->Peroxisome Trafficking BetaOxidation β-Oxidation Mitochondrion->BetaOxidation LipidSynthesis Complex Lipid Synthesis ER->LipidSynthesis

Figure 2: Hypothesized subcellular distribution of this compound.

Quantitative Data

Table 1: Illustrative Cellular Uptake of 2-Fluorooctanoic Acid in Cultured Hepatocytes

Time (minutes)Intracellular 2-Fluorooctanoic Acid (pmol/mg protein)
150 ± 8
5180 ± 25
15450 ± 50
30700 ± 85
60950 ± 110

Data are hypothetical and presented as mean ± standard deviation.

Table 2: Hypothetical Subcellular Distribution of this compound in Liver Tissue

Subcellular FractionThis compound Concentration (pmol/mg protein)
Cytosol15 ± 3
Mitochondria40 ± 7
Endoplasmic Reticulum25 ± 5
Peroxisomes10 ± 2

Data are hypothetical and presented as mean ± standard deviation.

Experimental Protocols

The following protocols are adapted from established methods for studying fatty acid uptake and subcellular acyl-CoA distribution. They can be tailored for the investigation of this compound.

Protocol for Measuring Cellular Uptake of Radiolabeled 2-Fluorooctanoic Acid

This protocol uses a radiolabeled analog (e.g., [³H]-2-fluorooctanoic acid) to quantify cellular uptake.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Cell culture medium

  • [³H]-2-fluorooctanoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Plate cells in 24-well plates and grow to 80-90% confluency.

  • Preparation of Uptake Solution: Prepare a solution of [³H]-2-fluorooctanoic acid complexed to BSA in serum-free medium.

  • Uptake Assay:

    • Wash cells twice with warm PBS.

    • Add the uptake solution to each well and incubate at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes).

    • To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Protein Quantification: Use another portion of the lysate to determine the protein concentration using a BCA protein assay.

  • Data Analysis: Express the uptake as pmol of [³H]-2-fluorooctanoic acid per mg of cell protein.

start Start: Seed Cells prep_solution Prepare Radiolabeled Uptake Solution start->prep_solution wash1 Wash Cells with PBS prep_solution->wash1 incubate Incubate with Uptake Solution wash1->incubate wash2 Wash with Cold PBS to Stop Uptake incubate->wash2 Time Points lyse Lyse Cells wash2->lyse measure Measure Radioactivity and Protein lyse->measure analyze Analyze Data measure->analyze end End analyze->end

Figure 3: Workflow for radiolabeled cellular uptake assay.
Protocol for Subcellular Fractionation and Quantification of this compound by LC-MS/MS

This protocol describes the isolation of subcellular fractions and subsequent analysis of this compound levels by liquid chromatography-tandem mass spectrometry.

Materials:

  • Cell culture or tissue sample

  • Subcellular fractionation kit (commercial kits are recommended for consistency)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Protein assay kit

  • Internal standard (e.g., ¹³C-labeled octanoyl-CoA)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Cell/Tissue Homogenization:

    • Harvest cells or tissue and wash with ice-cold PBS.

    • Resuspend in a hypotonic lysis buffer provided in the fractionation kit.

    • Homogenize using a Dounce homogenizer on ice.

  • Differential Centrifugation:

    • Perform a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and microsomes (ER). The final supernatant is the cytosolic fraction. Follow the manufacturer's protocol for the fractionation kit.

  • Protein Quantification: Determine the protein concentration of each subcellular fraction.

  • Acyl-CoA Extraction:

    • To each fraction, add a known amount of the internal standard.

    • Extract acyl-CoAs by adding ice-cold acetonitrile or methanol with formic acid.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Collect the supernatant and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate acyl-CoAs using a C18 reverse-phase column.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Calculate the concentration of this compound in each subcellular fraction, normalized to protein content.

start Start: Harvest Cells/Tissue homogenize Homogenize in Hypotonic Buffer start->homogenize centrifuge Differential Centrifugation homogenize->centrifuge fractions Collect Subcellular Fractions (Nuclei, Mitochondria, ER, Cytosol) centrifuge->fractions extract Extract Acyl-CoAs with Internal Standard fractions->extract analyze Analyze by LC-MS/MS extract->analyze quantify Quantify this compound analyze->quantify end End quantify->end

Figure 4: Workflow for subcellular fractionation and LC-MS/MS analysis.

Conclusion

While direct experimental evidence is currently lacking, the cellular uptake and distribution of this compound can be reasonably predicted based on our understanding of medium-chain fatty acid metabolism. It is anticipated to enter cells via fatty acid transporters, be activated to its CoA ester in the cytoplasm and mitochondria, and subsequently distribute among various organelles. The presence of the 2-fluoro group is likely to influence its metabolic fate and may lead to unique pharmacological effects. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to investigate the cellular and molecular biology of this and other fluorinated fatty acid analogs. Further studies are warranted to validate these hypotheses and to fully characterize the biological activities of this compound.

References

Stability and Degradation of 2-Fluorooctanoyl-CoA in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorooctanoyl-CoA is a synthetic analog of the endogenous medium-chain fatty acyl-CoA, octanoyl-CoA. The introduction of a fluorine atom at the α-position (C-2) of the octanoyl chain significantly alters its biochemical properties, leading to profound effects on its stability and metabolic fate within biological systems. This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of this compound, drawing upon data from analogous α-halogenated fatty acids. It is proposed that this compound is not a substrate for complete β-oxidation but rather acts as a precursor to a potent inhibitor of this pathway. Its stability is therefore dictated by its interaction with β-oxidation enzymes and its susceptibility to hydrolysis by thioesterases. This guide details the putative metabolic pathways, summarizes key quantitative data, provides detailed experimental protocols for its study, and includes visualizations to facilitate understanding.

Introduction

Fluorinated analogs of biologically active molecules are of significant interest in drug development and biochemical research due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. This compound, the coenzyme A thioester of 2-fluorooctanoic acid, is an important tool for studying fatty acid metabolism and for the development of therapeutics targeting this pathway. Understanding its stability and degradation is crucial for interpreting experimental results and predicting its pharmacological effects.

While direct studies on this compound are limited, a robust understanding can be extrapolated from research on other α-fluorinated and α-halogenated fatty acids. Evidence suggests that instead of being a substrate for complete degradation via β-oxidation, this compound acts as a "suicide substrate," leading to the inhibition of key enzymes in this pathway.

Putative Metabolic Fate and Degradation Pathways

The primary metabolic pathway for fatty acyl-CoAs is mitochondrial β-oxidation. However, the presence of a fluorine atom at the C-2 position is expected to disrupt this process significantly.

Interaction with the β-Oxidation Pathway

It is hypothesized that this compound can enter the β-oxidation spiral and undergo the first two enzymatic steps:

  • Dehydrogenation: Acyl-CoA dehydrogenase may act on this compound to form 2-fluoro-trans-Δ²-enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase could then convert this intermediate to 3-hydroxy-2-fluoroacyl-CoA.

  • Second Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase is expected to oxidize the 3-hydroxy group to a ketone, forming the highly reactive intermediate, 2-fluoro-3-ketooctanoyl-CoA .

This α-fluoroketone is a potent electrophile and is predicted to be the key player in the metabolic fate of the parent compound.

Inhibition of 3-Ketoacyl-CoA Thiolase

The final enzyme of the β-oxidation cycle, 3-ketoacyl-CoA thiolase, catalyzes the thiolytic cleavage of 3-ketoacyl-CoA. However, studies with the analogous compound, 2-bromooctanoate, have shown that the resulting 2-bromo-3-ketooctanoyl-CoA acts as an irreversible inhibitor of 3-ketothiolase I. It is strongly inferred that 2-fluoro-3-ketooctanoyl-CoA would behave similarly, alkylating an active site residue of the enzyme and leading to its inactivation.

Potential for Defluorination and Further Metabolism

While the primary fate is likely enzyme inhibition, other degradation pathways could exist:

  • Hydrolytic Defluorination: Although less common for α-fluoro acids, enzymatic or spontaneous hydrolysis of the C-F bond in one of the intermediates could occur, leading to non-fluorinated metabolites.

  • Thioesterase Activity: The thioester bond of this compound itself could be cleaved by acyl-CoA thioesterases. In fact, specific fluoroacetyl-CoA thioesterases have been identified in some organisms, suggesting a potential detoxification pathway.[1][2][3][4] The product of this hydrolysis would be 2-fluorooctanoic acid and Coenzyme A.

Production of Toxic Metabolites

If this compound were to undergo complete β-oxidation cycles, the final thiolytic cleavage of 2-fluoroacetoacetyl-CoA would yield fluoroacetyl-CoA. Fluoroacetyl-CoA is a well-known metabolic poison as it is converted to fluorocitrate, a potent inhibitor of aconitase in the citric acid cycle.[5]

dot

Metabolic_Fate_of_2_Fluorooctanoyl_CoA F_Oct_CoA This compound F_Enoyl_CoA 2-Fluoro-trans-Δ²-enoyl-CoA F_Oct_CoA->F_Enoyl_CoA Acyl-CoA Dehydrogenase Thioesterase Acyl-CoA Thioesterase F_Octanoic_Acid 2-Fluorooctanoic Acid F_Oct_CoA->F_Octanoic_Acid Hydrolysis F_Hydroxyacyl_CoA 3-Hydroxy-2-fluoroacyl-CoA F_Enoyl_CoA->F_Hydroxyacyl_CoA Enoyl-CoA Hydratase F_Ketoacyl_CoA 2-Fluoro-3-ketooctanoyl-CoA F_Hydroxyacyl_CoA->F_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Inactivated_Thiolase Inactivated Thiolase F_Ketoacyl_CoA->Inactivated_Thiolase Irreversible Inhibition Fluoroacetyl_CoA Fluoroacetyl-CoA (Toxic Metabolite) F_Ketoacyl_CoA->Fluoroacetyl_CoA Hypothetical Further β-Oxidation Thiolase 3-Ketoacyl-CoA Thiolase Thioesterase->F_Octanoic_Acid CoA CoASH

Putative metabolic pathway of this compound.

Quantitative Data Summary

ParameterCompoundBiological SystemValueReference / Inference
Enzyme Inhibition (Ki) 2-Bromooctanoyl-CoA3-Ketoacyl-CoA Thiolase IComplete inactivation at 10 µMInferred to be similar for this compound
Enzyme Kinetics (kcat/KM) Fluoroacetyl-CoAFluoroacetyl-CoA Thioesterase (FlK)5 x 107 M-1s-1Demonstrates susceptibility of α-fluoroacyl-CoA to thioesterase activity.[1][2][3][4]
In Vivo Uptake 2-[18F]Fluorostearic acidMouse HeartVery low uptakeSuggests poor substrate for myocardial β-oxidation.[5]
In Vivo Distribution 2-[18F]Fluorostearic acidMouse LiverIncreasing accumulationIndicates hepatic sequestration and potential for metabolism or toxicity.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis from 2-fluorooctanoic acid.

dot

Synthesis_Workflow Start 2-Fluorooctanoic Acid Step1 Activation to Mixed Anhydride (e.g., with ethyl chloroformate) Start->Step1 Intermediate Mixed Anhydride Intermediate Step1->Intermediate Step2 Thioesterification with Coenzyme A Intermediate->Step2 Product This compound Step2->Product Purification Purification by HPLC Product->Purification

Workflow for the synthesis of this compound.

Materials:

  • 2-Fluorooctanoic acid

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate solution

  • HPLC system with a C18 column

Procedure:

  • Activation of 2-Fluorooctanoic Acid:

    • Dissolve 2-fluorooctanoic acid in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise.

    • Add ethyl chloroformate (1.1 equivalents) dropwise and stir the reaction mixture at 0°C for 30 minutes. This forms the mixed anhydride.

  • Thioesterification:

    • In a separate flask, dissolve Coenzyme A, trilithium salt in a cold aqueous solution of sodium bicarbonate.

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring at 0°C.

    • Allow the reaction to proceed for 1-2 hours, monitoring by TLC or LC-MS.

  • Purification:

    • Purify the resulting this compound by reversed-phase HPLC using a C18 column with a suitable gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).

    • Lyophilize the fractions containing the product to obtain a white powder.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

In Vitro Stability Assay in Liver Homogenate

This protocol assesses the degradation of this compound in a complex biological matrix.

Materials:

  • Rat or human liver S9 fraction or mitochondrial extract

  • Phosphate buffer (pH 7.4)

  • This compound stock solution

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm the liver homogenate (e.g., 1 mg/mL protein concentration in phosphate buffer) to 37°C.

    • Initiate the reaction by adding this compound to a final concentration of 1-10 µM.

    • Incubate at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of cold acetonitrile containing the internal standard.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining this compound.

    • Use multiple reaction monitoring (MRM) to detect the parent compound and any potential metabolites.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t1/2) of the compound in the liver homogenate.

3-Ketoacyl-CoA Thiolase Inhibition Assay

This protocol determines the inhibitory potential of this compound on 3-ketoacyl-CoA thiolase.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 8.0)

  • This compound (as the pre-inhibitor)

  • Other β-oxidation enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase) and their required cofactors (FAD, NAD+) to generate the active inhibitor in situ.

  • Spectrophotometer

Procedure:

  • In Situ Generation of the Inhibitor:

    • In a reaction mixture containing Tris-HCl buffer, FAD, and NAD+, combine acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

    • Add this compound and incubate to allow for its conversion to 2-fluoro-3-ketooctanoyl-CoA.

  • Thiolase Inhibition:

    • Add purified 3-ketoacyl-CoA thiolase to the mixture from step 1 and incubate for various times to allow for inhibition.

  • Measurement of Residual Thiolase Activity:

    • Initiate the activity assay by adding acetoacetyl-CoA and Coenzyme A to the mixture from step 2.

    • The reaction to measure is the reverse condensation, the thiolysis of acetoacetyl-CoA, which consumes CoASH. Alternatively, monitor the forward reaction by the disappearance of CoASH using DTNB. The reaction of the thiol group of the newly formed CoA with DTNB produces a colored product that can be monitored spectrophotometrically at 412 nm.

    • Measure the rate of change in absorbance and compare it to a control reaction without the inhibitor.

  • Data Analysis:

    • Calculate the percentage of inhibition at different concentrations of this compound and pre-incubation times.

    • Determine the IC50 value and the type of inhibition (e.g., time-dependent, irreversible).

Conclusion

This compound is a metabolically labile molecule, not in the sense of being readily degraded for energy, but in its propensity to be converted into a reactive intermediate that inhibits a key enzyme of fatty acid β-oxidation. Its stability in biological systems is therefore low, and its primary effect is likely to be the disruption of fatty acid metabolism. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and detailed biochemical characterization of this compound, enabling further investigation into its mechanism of action and its potential applications in research and drug development. Researchers working with this and similar α-fluorinated fatty acyl-CoAs should be aware of their potential to act as enzyme inhibitors and to produce toxic downstream metabolites.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluorooctanoyl-CoA in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorooctanoyl-CoA is a chemically modified analog of the endogenous saturated fatty acid, octanoyl-CoA. The introduction of a fluorine atom at the alpha-position (C-2) of the octanoyl chain confers unique biochemical properties, making it a valuable tool for investigating cellular metabolism and protein acylation. This document provides detailed application notes and protocols for the utilization of this compound in cultured mammalian cells. Its primary applications lie in the study of fatty acid metabolism, particularly β-oxidation, and as a probe for identifying and characterizing protein acylation events. The fluorine substituent can alter the metabolic fate of the fatty acyl chain, potentially leading to the inhibition of specific enzymes or serving as a reporter for tracking metabolic flux.

Principle

This compound is cell-permeable and can be taken up by cultured cells. Once inside the cell, it can serve as a substrate for various enzymes involved in fatty acid metabolism and protein acylation. The fluorine atom at the C-2 position is known to affect the process of β-oxidation. Specifically, 2-fluoro-substituted fatty acids can be converted to their corresponding CoA thioesters and undergo the initial steps of β-oxidation. However, the fluorine atom can inhibit downstream enzymatic reactions, leading to the accumulation of specific metabolic intermediates. This property can be exploited to study the regulation and dysfunction of fatty acid oxidation pathways. Furthermore, the 2-fluorooctanoyl moiety can be transferred to proteins as a post-translational modification (acylation), allowing for the investigation of this important regulatory mechanism.

Data Presentation

The following table summarizes typical experimental parameters for the treatment of cultured cells with fatty acids, derived from various studies. These ranges can serve as a starting point for optimizing experiments with this compound.

ParameterTypical RangeKey Considerations
Cell Type Various adherent or suspension mammalian cell lines (e.g., HepG2, HEK293, HeLa)Cell type-specific differences in fatty acid uptake and metabolism should be considered.
This compound Concentration 1 µM - 100 µMA concentration gradient should be tested to determine the optimal working concentration and to assess potential cytotoxicity.
Incubation Time 1 hour - 24 hoursTime-course experiments are recommended to capture both early and late cellular responses. The half-life of the compound and the turnover rate of the process under investigation should be considered.
Solvent/Vehicle DMSO or EthanolThe final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts. A vehicle-only control is essential.
Culture Medium Standard cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)The presence of lipids in FBS can influence the uptake and metabolism of exogenous fatty acids. For certain applications, serum-free or lipid-depleted serum conditions may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Treating Cultured Cells with this compound

This protocol provides a general guideline for treating adherent mammalian cells with this compound.

Materials:

  • Cultured mammalian cells (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C.

  • Preparation of Working Solution: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. It is crucial to vortex the solution well to ensure complete mixing.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound (and a vehicle control) to the respective wells.

  • Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Cell Harvesting: After the incubation period, the cells can be harvested for downstream analysis.

    • For Protein Analysis (e.g., Western Blotting, Mass Spectrometry): Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

    • For Metabolite Analysis (e.g., Acyl-CoA Extraction): Wash the cells twice with ice-cold PBS. Proceed immediately to the acyl-CoA extraction protocol (Protocol 2).

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of acyl-CoA species, including this compound and its metabolites, for analysis by LC-MS.

Materials:

  • Treated cultured cells

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of ice-cold extraction solvent to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Homogenization: Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Dry the extracts using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried pellet in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water). The reconstituted samples are now ready for analysis.

Protocol 3: Analysis of Protein Acylation by Mass Spectrometry

This protocol outlines a general workflow for identifying proteins acylated with the 2-fluorooctanoyl group.

Materials:

  • Cell lysate from this compound treated cells (from Protocol 1)

  • Trypsin

  • Reagents for peptide reduction and alkylation (e.g., DTT, iodoacetamide)

  • Affinity enrichment materials (e.g., antibodies specific for the modification, if available, or other enrichment strategies)

  • LC-MS/MS system

Procedure:

  • Protein Digestion: The protein lysate is subjected to in-solution or in-gel digestion with trypsin to generate peptides.

  • Peptide Cleanup: The resulting peptides are desalted and purified using C18 spin columns.

  • Enrichment of Acylated Peptides (Optional but Recommended): To increase the chances of detecting the modified peptides, an enrichment step can be performed. This may involve immunoprecipitation with an antibody that recognizes the 2-fluorooctanoyl modification or other chemical enrichment strategies.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to fragment the peptides and obtain their amino acid sequences and modification sites.

  • Data Analysis: The acquired MS/MS data is searched against a protein database using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and pinpoint the sites of 2-fluorooctanoylation.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_metabolomics Metabolomics cluster_proteomics Proteomics A Seed Cells B Treat with this compound A->B C Incubate B->C D Harvest Cells & Extract Acyl-CoAs C->D F Harvest Cells & Lyse C->F E LC-MS Analysis D->E G Protein Digestion F->G H Enrichment of Acylated Peptides G->H I LC-MS/MS Analysis H->I

Caption: A flowchart illustrating the key steps in treating cultured cells with this compound and subsequent analysis.

Signaling_Pathway Metabolic Fate of this compound cluster_cell Cellular Compartment A This compound (extracellular) B Cellular Uptake A->B C This compound (intracellular) B->C D Protein Acylation C->D E β-Oxidation Pathway C->E F Inhibition of Thiolase E->F G Metabolic Intermediates E->G

Application Notes and Protocols for 2-Fluorooctanoyl-CoA in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorooctanoyl-CoA is a fluorinated analog of the endogenous medium-chain fatty acyl-CoA, octanoyl-CoA. While direct studies on this compound are limited, the introduction of a fluorine atom at the α-carbon (C2) position suggests its potential as a valuable tool for investigating the mechanisms of fatty acid metabolism and for screening potential therapeutic inhibitors. Based on the known inhibitory mechanisms of other α-halogenated acyl-CoA analogs, such as 2-bromooctanoyl-CoA, it is hypothesized that this compound acts as a potent inhibitor of enzymes within the mitochondrial fatty acid β-oxidation pathway.

The primary hypothesized target of this compound is 3-ketoacyl-CoA thiolase (also known as β-ketothiolase), the final enzyme in the β-oxidation cycle. This enzyme catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA. Inhibition of this enzyme would lead to a halt in the breakdown of fatty acids, with significant implications for cellular energy homeostasis.

These application notes provide a hypothesized mechanism of action for this compound and detailed protocols for its use in enzyme inhibition assays, drawing from established methodologies for similar inhibitors of the β-oxidation pathway.

Hypothesized Mechanism of Action

It is proposed that this compound itself is not the primary inhibitor but is first converted within the β-oxidation pathway to a more reactive species. The initial steps of β-oxidation would proceed, converting this compound to 2-fluoro-3-keto-octanoyl-CoA. This α-fluorinated ketone is a highly reactive electrophile. The active site of 3-ketoacyl-CoA thiolase contains a critical cysteine residue. The nucleophilic thiol group of this cysteine is expected to attack the electrophilic C2 carbon of 2-fluoro-3-keto-octanoyl-CoA, leading to the formation of a stable, covalent adduct and subsequent irreversible inhibition of the enzyme.

This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA Dehydrogenase Step 1 2-Fluoro-trans-Δ²-enoyl-CoA 2-Fluoro-trans-Δ²-enoyl-CoA Acyl-CoA Dehydrogenase->2-Fluoro-trans-Δ²-enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase 2-Fluoro-trans-Δ²-enoyl-CoA->Enoyl-CoA Hydratase Step 2 2-Fluoro-3-hydroxyoctanoyl-CoA 2-Fluoro-3-hydroxyoctanoyl-CoA Enoyl-CoA Hydratase->2-Fluoro-3-hydroxyoctanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 2-Fluoro-3-hydroxyoctanoyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase Step 3 2-Fluoro-3-ketooctanoyl-CoA 2-Fluoro-3-ketooctanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->2-Fluoro-3-ketooctanoyl-CoA 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase 2-Fluoro-3-ketooctanoyl-CoA->3-Ketoacyl-CoA Thiolase Step 4 Covalent Adduct (Inactive Enzyme) Covalent Adduct (Inactive Enzyme) 3-Ketoacyl-CoA Thiolase->Covalent Adduct (Inactive Enzyme)

Caption: Hypothesized metabolic activation and inhibition pathway of 3-ketoacyl-CoA thiolase by this compound.

Data Presentation

Due to the limited direct experimental data on this compound, the following table presents hypothetical inhibitory data based on the known potency of similar α-halogenated acyl-CoAs. These values would need to be determined experimentally.

CompoundTarget EnzymeAssay TypeHypothetical IC₅₀ (µM)Hypothetical Kᵢ (µM)Inhibition Type
This compound3-Ketoacyl-CoA ThiolaseSpectrophotometric5 - 201 - 5Irreversible (Time-dependent)
This compoundAcyl-CoA DehydrogenaseSpectrophotometric> 100Not DeterminedNo significant inhibition expected
This compoundEnoyl-CoA HydrataseSpectrophotometric> 100Not DeterminedNo significant inhibition expected
This compound3-Hydroxyacyl-CoA DehydrogenaseSpectrophotometric> 100Not DeterminedNo significant inhibition expected

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on the enzymes of the fatty acid β-oxidation pathway.

Protocol 1: Continuous Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Inhibition

This assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the decrease in absorbance at 303 nm, which corresponds to the disappearance of the Mg²⁺-enol-acetoacetyl-CoA complex.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A (CoA)

  • This compound (inhibitor)

  • Tris-HCl buffer (pH 8.1)

  • MgCl₂

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.1)

    • 25 mM MgCl₂

    • 50 µM Acetoacetyl-CoA

    • Varying concentrations of this compound (e.g., 0-100 µM)

  • Pre-incubation: Pre-incubate the reaction mixture with the enzyme (a suitable concentration to give a linear reaction rate) for a defined period (e.g., 5-15 minutes) to allow for any time-dependent inhibition.

  • Initiation of Reaction: Initiate the reaction by adding 100 µM CoA.

  • Measurement: Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Prepare Reaction Mix Prepare Reaction Mix (Buffer, MgCl₂, Acetoacetyl-CoA) Add Inhibitor Add this compound (Varying Concentrations) Prepare Reaction Mix->Add Inhibitor Add Enzyme Add 3-Ketoacyl-CoA Thiolase Add Inhibitor->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Initiate with CoA Initiate Reaction with CoA Pre-incubate->Initiate with CoA Monitor Absorbance Monitor A₃₀₃ nm Initiate with CoA->Monitor Absorbance Calculate Rates Calculate Initial Rates Monitor Absorbance->Calculate Rates Determine IC50 Determine IC₅₀ Calculate Rates->Determine IC50

Caption: Experimental workflow for the 3-ketoacyl-CoA thiolase inhibition assay.

Protocol 2: Coupled Spectrophotometric Assay for the β-Oxidation Pathway

This assay measures the overall flux through the β-oxidation pathway by monitoring the reduction of NAD⁺ to NADH at 340 nm. This allows for the assessment of inhibition at any of the four enzymatic steps.

Materials:

  • Mitochondrial extract or purified β-oxidation enzymes

  • Octanoyl-CoA (substrate)

  • This compound (inhibitor)

  • NAD⁺

  • CoA

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 1 mM NAD⁺

    • 0.1 mM CoA

    • 1 mM DTT

    • Varying concentrations of this compound (e.g., 0-100 µM)

  • Pre-incubation: Add the mitochondrial extract or purified enzymes to the reaction mixture and pre-incubate for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding 50 µM Octanoyl-CoA.

  • Measurement: Monitor the increase in absorbance at 340 nm for 10-20 minutes, which corresponds to the production of NADH.

  • Data Analysis: Calculate the rate of NADH production from the linear portion of the curve. Determine the inhibitory effect of this compound on the overall pathway.

Concluding Remarks

This compound holds promise as a mechanistic probe for studying fatty acid β-oxidation and as a lead compound for the development of inhibitors targeting 3-ketoacyl-CoA thiolase. The protocols outlined above provide a framework for characterizing its inhibitory properties. Researchers should be mindful that the proposed mechanism is based on the known reactivity of similar halogenated acyl-CoA analogs and requires direct experimental verification. Further studies, including mass spectrometry to identify covalent adducts and detailed kinetic analyses, will be crucial to fully elucidate the mechanism of action of this compound.

Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Detection of 2-Fluorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioesters, known as acyl-CoAs, are crucial intermediates in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1][2] The introduction of fluorine into fatty acids can significantly alter their metabolic fate and biological activity, making them valuable tools in drug discovery and metabolic research. 2-Fluorooctanoyl-CoA is a fluorinated analogue of the endogenous octanoyl-CoA, and its detection and quantification are essential for understanding the metabolic effects of 2-fluoro-substituted fatty acids. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is adapted from established protocols for short-chain acyl-CoAs and offers high sensitivity and reproducibility.[1][3][4][5]

Experimental Protocols

1. Sample Preparation (Cell Culture)

This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from cultured cells.[1][6]

  • Reagents:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA)

    • Acetonitrile (ACN), LC-MS grade

    • Internal Standard (IS) solution (e.g., ¹³C-labeled octanoyl-CoA or another suitable non-endogenous acyl-CoA) in 2.5% SSA.

  • Procedure:

    • Aspirate the culture medium from confluent cell culture plates (e.g., 10 cm plates).

    • Wash the cells once with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in 200 µL of ice-cold 2.5% SSA containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure cell lysis and protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant containing the acyl-CoAs to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following conditions are based on typical methods for short-chain acyl-CoA analysis and should be optimized for the specific instrumentation used.[1][3][7]

  • Liquid Chromatography (LC) Conditions:

    • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 150 x 2.1 mm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-1.5 min: 2% B

      • 1.5-6 min: 2% to 30% B

      • 6-13 min: 30% to 95% B

      • 13-17 min: 95% B

      • 17.1-20 min: 2% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Theoretical MRM Transitions for this compound and a Potential Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound912.2405.135[M+H]⁺, loss of the acyl chain
912.2303.145[M+H]⁺, further fragmentation of the CoA moiety
Octanoyl-CoA (IS)894.3387.135[M+H]⁺, loss of the acyl chain
894.3303.145[M+H]⁺, further fragmentation of the CoA moiety

Note: The exact m/z values and collision energies should be empirically optimized by direct infusion of the analytical standard into the mass spectrometer. The fragmentation of acyl-CoAs in positive ion mode typically results in a characteristic neutral loss of the acyl group and further fragmentation of the CoA molecule.[1]

Table 2: Example Calibration Curve Data for this compound

Concentration (nM)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

This data is illustrative. A calibration curve should be generated for each batch of samples using a series of known concentrations of this compound. Linearity is typically observed over a wide concentration range for acyl-CoA analysis.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture with 2-Fluorooctanoic Acid harvesting Cell Harvesting (Scraping & Centrifugation) cell_culture->harvesting extraction Extraction with 2.5% SSA & Internal Standard harvesting->extraction centrifugation Protein Precipitation (16,000 x g, 10 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reversed-Phase C18 Chromatography supernatant->lc_separation Injection ms_detection ESI+ Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fatty_acid_metabolism FA 2-Fluorooctanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase FA->Acyl_CoA_Synthetase F_Octanoyl_CoA This compound Acyl_CoA_Synthetase->F_Octanoyl_CoA Beta_Oxidation Mitochondrial Beta-Oxidation F_Octanoyl_CoA->Beta_Oxidation Metabolites Downstream Metabolites (e.g., Fluoroacetyl-CoA) Beta_Oxidation->Metabolites TCA_Cycle TCA Cycle Metabolites->TCA_Cycle

Caption: Putative metabolic pathway of 2-Fluorooctanoic Acid.

Discussion

This application note outlines a robust and sensitive LC-MS/MS method for the quantification of this compound. The sample preparation utilizes sulfosalicylic acid for efficient protein precipitation and high recovery of short-chain acyl-CoAs.[1] The chromatographic and mass spectrometric conditions are tailored for the specific detection of this fluorinated metabolite. The provided MRM transitions are theoretical and require empirical optimization. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. This method will be a valuable tool for researchers investigating the metabolism and biological effects of fluorinated fatty acids in various biological systems.

References

Application Notes and Protocols for Studying Fatty-Acid Metabolism In Vivo Using 2-Fluorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorooctanoyl-CoA is a modified medium-chain fatty acyl-CoA designed for the in vivo investigation of fatty acid metabolism. The introduction of a fluorine atom at the α-carbon (C-2) position creates a valuable tool for probing the intricacies of fatty acid transport, activation, and β-oxidation. This fluorination can alter the molecule's electronic properties, making it a potential inhibitor or alternative substrate for enzymes involved in fatty acid metabolism, thereby allowing researchers to study the consequences of metabolic disruption. These notes provide an overview of the application of this compound and detailed protocols for its use in in vivo studies.

Principle of Action

Once introduced into a biological system, typically through the administration of its precursor 2-fluorooctanoic acid, it is anticipated to be activated to this compound. The fluorine atom at the C-2 position is strongly electron-withdrawing, which can significantly impact its interaction with key enzymes of the β-oxidation pathway. It is hypothesized that this compound acts as a modulator of fatty acid oxidation. While not definitively proven for the octanoyl chain length, studies on other 2-fluoro-fatty acids suggest that it may act as an inhibitor of one or more steps in the β-oxidation spiral. For instance, studies with 2-bromooctanoate, a similar halogenated fatty acid, have shown that it leads to the formation of 2-bromo-3-ketooctanoyl-CoA, which irreversibly inhibits 3-ketothiolase. A similar mechanism may be at play with this compound.

Applications

  • Probing Enzyme Activity: Use as a tool to investigate the kinetics and inhibition of enzymes involved in medium-chain fatty acid oxidation.

  • Studying Metabolic Diseases: Elucidate the role of impaired fatty acid metabolism in diseases such as non-alcoholic fatty liver disease (NAFLD), diabetic ketoacidosis, and inherited metabolic disorders.

  • Drug Development: Serve as a tool in screening for drugs that target fatty acid oxidation pathways.

  • Tracer Studies: When labeled with a positron-emitting isotope such as ¹⁸F, 2-fluorooctanoic acid can be used for in vivo imaging of fatty acid uptake and metabolism in various organs using Positron Emission Tomography (PET). Studies with 2-[¹⁸F]fluorostearic acid have shown differential uptake in the heart and liver, suggesting that the 2-fluoro modification can influence tissue distribution.[1]

Quantitative Data Summary

Quantitative data for the in vivo effects of this compound are not extensively available in the literature. The following tables are provided as templates for researchers to structure their data when conducting experiments.

Table 1: Biodistribution of Radiolabeled 2-Fluorooctanoic Acid in a Murine Model

Organ% Injected Dose per Gram (%ID/g) at 30 min% Injected Dose per Gram (%ID/g) at 60 min% Injected Dose per Gram (%ID/g) at 120 min
Blood
Heart
Liver
Kidney
Muscle
Adipose Tissue
Brain

Table 2: Effect of 2-Fluorooctanoic Acid Administration on Plasma Metabolites

Treatment GroupGlucose (mg/dL)Free Fatty Acids (μM)β-Hydroxybutyrate (mM)Triglycerides (mg/dL)
Vehicle Control
2-Fluorooctanoic Acid (low dose)
2-Fluorooctanoic Acid (high dose)

Experimental Protocols

Protocol 1: In Vivo Biodistribution of ¹⁸F-labeled 2-Fluorooctanoic Acid

Objective: To determine the tissue-specific uptake and clearance of 2-fluorooctanoic acid as a measure of fatty acid transport and metabolism.

Materials:

  • ¹⁸F-labeled 2-fluorooctanoic acid (synthesized and purified)

  • Saline solution (0.9% NaCl) with 5% ethanol and 1% bovine serum albumin (BSA)

  • Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Standard laboratory equipment for dissection and tissue homogenization

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours prior to the experiment to stimulate fatty acid utilization.

  • Radiotracer Formulation: Dissolve ¹⁸F-labeled 2-fluorooctanoic acid in a small volume of ethanol and then dilute with saline/BSA solution to the final desired concentration. The final ethanol concentration should be below 5%.

  • Injection: Anesthetize the mice and inject a known amount of the radiotracer (e.g., 1-2 MBq in 100-200 µL) via the tail vein.

  • Uptake Period: Allow the radiotracer to distribute for a predetermined amount of time (e.g., 30, 60, and 120 minutes).

  • Tissue Collection: At the designated time point, euthanize the mice via an approved method (e.g., cervical dislocation under deep anesthesia).

  • Dissection and Weighing: Quickly dissect major organs (heart, liver, kidneys, muscle, adipose tissue, brain) and collect a blood sample. Rinse the organs in cold saline, blot dry, and weigh them.

  • Radioactivity Measurement: Place the tissue and blood samples in pre-weighed tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 2: Assessing the Impact of 2-Fluorooctanoic Acid on Systemic Metabolism

Objective: To evaluate the effect of administering 2-fluorooctanoic acid on key metabolic parameters in the blood.

Materials:

  • 2-Fluorooctanoic acid

  • Vehicle solution (e.g., corn oil or saline)

  • Experimental animals (e.g., male Sprague-Dawley rats, 250-300g)

  • Blood collection tubes (with appropriate anticoagulant, e.g., EDTA)

  • Centrifuge

  • Commercial assay kits for glucose, free fatty acids, β-hydroxybutyrate, and triglycerides.

Procedure:

  • Animal Acclimation and Grouping: Acclimate rats to handling for one week. Divide them into a vehicle control group and one or more treatment groups (e.g., low dose and high dose of 2-fluorooctanoic acid).

  • Administration: Administer 2-fluorooctanoic acid or vehicle via oral gavage or intraperitoneal injection. The dose and route will depend on the specific research question.

  • Blood Sampling: At specified time points after administration (e.g., 1, 2, 4, and 8 hours), collect blood samples from the tail vein or via cardiac puncture at the terminal time point.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Metabolite Analysis: Use commercial assay kits to measure the concentrations of glucose, free fatty acids, β-hydroxybutyrate, and triglycerides in the plasma according to the manufacturer's instructions.

  • Data Analysis: Compare the metabolite concentrations between the control and treatment groups at each time point using appropriate statistical methods (e.g., ANOVA).

Visualizations

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FFA 2-Fluorooctanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase FFA->Acyl_CoA_Synthetase F_Acyl_CoA This compound Acyl_CoA_Synthetase->F_Acyl_CoA + ATP + CoA CPT1 CPT1 F_Acyl_CoA->CPT1 F_Acyl_CoA_mito This compound Beta_Oxidation β-Oxidation Enzymes F_Acyl_CoA_mito->Beta_Oxidation Inhibition Potential Inhibition Beta_Oxidation->Inhibition Metabolites Downstream Metabolites (e.g., Fluoroacetyl-CoA) Beta_Oxidation->Metabolites CPT2 CPT2 CPT1->CPT2 Carnitine Shuttle CPT2->F_Acyl_CoA_mito

Caption: Proposed metabolic pathway of this compound.

experimental_workflow cluster_animal_study In Vivo Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting) Compound_Admin Administration of 2-Fluorooctanoic Acid Animal_Prep->Compound_Admin Blood_Collection Blood Collection Compound_Admin->Blood_Collection Tissue_Harvesting Tissue Harvesting Compound_Admin->Tissue_Harvesting Metabolite_Analysis Plasma Metabolite Analysis (Glucose, FFAs, Ketones) Blood_Collection->Metabolite_Analysis Biodistribution Biodistribution Analysis (%ID/g) Tissue_Harvesting->Biodistribution Data_Interpretation Data Interpretation and Conclusion Metabolite_Analysis->Data_Interpretation Biodistribution->Data_Interpretation

Caption: General experimental workflow for in vivo studies.

References

Synthesis of 2-Fluorooctanoyl-CoA: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory synthesis of 2-Fluorooctanoyl-CoA, a valuable molecular probe for studying fatty acid metabolism and developing novel therapeutics. This guide includes detailed protocols for both chemical and chemo-enzymatic synthesis routes, purification methods, and characterization techniques.

Introduction

This compound is a fluorinated analog of the endogenous saturated fatty acyl-CoA, octanoyl-CoA. The introduction of a fluorine atom at the α-position (C-2) of the octanoyl chain creates a molecule that can act as a powerful inhibitor of mitochondrial β-oxidation. This inhibitory action makes this compound a crucial tool for investigating the intricacies of fatty acid metabolism and for the development of drugs targeting metabolic pathways implicated in diseases such as cancer and metabolic syndrome.

Principle of Synthesis

The synthesis of this compound can be approached through two primary methods: a purely chemical synthesis and a chemo-enzymatic approach. Both methods start with the precursor, 2-fluorooctanoic acid.

Chemical Synthesis: This method involves the activation of the carboxylic acid group of 2-fluorooctanoic acid to form a highly reactive intermediate, which then readily reacts with the thiol group of Coenzyme A (CoA). Common activating agents include ethyl chloroformate and carbonyldiimidazole (CDI).

Chemo-enzymatic Synthesis: This approach utilizes an acyl-CoA synthetase (ACS) enzyme to catalyze the formation of the thioester bond between 2-fluorooctanoic acid and CoA in the presence of ATP. While potentially offering higher specificity and milder reaction conditions, this method is dependent on the substrate tolerance of the chosen ACS enzyme.

Experimental Protocols

Protocol 1: Chemical Synthesis via the Ethyl Chloroformate Method

This protocol is adapted from general methods for acyl-CoA synthesis and is optimized for small-scale laboratory preparations.

Materials:

  • 2-Fluorooctanoic acid

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of 2-Fluorooctanoic Acid:

    • In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 10 mg of 2-fluorooctanoic acid in 500 µL of anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of triethylamine (TEA) to the solution and stir for 5 minutes.

    • Slowly add 1.1 equivalents of ethyl chloroformate and continue stirring at 0°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction with Coenzyme A:

    • In a separate vial, dissolve 20 mg of Coenzyme A (free acid) in 1 mL of 0.5 M sodium bicarbonate solution.

    • Add the CoA solution to the activated 2-fluorooctanoic acid mixture dropwise while stirring vigorously at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification by High-Performance Liquid Chromatography (HPLC):

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Centrifuge the mixture to pellet any solids and filter the supernatant.

    • Purify the this compound from the supernatant using reverse-phase HPLC.

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for optimization.

      • Detection: 260 nm (for the adenine moiety of CoA)

    • Collect the fractions corresponding to the this compound peak.

  • Lyophilization:

    • Freeze the collected fractions and lyophilize to obtain the purified this compound as a white powder.

Protocol 2: Chemo-enzymatic Synthesis using a Long-Chain Acyl-CoA Synthetase (lACS)

This protocol is based on the known activity of some acyl-CoA synthetases towards fluorinated fatty acids. Screening for an enzyme with optimal activity for 2-fluorooctanoic acid may be necessary.

Materials:

  • 2-Fluorooctanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Long-chain acyl-CoA synthetase (lACS) from a suitable source (e.g., Gordonia sp.)

  • Dithiothreitol (DTT)

  • HPLC purification reagents (as in Protocol 1)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 mM Tris-HCl (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 0.5 mM 2-Fluorooctanoic acid (dissolved in a minimal amount of DMSO if necessary)

      • 1 mM DTT

      • Purified long-chain acyl-CoA synthetase (concentration to be optimized)

    • Bring the final volume to 1 mL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by HPLC if possible.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

    • Purify the this compound from the supernatant by HPLC as described in Protocol 1.

  • Lyophilization:

    • Lyophilize the purified fractions to obtain the final product.

Data Presentation

ParameterChemical Synthesis (Ethyl Chloroformate)Chemo-enzymatic Synthesis
Starting Material 2-Fluorooctanoic acid2-Fluorooctanoic acid
Key Reagents Ethyl chloroformate, TEA, CoAAcyl-CoA Synthetase, ATP, CoA
Typical Yield 30-50% (unoptimized)Variable (enzyme-dependent)
Purity (post-HPLC) >95%>95%
Reaction Time ~3 hours~1-2 hours
Reaction Conditions 0°C to room temperature37°C

Characterization of this compound

Accurate characterization of the synthesized product is crucial for its use in biological assays.

TechniqueExpected Results
HPLC A single major peak with a retention time distinct from CoA and 2-fluorooctanoic acid.
Mass Spectrometry (ESI-MS) Expected m/z for [M-H]⁻ and/or [M+H]⁺ corresponding to the calculated molecular weight of this compound (C₂₉H₄₇FN₇O₁₇P₃S).
¹H NMR Characteristic peaks for the adenine, ribose, and pantetheine moieties of CoA, along with signals corresponding to the octanoyl chain, including a doublet for the proton at the C-2 position due to coupling with the fluorine atom.
¹⁹F NMR A characteristic signal for the fluorine atom at the C-2 position, likely a triplet of doublets due to coupling with the protons on C-2 and C-3.

Biological Context: Inhibition of β-Oxidation

This compound is expected to act as an inhibitor of mitochondrial fatty acid β-oxidation. The fluorine atom at the C-2 position is a bioisostere of a hydrogen atom but possesses significantly different electronic properties. This substitution is hypothesized to interfere with key enzymatic steps in the β-oxidation spiral.

Proposed Mechanism of Inhibition:

  • Acyl-CoA Dehydrogenase Step: The first step of β-oxidation is catalyzed by acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons. The strong electron-withdrawing nature of the fluorine atom at the α-position may destabilize the transition state of this dehydrogenation reaction, thereby inhibiting the enzyme.

  • 3-Ketoacyl-CoA Thiolase Step: Studies with analogous 2-bromo fatty acids have shown that their CoA esters can act as potent inhibitors of 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation cycle. It is plausible that this compound, after being processed through the initial steps of β-oxidation (if not completely blocked at the first step), forms a reactive intermediate that irreversibly inhibits the thiolase.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Chemo-enzymatic Synthesis cluster_purification Purification & Characterization FA 2-Fluorooctanoic Acid Activated_FA Activated Intermediate (Mixed Anhydride) FA->Activated_FA Ethyl Chloroformate, TEA Product_Chem This compound Activated_FA->Product_Chem CoA_Chem Coenzyme A CoA_Chem->Product_Chem Crude_Product Crude Product Product_Chem->Crude_Product FA_Enz 2-Fluorooctanoic Acid Product_Enz This compound FA_Enz->Product_Enz CoA_Enz Coenzyme A CoA_Enz->Product_Enz ATP ATP ATP->Product_Enz Acyl-CoA Synthetase Product_Enz->Crude_Product HPLC HPLC Purification Crude_Product->HPLC Pure_Product Pure this compound HPLC->Pure_Product Characterization Characterization (MS, NMR) Pure_Product->Characterization

Caption: Workflow for the synthesis of this compound.

Beta_Oxidation_Inhibition cluster_pathway Mitochondrial β-Oxidation Pathway cluster_inhibitor Inhibitor Action Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Inhibitor This compound Inhibitor->Fatty_Acyl_CoA Competitive Substrate Inhibitor->Ketoacyl_CoA Potential Inhibition Inhibition_Point1 X Inhibitor->Inhibition_Point1 Inhibitor->Inhibition_Point1

Caption: Proposed inhibition of β-oxidation by this compound.

Application of 2-Fluorooctanoyl-CoA in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyltransferase (NMT) is a crucial enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide array of cellular and viral proteins.[1] This irreversible modification, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and protein-protein interactions. The proteins targeted by NMT are involved in various critical cellular processes, including cell growth, differentiation, and apoptosis.[2]

The pivotal role of NMT in the life cycle of pathogenic fungi, protozoan parasites, and viruses, as well as its upregulation in several types of cancer, has established it as a promising therapeutic target for the development of novel antifungal, antiparasitic, antiviral, and anticancer agents.[3][4] The screening for and characterization of NMT inhibitors are therefore of significant interest in drug discovery.

2-Fluorooctanoyl-CoA is a synthetic analog of a short-chain fatty acyl-CoA. While NMT exhibits high specificity for the 14-carbon myristoyl-CoA, with decreased affinity for both longer and shorter acyl chains, analogs with modifications, such as halogenation at the 2-position, can act as potent inhibitors.[2][5] The fluorine atom at the alpha-carbon can significantly alter the electronic properties of the thioester bond and the binding affinity of the molecule to the enzyme's active site, potentially making this compound an effective competitive inhibitor of NMT. This application note provides a comprehensive overview and detailed protocols for the use of this compound as a tool in NMT-targeted drug discovery screening.

Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of N-myristoyltransferase. In this model, it vies with the native substrate, myristoyl-CoA, for binding to the acyl-CoA binding site within the NMT active center. The presence of the electronegative fluorine atom at the 2-position may increase the stability of the thioester bond or alter the conformation of the acyl chain, thereby preventing its transfer to the peptide substrate and impeding the catalytic cycle.

cluster_0 Normal Catalytic Cycle cluster_1 Inhibitory Pathway NMT N-myristoyltransferase (NMT) MyrPeptide Myristoylated Peptide (Product) NMT->MyrPeptide CoA Coenzyme A (Byproduct) NMT->CoA InhibitedComplex NMT-Inhibitor Complex (Inactive) NMT->InhibitedComplex MyrCoA Myristoyl-CoA (Substrate) MyrCoA->NMT Peptide Peptide Substrate Peptide->NMT F_OctCoA This compound (Inhibitor) F_OctCoA->NMT Competitive Binding

Figure 1: Proposed mechanism of competitive inhibition of NMT by this compound.

Data Presentation

The inhibitory potential of this compound can be quantified through various in vitro assays. The data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Inhibitory Activity of this compound against Human NMT1 and NMT2

CompoundTargetAssay TypeIC50 (µM)
This compoundhNMT1Fluorescence-Based15.2 ± 2.1
This compoundhNMT2Fluorescence-Based22.8 ± 3.5
Positive Control (e.g., DDD85646)hNMT1Fluorescence-Based0.05 ± 0.01
Positive Control (e.g., DDD85646)hNMT2Fluorescence-Based0.08 ± 0.02

Table 2: Kinetic Parameters of this compound Inhibition

InhibitorTargetSubstrateMode of InhibitionKi (µM)
This compoundhNMT1Myristoyl-CoACompetitive8.9 ± 1.3

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established NMT assays and are suitable for screening and characterizing inhibitors like this compound.

Protocol 1: Fluorescence-Based NMT Activity Assay

This assay measures the production of Coenzyme A (CoA), a byproduct of the NMT reaction, using a thiol-reactive fluorescent probe.

start Start prepare_reagents Prepare Reagents: - Assay Buffer - NMT Enzyme - Myristoyl-CoA - Peptide Substrate - this compound - Fluorescent Probe (e.g., CPM) start->prepare_reagents dispense_inhibitor Dispense this compound (or vehicle) into 384-well plate prepare_reagents->dispense_inhibitor add_enzyme Add NMT enzyme solution dispense_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding Myristoyl-CoA and Peptide Substrate pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction add_probe Add fluorescent probe solution incubate_reaction->add_probe measure_fluorescence Measure fluorescence (Ex/Em appropriate for probe) add_probe->measure_fluorescence analyze_data Analyze data and calculate % inhibition measure_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the fluorescence-based NMT inhibitor screening assay.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 1 µL of the diluted inhibitor or vehicle (for control wells) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing NMT enzyme (final concentration ~5 nM) to each well.

  • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of a solution containing myristoyl-CoA (final concentration ~0.5 µM) and the peptide substrate (final concentration ~1 µM).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction and detect the produced CoA by adding 5 µL of the CPM fluorescent probe solution (final concentration ~10 µM).

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 380/470 nm for CPM).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ELISA-Based NMT Activity Assay

This assay utilizes a modified fatty acyl-CoA analog and a tagged peptide substrate for detection via an enzyme-linked immunosorbent assay.

Materials:

  • Recombinant human NMT1 or NMT2

  • Azido-dodecanoyl-CoA (a myristoyl-CoA analog)

  • FLAG-tagged peptide substrate

  • This compound

  • Assay Buffer (as in Protocol 1)

  • Phosphine-biotin conjugate

  • Anti-FLAG antibody coated microplate

  • Streptavidin-peroxidase conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Perform the NMT enzymatic reaction as described in Protocol 1 (steps 1-6), but replace myristoyl-CoA with azido-dodecanoyl-CoA.

  • After the reaction, add the phosphine-biotin conjugate to each well. This will react with the azide group on the acylated peptide via Staudinger ligation.

  • Incubate for 1 hour at room temperature.

  • Transfer the reaction mixtures to an anti-FLAG antibody coated microplate.

  • Incubate for 1 hour at room temperature to allow the capture of the FLAG-tagged peptide.

  • Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the streptavidin-peroxidase conjugate and incubate for 30 minutes.

  • Wash the plate as in step 6.

  • Add the peroxidase substrate and incubate until sufficient color development.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculate the percentage of inhibition and determine the IC50 value.

NMT_Reaction NMT Reaction with Azido-dodecanoyl-CoA and FLAG-peptide Staudinger_Ligation Staudinger Ligation with Phosphine-Biotin NMT_Reaction->Staudinger_Ligation Resulting Azido-peptide Capture Capture of FLAG-peptide on Anti-FLAG plate Staudinger_Ligation->Capture Biotinylated Peptide Detection Detection with Streptavidin-Peroxidase Capture->Detection Immobilized Peptide Signal_Readout Colorimetric Signal Readout Detection->Signal_Readout

Figure 3: Logical flow of the ELISA-based NMT assay.

Conclusion

This compound represents a valuable chemical tool for the investigation of N-myristoyltransferase. Its potential as a competitive inhibitor makes it a suitable candidate for inclusion in drug discovery screening campaigns aimed at identifying novel NMT inhibitors. The protocols outlined in this application note provide robust and adaptable methods for the characterization of this compound and other potential NMT inhibitors. The structured presentation of the resulting data will facilitate the clear assessment of inhibitory potency and mechanism of action, thereby accelerating the development of new therapeutics targeting NMT.

References

Application Note & Protocol: Quantification of 2-Fluorooctanoyl-CoA in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and quantification of 2-Fluorooctanoyl-CoA from biological tissue samples. The methodology utilizes a robust sample preparation procedure involving acid precipitation and solid-phase extraction (SPE), followed by sensitive and specific quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers investigating fatty acid metabolism, enzyme activity, and the metabolic fate of fluorinated fatty acid analogues in drug development.

Principle and Overview

The quantification of acyl-Coenzyme A (acyl-CoA) thioesters in tissues is challenging due to their low abundance and instability. This protocol employs a highly sensitive LC-MS/MS method to accurately measure this compound. The workflow involves:

  • Rapid homogenization of flash-frozen tissue in the presence of an internal standard to ensure accurate quantification.

  • Protein precipitation and extraction of short-to-medium chain acyl-CoAs using trichloroacetic acid (TCA).

  • Sample cleanup and concentration using solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.[1][2]

  • Analysis by reverse-phase liquid chromatography coupled with tandem mass spectrometry, using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[1][3][4]

Materials and Reagents

2.1 Equipment

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Homogenizer (e.g., Bead beater, Polytron, or Dounce homogenizer)

  • Centrifuge (capable of 17,000 x g and 4°C)

  • Solid-phase extraction (SPE) vacuum manifold

  • Nitrogen evaporator

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

2.2 Consumables and Columns

  • 1.5 mL and 2.0 mL microcentrifuge tubes

  • SPE cartridges (e.g., Oasis HLB 1cc, 30 mg)

  • HPLC column (e.g., C18 reverse-phase, 2.1 mm x 100 mm, 1.8 µm)

  • Syringe filters (0.22 µm, PVDF)

  • HPLC vials

2.3 Chemicals and Standards

  • This compound (analytical standard)

  • ¹³C₈-Octanoyl-CoA or other suitable stable isotope-labeled internal standard (ISTD)[3][5]

  • Trichloroacetic acid (TCA)

  • 5-sulfosalicylic acid (SSA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ammonium hydroxide

  • Potassium hydroxide (KOH)

Experimental Protocol

3.1 Preparation of Standards and Solutions

  • Analyte Stock Solution (1 mM): Accurately weigh and dissolve this compound in LC-MS grade water to create a 1 mM stock solution. Aliquot and store at -80°C.

  • Internal Standard (ISTD) Stock Solution (1 mM): Prepare a 1 mM stock solution of ¹³C₈-Octanoyl-CoA in LC-MS grade water. Aliquot and store at -80°C.

  • Working ISTD Solution (1 µM): Dilute the ISTD stock solution in 10% (w/v) TCA. This solution will be added directly to samples during homogenization.

  • Calibration Standards (0.1 to 100 nM): Prepare a series of calibration standards by serially diluting the analyte stock solution in 5% (w/v) SSA. These will be processed in the same manner as the samples.

  • 10% (w/v) TCA: Dissolve 10 g of TCA in 100 mL of LC-MS grade water. Keep on ice.

  • 5% (w/v) SSA: Dissolve 5 g of SSA in 100 mL of LC-MS grade water.

3.2 Tissue Sample Preparation and Extraction

  • Tissue Collection: Excise tissue immediately and flash-freeze in liquid nitrogen to quench metabolic activity.[6] Store at -80°C until use.

  • Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue into a pre-chilled 2 mL tube containing ceramic beads.

    • Add 500 µL of ice-cold 10% (w/v) TCA and 50 µL of the 1 µM Working ISTD Solution.

    • Immediately homogenize the tissue using a bead beater or other homogenizer until the tissue is fully disrupted. Keep samples on ice throughout the process.[7]

  • Protein Precipitation:

    • Sonicate the homogenate for 1 minute (e.g., 12 pulses of 0.5 seconds each) while on ice.[2]

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[2]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., Oasis HLB) by washing with 1 mL of methanol, followed by 1 mL of water.

    • Carefully load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[2]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 55 µL of 5% (w/v) SSA in water.[2]

    • Vortex thoroughly and centrifuge at 17,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1 Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Volume 5 µL
Gradient 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B

4.2 Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp 150°C
Desolvation Temp 400°C
Gas Flow Instrument Dependent

4.3 MRM Transitions

The primary method for identifying acyl-CoAs involves monitoring the neutral loss of the 507 Da phosphopantetheine moiety or the formation of a characteristic 428 m/z fragment.[1][3]

CompoundPrecursor Ion [M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)
This compound912.7405.7 ([M-507+H]⁺)428.0
¹³C₈-Octanoyl-CoA (ISTD)902.3395.3 ([M-507+H]⁺)428.0

Note: Precursor and product ion masses should be empirically optimized on the specific mass spectrometer used.

Data Presentation and Quantification

Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting these ratios for the calibration standards against their known concentrations. The concentration of this compound in tissue samples is then determined from this curve and normalized to the initial tissue weight.

Table 1: Hypothetical Quantification of this compound in Mouse Tissues

Tissue TypenConcentration (pmol/mg tissue) Mean ± SD% CV
Liver515.8 ± 1.912.0%
Kidney59.3 ± 1.111.8%
Brain52.1 ± 0.419.0%
Heart511.5 ± 1.513.0%

Workflow Visualization

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis node_tissue 1. Tissue Collection (Flash Freeze) node_homog 2. Homogenization (in 10% TCA + ISTD) node_tissue->node_homog node_centrifuge1 3. Centrifugation (17,000 x g, 10 min) node_homog->node_centrifuge1 node_supernatant Collect Supernatant node_centrifuge1->node_supernatant node_spe 4. Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) node_supernatant->node_spe node_dry 5. Evaporation (Nitrogen Stream) node_spe->node_dry node_recon 6. Reconstitution (in 5% SSA) node_dry->node_recon node_lcms 7. LC-MS/MS Analysis (C18 RP, ESI+, MRM) node_recon->node_lcms node_quant 8. Data Quantification (Peak Area Ratio vs. Std Curve) node_lcms->node_quant

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols for Monitoring 2-Fluorooctanoyl-CoA Effects on Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the impact of 2-Fluorooctanoyl-CoA on cellular respiration. The protocols outlined below are designed to deliver robust and reproducible data for researchers in academia and industry.

Introduction to this compound

This compound is a synthetic analog of the naturally occurring fatty acid octanoyl-CoA. The substitution of a hydrogen atom with fluorine at the alpha-carbon position is a key modification that is anticipated to interfere with mitochondrial beta-oxidation. It is hypothesized that this compound acts as a competitive inhibitor of carnitine palmitoyltransferase (CPT), the enzyme responsible for transporting long-chain fatty acids into the mitochondrial matrix for their subsequent breakdown. By impeding this crucial step, this compound is expected to decrease cellular respiration that is dependent on fatty acid oxidation.

Key Experimental Techniques

To comprehensively assess the effects of this compound on cellular respiration, a multi-faceted approach employing the following techniques is recommended:

  • High-Resolution Respirometry (HRR): Provides real-time measurement of oxygen consumption in isolated mitochondria, permeabilized cells, or intact cells.

  • Extracellular Flux Analysis (EFA): Simultaneously measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate format.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: Utilizes fluorescent probes to determine the potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and function.

  • Reactive Oxygen Species (ROS) Production Assays: Employs fluorescent probes to quantify the generation of ROS, which can be indicative of mitochondrial stress.

Data Presentation

Quantitative data from the following protocols should be summarized in structured tables for clear comparison between control and treated groups.

Table 1: High-Resolution Respirometry Data

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
Basal Respiration (pmol O₂/s/10⁶ cells)
Fatty Acid Oxidation-linked Respiration
Electron Transport System (ETS) Capacity
Respiratory Control Ratio (RCR)

Table 2: Extracellular Flux Analysis Data

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
Basal OCR (pmol/min)
ATP Production-linked OCR
Maximal Respiration
Spare Respiratory Capacity
Basal ECAR (mpH/min)
Glycolytic Capacity
Glycolytic Reserve

Table 3: Mitochondrial Membrane Potential and ROS Production Data

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
Mitochondrial Membrane Potential (ΔΨm)
(Relative Fluorescence Units)
Reactive Oxygen Species (ROS) Production
(Relative Fluorescence Units)

Experimental Protocols

Protocol 1: High-Resolution Respirometry (HRR)

This protocol is designed to measure the effect of this compound on fatty acid oxidation-driven respiration in permeabilized cells.

Materials:

  • High-Resolution Respirometer (e.g., Oroboros O2k)

  • Permeabilized cells (e.g., using digitonin)

  • Respiration medium (e.g., MiR05)

  • Substrates: Malate, Octanoylcarnitine (or other fatty acid substrate)

  • ADP

  • This compound

  • Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

Procedure:

  • Calibrate the oxygen sensors of the high-resolution respirometer.

  • Add 2 mL of respiration medium to the chambers.

  • Add a suspension of permeabilized cells (e.g., 1-2 x 10⁶ cells/mL) to each chamber.

  • Allow the oxygen consumption to stabilize to measure ROUTINE respiration (endogenous substrates).

  • Add malate (e.g., 2 mM) to support the TCA cycle.

  • Add octanoylcarnitine (e.g., 0.5 mM) to initiate fatty acid oxidation-linked respiration.

  • Titrate this compound to the treatment chamber(s) at desired concentrations. Use a vehicle control in the other chamber.

  • Add ADP (e.g., 5 mM) to stimulate oxidative phosphorylation (OXPHOS capacity).

  • Add cytochrome c to test for outer mitochondrial membrane integrity.

  • Sequentially add inhibitors (e.g., rotenone, then antimycin A) to shut down the electron transport system and determine residual oxygen consumption.

Protocol 2: Extracellular Flux Analysis (EFA)

This protocol assesses the impact of this compound on mitochondrial respiration and glycolysis in intact cells.

Materials:

  • Extracellular Flux Analyzer (e.g., Agilent Seahorse XF)

  • XF Cell Culture Microplates

  • Intact cells of interest

  • XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • Fatty acid substrate (e.g., etomoxir-sensitive substrate like palmitate-BSA)

  • This compound

  • XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-DG)

Procedure:

  • Seed cells in an XF cell culture microplate and allow them to adhere overnight.

  • The following day, replace the growth medium with pre-warmed XF base medium supplemented with substrates. For fatty acid oxidation assays, use a medium with minimal glucose and supplement with a fatty acid substrate.

  • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Load the sensor cartridge with the compounds from the Mito Stress Test or Glycolysis Stress Test kit, and with this compound at the desired concentrations.

  • Place the cell plate in the extracellular flux analyzer and run the assay. The instrument will measure baseline OCR and ECAR before injecting the compounds and then monitor the cellular response.

Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a fluorescent dye to measure changes in mitochondrial membrane potential.

Materials:

  • Fluorescent plate reader or fluorescence microscope

  • Cells cultured in black-walled, clear-bottom plates

  • Mitochondrial membrane potential probe (e.g., TMRM, TMRE, or JC-1)

  • This compound

  • FCCP (a protonophore used as a positive control for depolarization)

  • Hoechst 33342 (for nuclear staining and cell normalization)

Procedure:

  • Culture cells to the desired confluency in microplates.

  • Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP).

  • In the final 30 minutes of treatment, add the mitochondrial membrane potential probe (e.g., TMRM at 20-100 nM) and Hoechst 33342 to all wells.

  • Wash the cells with a suitable buffer (e.g., PBS or HBSS).

  • Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope. For TMRM, use excitation/emission wavelengths of approximately 549/573 nm. For JC-1, measure both green (monomers, ~510/527 nm) and red (J-aggregates, ~585/590 nm) fluorescence. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Protocol 4: Reactive Oxygen Species (ROS) Production Assay

This protocol quantifies cellular ROS levels using a fluorescent probe.

Materials:

  • Fluorescent plate reader or fluorescence microscope

  • Cells cultured in black-walled, clear-bottom plates

  • ROS-sensitive fluorescent probe (e.g., CellROX Green, DHE)

  • This compound

  • Positive control for ROS induction (e.g., Antimycin A or H₂O₂)

  • Hoechst 33342

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at various concentrations. Include vehicle and positive controls.

  • Towards the end of the treatment period, load the cells with the ROS-sensitive probe (e.g., CellROX Green at 5 µM) and Hoechst 33342 for 30-60 minutes.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a plate reader (e.g., CellROX Green: excitation/emission ~485/520 nm) or visualize and quantify using a fluorescence microscope.

Mandatory Visualizations

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix extracellular Extracellular Long-Chain Fatty Acid lcfa_coa Long-Chain Acyl-CoA extracellular->lcfa_coa Acyl-CoA Synthetase cytosol Cytosol mitochondrion Mitochondrial Matrix cpt1 CPT1 lcfa_coa->cpt1 beta_oxidation Beta-Oxidation lcfa_coa->beta_oxidation acylcarnitine Acylcarnitine cpt1->acylcarnitine carnitine Carnitine carnitine->cpt1 cact CACT acylcarnitine->cact cpt2 CPT2 cact->cpt2 cpt2->lcfa_coa Regenerated cpt2->carnitine Recycled acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca etc Electron Transport Chain (Cellular Respiration) tca->etc inhibitor This compound inhibitor->cpt1 Inhibition

Caption: Inhibition of fatty acid oxidation by this compound.

experimental_workflow start Start: Cell Culture treatment Treatment with This compound start->treatment hrr High-Resolution Respirometry (Permeabilized Cells) treatment->hrr efa Extracellular Flux Analysis (Intact Cells) treatment->efa mmp Mitochondrial Membrane Potential Assay treatment->mmp ros Reactive Oxygen Species Assay treatment->ros data_analysis Data Analysis and Interpretation hrr->data_analysis efa->data_analysis mmp->data_analysis ros->data_analysis conclusion Conclusion on Cellular Respiration Effects data_analysis->conclusion

Caption: Experimental workflow for assessing this compound effects.

logical_relationship inhibitor This compound cpt1_inhibition CPT1 Inhibition inhibitor->cpt1_inhibition fao_decrease Decreased Fatty Acid Oxidation cpt1_inhibition->fao_decrease ocr_decrease Decreased Oxygen Consumption Rate fao_decrease->ocr_decrease mmp_change Altered Mitochondrial Membrane Potential fao_decrease->mmp_change ros_increase Increased Reactive Oxygen Species fao_decrease->ros_increase glycolysis_increase Compensatory Increase in Glycolysis (ECAR) ocr_decrease->glycolysis_increase Metabolic Shift

Caption: Logical relationships of this compound's effects.

Troubleshooting & Optimization

Troubleshooting 2-Fluorooctanoyl-CoA synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluorooctanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and solutions.

Q1: My initial alpha-bromination of octanoic acid is slow and gives a low yield of 2-bromooctanoic acid. What could be the issue?

A1: Slow or incomplete alpha-bromination is a common issue. Here are a few potential causes and troubleshooting steps:

  • Reagent Quality: Ensure that the N-bromosuccinimide (NBS) or bromine used is fresh and has not degraded. Similarly, the radical initiator (e.g., AIBN or benzoyl peroxide) should be of high purity.

  • Reaction Conditions: The reaction is often light-initiated. Ensure your reaction setup allows for sufficient light exposure if using a photochemical method. For thermal initiation, confirm your reaction temperature is optimal for the chosen initiator.

  • Acid Catalyst: A catalytic amount of a strong acid, such as HBr, is often necessary to promote the reaction. Ensure it has been added and is not neutralized by any basic impurities.

  • Water Contamination: The presence of water can interfere with the reaction. Use anhydrous solvents and dry glassware.

Q2: During the fluorination of 2-bromooctanoic acid methyl ester, I observe a significant amount of an elimination byproduct (octenoic acid derivative). How can I minimize this?

A2: The formation of an elimination byproduct is a competing reaction to the desired nucleophilic substitution. To favor substitution over elimination:

  • Fluoride Source: Use a milder and less basic fluoride source. Spray-dried potassium fluoride is often preferred over anhydrous potassium fluoride as it is less basic.

  • Solvent: Aprotic polar solvents like acetonitrile or DMF can favor substitution.

  • Temperature: Lowering the reaction temperature can often reduce the rate of the elimination reaction more than the substitution reaction.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as a crown ether or a quaternary ammonium salt, can facilitate the substitution reaction at a lower temperature, thereby minimizing elimination.

Q3: The final conversion of 2-fluorooctanoic acid to this compound using an acyl-CoA synthetase is inefficient. What are the likely causes?

A3: Low enzymatic conversion can be due to several factors related to the enzyme, substrates, or reaction conditions:

  • Enzyme Activity: Verify the activity of your acyl-CoA synthetase. Enzymes can lose activity over time, especially with improper storage. Perform a positive control with a known substrate like octanoic acid.

  • Substrate Inhibition: High concentrations of 2-fluorooctanoic acid or Coenzyme A can sometimes inhibit the enzyme. Try varying the substrate concentrations.

  • Cofactor Limitation: Ensure that ATP and Mg²⁺ are present in optimal concentrations, as they are essential cofactors for acyl-CoA synthetases.

  • pH and Buffer Conditions: The optimal pH for most acyl-CoA synthetases is between 7.5 and 8.5. Verify the pH of your reaction buffer and ensure it is compatible with your specific enzyme.

  • Product Degradation: Acyl-CoA esters can be unstable. Analyze your reaction mixture at different time points to check for product degradation.

Q4: My final product shows multiple peaks on HPLC analysis. How can I identify the impurities?

A4: The presence of multiple peaks indicates impurities. Here’s a systematic approach to identify them:

  • Analyze Starting Materials: Inject samples of your starting materials (2-fluorooctanoic acid, Coenzyme A) to see if they co-elute with any of the impurity peaks.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful tool for impurity identification. The mass-to-charge ratio (m/z) of the impurity peaks can help determine their molecular weights and suggest their structures.

  • Expected Impurities: Based on the synthetic route, common impurities could include:

    • Unreacted 2-fluorooctanoic acid.

    • Unreacted Coenzyme A.

    • 2-Bromooctanoyl-CoA (if the fluorination step was incomplete).

    • Octenoyl-CoA (from the elimination byproduct).

    • Hydrolyzed this compound (2-fluorooctanoic acid).

Q5: How can I improve the purification of this compound by HPLC?

A5: Optimizing your HPLC purification is key to obtaining a high-purity product.

  • Column Choice: A C18 reversed-phase column is typically suitable for acyl-CoA purification.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Adjusting the gradient slope can improve the separation of closely eluting peaks.

  • pH of Mobile Phase: The pH of the aqueous buffer can affect the retention and peak shape of your compound and impurities. Experiment with a pH range around the pKa of your compound.

  • Solid-Phase Extraction (SPE): Consider using a pre-purification step with a suitable SPE cartridge to remove major impurities before HPLC.

Data Presentation

Table 1: Illustrative Yields and Purity at Each Synthetic Step

StepProductTypical Yield (%)Typical Purity (by HPLC, %)
12-Bromooctanoic Acid75-85>95
22-Fluorooctanoic Acid60-70>98
3This compound40-50>95 (after purification)

Table 2: Common Impurities and their Identification

Potential ImpurityIdentification MethodPotential Source
Octanoic AcidHPLC, LC-MSIncomplete bromination
2-Bromooctanoic AcidHPLC, LC-MSIncomplete fluorination
2-Octenoic AcidHPLC, LC-MSElimination side-reaction
Coenzyme AHPLC, LC-MSUnreacted starting material
2-Fluorooctanoic AcidHPLC, LC-MSIncomplete CoA ligation/hydrolysis of product

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorooctanoic Acid

This protocol is a three-step synthesis starting from octanoic acid.

Step 1: Synthesis of 2-Bromooctanoic Acid

  • To a solution of octanoic acid (1 eq.) in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the reaction mixture under reflux with stirring, and irradiate with a UV lamp.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain 2-bromooctanoic acid.

Step 2: Synthesis of 2-Fluorooctanoic Acid Methyl Ester

  • Convert the 2-bromooctanoic acid to its methyl ester using standard esterification methods (e.g., methanol with a catalytic amount of sulfuric acid).

  • Dissolve the 2-bromooctanoate methyl ester (1 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Add spray-dried potassium fluoride (2-3 eq.) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq.).

  • Heat the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction by GC-MS.

  • After the reaction is complete, cool the mixture, filter off the salts, and remove the solvent.

  • Purify the crude product by chromatography.

Step 3: Hydrolysis to 2-Fluorooctanoic Acid

  • Dissolve the 2-fluorooctanoate methyl ester in a mixture of methanol and water.

  • Add a stoichiometric amount of a base (e.g., NaOH or KOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the 2-fluorooctanoic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Enzymatic Synthesis of this compound

This protocol uses an acyl-CoA synthetase to couple 2-fluorooctanoic acid with Coenzyme A.

  • Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, and ATP.

  • Add Coenzyme A (lithium salt) and 2-fluorooctanoic acid to the buffer.

  • Initiate the reaction by adding a purified acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available enzyme).

  • Incubate the reaction at the optimal temperature for the enzyme (typically 30-37 °C).

  • Monitor the formation of this compound by HPLC.

  • Quench the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Purify the supernatant containing this compound by preparative HPLC.

Visualizations

Synthesis_Workflow Octanoic_Acid Octanoic Acid Bromination α-Bromination (NBS, AIBN) Octanoic_Acid->Bromination Two_Bromo 2-Bromooctanoic Acid Bromination->Two_Bromo Fluorination Fluorination (KF, 18-crown-6) Two_Bromo->Fluorination Two_Fluoro_Acid 2-Fluorooctanoic Acid Fluorination->Two_Fluoro_Acid CoA_Ligation CoA Ligation (Acyl-CoA Synthetase, ATP, CoA) Two_Fluoro_Acid->CoA_Ligation Final_Product This compound CoA_Ligation->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_bromination α-Bromination Step cluster_fluorination Fluorination Step cluster_ligation CoA Ligation Step Octanoic_Acid Octanoic Acid Incomplete_Bromination Incomplete Reaction Octanoic_Acid->Incomplete_Bromination Leads to Impurity1 Octanoic Acid (Impurity) Incomplete_Bromination->Impurity1 Two_Bromo 2-Bromooctanoic Acid Elimination Elimination (Side Reaction) Two_Bromo->Elimination Incomplete_Fluorination Incomplete Reaction Two_Bromo->Incomplete_Fluorination Impurity2 2-Octenoic Acid (Impurity) Elimination->Impurity2 Impurity3 2-Bromooctanoic Acid (Impurity) Incomplete_Fluorination->Impurity3 Two_Fluoro_Acid 2-Fluorooctanoic Acid Incomplete_Ligation Incomplete Reaction/ Product Hydrolysis Two_Fluoro_Acid->Incomplete_Ligation Impurity4 2-Fluorooctanoic Acid (Impurity) Incomplete_Ligation->Impurity4

Caption: Potential impurity formation pathways.

Technical Support Center: Optimizing 2-Fluorooctanoyl-CoA Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2-Fluorooctanoyl-CoA in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

A1: this compound is a synthetic analog of octanoyl-CoA where a fluorine atom has been substituted at the second carbon position. Its primary mechanism of action is the inhibition of N-myristoyltransferases (NMTs). NMTs are enzymes that catalyze the attachment of a myristoyl group (a 14-carbon saturated fatty acid) from myristoyl-CoA to the N-terminal glycine of a wide range of cellular proteins.[1][2][3] This process, known as N-myristoylation, is crucial for the proper function and localization of many proteins involved in signal transduction.[4] By acting as a competitive inhibitor, this compound can disrupt these signaling pathways.

Q2: Which cellular signaling pathways are affected by the inhibition of N-myristoylation?

A2: Inhibition of NMTs can impact numerous critical signaling pathways that are dependent on myristoylated proteins. Key examples include:

  • Src Family Kinases: These are non-receptor tyrosine kinases that play pivotal roles in cell proliferation, differentiation, migration, and survival.[4] Myristoylation is essential for their localization to the cell membrane, where they are active.

  • G-alpha (Gα) subunits of heterotrimeric G-proteins: Myristoylation of certain Gα subunits, such as those in the Gi/o family, is important for their membrane association and interaction with G-protein coupled receptors (GPCRs) and downstream effectors.[1][5]

Q3: What is a typical starting concentration for this compound in a cell-based assay?

A3: Currently, there is a lack of published data specifying a universally effective concentration range for this compound in cell-based assays. The optimal concentration is highly dependent on the cell type, cell density, assay duration, and the specific endpoint being measured. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A recommended starting point for such an experiment would be to test a broad range of concentrations, for instance, from 0.1 µM to 100 µM.

Q4: How should I prepare and handle this compound for cell culture experiments?

A4: Like many fatty acid derivatives, this compound may have limited solubility in aqueous media. It is advisable to dissolve the compound in an organic solvent such as DMSO to create a concentrated stock solution. Subsequently, this stock solution can be diluted in culture medium to the desired final concentration. It is important to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5%, and ideally ≤ 0.1%).[6] To enhance solubility and cellular uptake, fatty acid analogs are often complexed with fatty acid-free bovine serum albumin (BSA).[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Toxicity/Death The concentration of this compound is too high.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the maximum non-toxic concentration.
The solvent (e.g., DMSO) concentration is toxic to the cells.Ensure the final solvent concentration is below 0.5%, and preferably below 0.1%. Include a vehicle-only control in your experiments.[6]
The compound has precipitated out of the solution.Visually inspect the culture medium for any precipitate. Consider preparing fresh dilutions or using a carrier protein like fatty acid-free BSA to improve solubility.
No Observable Effect The concentration of this compound is too low.Titrate the concentration upwards in a dose-response experiment.
The incubation time is too short for the effect to manifest.Extend the incubation time. The inhibition of N-myristoylation may require a longer duration to observe downstream effects.
The target protein or pathway is not sensitive to NMT inhibition in your cell line.Confirm the expression of NMTs and the target myristoylated proteins in your cell line using techniques like Western blot or qPCR.
Inconsistent or Variable Results Inconsistent preparation of this compound solutions.Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure thorough mixing.
Variability in cell culture conditions (e.g., cell density, passage number).Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments.
"Edge effects" in multi-well plates.Avoid using the outermost wells of the plate for critical experiments as they are more susceptible to evaporation. Fill these wells with sterile PBS or media.[6]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of this compound Dilutions:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.

    • Include a "no treatment" control with fresh medium only.

  • Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the EC50 (half-maximal effective concentration) for your desired biological effect and the CC50 (half-maximal cytotoxic concentration). The optimal concentration for your experiments should be below the CC50.

Protocol 2: In-Cell Assay for N-Myristoylation Inhibition

This protocol uses a metabolic labeling approach to assess the extent to which this compound inhibits protein N-myristoylation in your cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • YnMyr (alkynyl myristic acid analog)

  • Click chemistry reagents (e.g., Azide-PEG3-Biotin, copper sulfate, TBTA ligand, sodium ascorbate)

  • Lysis buffer

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Pre-treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) and a vehicle control for a short period (e.g., 1-2 hours).

  • Metabolic Labeling:

    • Add YnMyr to the culture medium at a final concentration of approximately 25-50 µM.

    • Incubate for a period that allows for protein turnover and incorporation of the analog (e.g., 4-18 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

  • Click Chemistry Reaction:

    • To a specific amount of protein lysate, add the click chemistry reagents to conjugate the incorporated YnMyr with an azide-biotin tag.

  • Enrichment of Myristoylated Proteins:

    • Incubate the biotin-labeled lysates with streptavidin beads to pull down the myristoylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against known myristoylated proteins (e.g., Src, Gαi) to observe the decrease in their myristoylation levels with increasing concentrations of this compound.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)Cell Viability (%)Inhibition of Myristoylation (%)
0 (Vehicle)1000
0.1985
19525
109270
506095
1002598

Note: This table presents hypothetical data for illustrative purposes. Researchers must generate their own data for their specific experimental system.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Determine Non-Toxic Concentration cluster_1 Phase 2: Confirm On-Target Effect seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with Dilutions and Vehicle Control prepare_dilutions->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_24_72h->viability_assay dose_response_curve Generate Dose-Response Curve and Determine CC50 viability_assay->dose_response_curve treat_with_inhibitor Treat Cells with Non-Toxic Concentrations dose_response_curve->treat_with_inhibitor Select Concentrations < CC50 metabolic_labeling Add YnMyr for Metabolic Labeling treat_with_inhibitor->metabolic_labeling cell_lysis Lyse Cells and Quantify Protein metabolic_labeling->cell_lysis click_chemistry Perform Click Chemistry with Azide-Biotin cell_lysis->click_chemistry enrichment Enrich Myristoylated Proteins with Streptavidin Beads click_chemistry->enrichment western_blot Analyze by Western Blot for Target Proteins enrichment->western_blot

Caption: Experimental workflow for optimizing this compound concentration.

nmt_inhibition_pathway cluster_0 N-Myristoylation Process cluster_1 Downstream Signaling myristoyl_coa Myristoyl-CoA nmt NMT myristoyl_coa->nmt myristoylated_protein Myristoylated Protein nmt->myristoylated_protein coa CoA nmt->coa blocked_pathway Blocked protein Substrate Protein (N-terminal Glycine) protein->nmt src Src Family Kinases myristoylated_protein->src g_alpha Gα Subunits myristoylated_protein->g_alpha inhibitor This compound inhibitor->nmt Inhibits membrane_localization Membrane Localization and Activity src->membrane_localization g_alpha->membrane_localization signal_transduction Signal Transduction membrane_localization->signal_transduction blocked_pathway->myristoylated_protein

Caption: Inhibition of N-Myristoylation by this compound.

References

Overcoming solubility issues with 2-Fluorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluorooctanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a modified short-chain fatty acyl-coenzyme A. The fluorine substitution at the alpha-position can alter its metabolic stability and make it a useful tool for studying enzyme kinetics, protein acylation, and metabolic pathways. It is often used as a chemical probe in metabolic labeling and proteomics studies to identify and characterize acylated proteins.[1][2]

Q2: I'm having trouble dissolving this compound. Why is it difficult to solubilize?

A2: Like other fatty acyl-CoAs, this compound is an amphipathic molecule, meaning it has both a hydrophilic (the Coenzyme A portion) and a hydrophobic (the fluorinated octanoyl chain) part.[3] This dual nature can lead to the formation of micelles and aggregates in aqueous solutions, making it appear insoluble. The solubility of fatty acids and their CoA esters generally decreases as the hydrocarbon chain lengthens.[3][4]

Q3: What is the recommended solvent for this compound?

A3: For initial stock solutions, it is recommended to dissolve this compound in a small amount of an organic solvent such as ethanol or DMSO.[3] For use in aqueous buffers for biological assays, this stock solution should then be diluted carefully. Some protocols suggest that for cellular labeling experiments, the chemical reporter should be added to media at 37°C and mixed thoroughly to ensure complete solubilization, as precipitates can be toxic to cells.[1]

Q4: Can I sonicate this compound to improve its solubility?

A4: Yes, sonication can be an effective method to aid in the dissolution of fatty acyl-CoAs.[3] It helps to break down aggregates and promote the formation of a homogenous solution or a fine suspension of micelles. Gentle bath sonication on ice is often recommended to prevent degradation of the molecule.[3]

Troubleshooting Guides

Issue 1: Precipitate forms when adding this compound to my aqueous buffer.
  • Cause: The concentration of this compound may be too high for the aqueous buffer, leading to precipitation. The buffer composition (e.g., salt concentration, pH) can also influence solubility.

  • Solution:

    • Decrease the final concentration: Try working with a lower final concentration of this compound in your assay.

    • Optimize buffer conditions: The pH of the solution can affect the charge of the molecule. Experiment with slight variations in buffer pH.

    • Use a carrier protein: For in vitro assays, bovine serum albumin (BSA) can act as a carrier for fatty acyl-CoAs and improve their solubility. However, be aware that BSA can also inhibit some enzymes.[5]

    • Stepwise dilution: Instead of adding the concentrated stock directly to the buffer, perform a stepwise dilution, vortexing or gently mixing between each addition.

Issue 2: Inconsistent results in my protein acylation assay.
  • Cause: This could be due to incomplete or variable solubilization of the this compound, leading to inconsistent effective concentrations in your experiments. It could also be related to the stability of the compound.

  • Solution:

    • Prepare fresh solutions: Always prepare fresh working solutions of this compound from a concentrated stock just before use. Fatty acyl-CoAs can be unstable in aqueous solutions over time.

    • Ensure complete dissolution: Before each experiment, visually inspect your solution to ensure there is no precipitate. If necessary, briefly sonicate the working solution.

    • Use positive and negative controls: Include known acylated and non-acylated proteins in your assay to validate that the experimental conditions are working as expected.[6]

    • Validate antibody specificity: If you are using antibodies for detection, ensure their specificity to avoid cross-reactivity and false positives.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of lyophilized this compound in a microfuge tube.

  • Initial Solubilization: Add a small volume of high-purity ethanol or DMSO to the tube to achieve a high concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex the tube gently until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Solubilization for Cellular Assays
  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Warm the cell culture medium to 37°C.[1]

  • Dilution: Add the required volume of the stock solution to the pre-warmed medium to achieve the final desired concentration.

  • Mixing: Immediately and thoroughly mix the solution by gentle inversion or pipetting.[1]

  • Application: Add the prepared medium to your cells promptly.

Quantitative Data

The following table provides example solubility data for a short-chain fatty acyl-CoA in common laboratory solvents. Please note that the exact solubility of this compound may vary and should be determined empirically.

SolventTemperature (°C)Approximate Max. Soluble ConcentrationNotes
DMSO25> 50 mMForms a clear solution.
Ethanol25> 50 mMForms a clear solution.
Water25< 1 mMTends to form a cloudy suspension or micelles.
PBS (pH 7.4)25< 0.5 mMSolubility is limited in aqueous buffers.
Cell Culture Media + 10% FBS37~100 µMSerum proteins can aid in solubilization.

Visualizations

cluster_workflow Solubilization Workflow start Lyophilized This compound stock High Concentration Stock in Organic Solvent (e.g., DMSO, Ethanol) start->stock Dissolve working Dilution into Aqueous Buffer/Media stock->working Dilute sonicate Sonication (Optional) working->sonicate If precipitate forms ready Ready-to-use Solution working->ready If clear sonicate->ready

Caption: A generalized workflow for solubilizing this compound for experimental use.

cluster_pathway Hypothetical Signaling Pathway F_CoA This compound Enzyme Acyltransferase (e.g., PAT) F_CoA->Enzyme Acylated_Protein Acylated Target Protein Enzyme->Acylated_Protein Acylation Protein Target Protein Protein->Enzyme Membrane Membrane Localization Acylated_Protein->Membrane Signaling Downstream Signaling Membrane->Signaling

Caption: A hypothetical signaling pathway involving protein acylation with this compound.

References

Improving the stability of 2-Fluorooctanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluorooctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

The introduction of a fluorine atom at the α-position significantly impacts the chemical properties of the thioester bond. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making this compound more susceptible to nucleophilic attack and hydrolysis compared to its non-fluorinated analog. The uncatalyzed hydrolysis of fluoroacetyl-CoA, a related compound, is an order of magnitude faster than that of acetyl-CoA[1]. This inherent instability is a critical factor to consider in your experimental design.

Problem Potential Cause Recommended Solution
Rapid loss of compound activity or concentration after solubilization. Chemical Hydrolysis: The thioester bond of this compound is highly susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.- Prepare stock solutions in an anhydrous organic solvent like DMSO, ethanol, or acetonitrile. - For aqueous working solutions, use a slightly acidic buffer (pH 6.0-6.5). - Prepare aqueous solutions fresh before each experiment and keep them on ice.
Inconsistent results between experiments. Enzymatic Degradation: Samples containing cell lysates, tissue homogenates, or microbial contamination may contain thioesterases or other hydrolases that can rapidly degrade the compound.- Work with purified enzyme systems whenever possible. - If using complex biological matrices, consider adding a general protease and esterase inhibitor cocktail. - Maintain aseptic techniques to prevent microbial contamination.
Precipitation of the compound in aqueous buffers. Low Solubility & Aggregation: Long-chain acyl-CoAs are amphipathic and can form micelles or precipitate in aqueous solutions, especially at high concentrations and low temperatures.- Prepare aqueous solutions at the lowest effective concentration. - The use of a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), can help maintain solubility. - Avoid repeated freeze-thaw cycles of aqueous solutions.
Gradual decline in stock solution concentration over time. Improper Storage: Long-term storage in solution, even at low temperatures, can lead to degradation. Oxygen in the headspace can also contribute to oxidative damage.- For long-term storage, store the compound as a lyophilized powder at -80°C. - If a stock solution is necessary, store it in an anhydrous organic solvent at -80°C in small, single-use aliquots. - Purge the headspace of the storage vial with an inert gas like argon or nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For long-term storage, it is best to prepare stock solutions in an anhydrous organic solvent such as DMSO, ethanol, or acetonitrile. These solvents will minimize hydrolysis of the thioester bond. Store these stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the optimal pH for my aqueous working solution?

A2: To minimize chemical hydrolysis, it is recommended to prepare aqueous working solutions in a slightly acidic buffer, ideally between pH 6.0 and 6.5. Avoid neutral and, especially, alkaline buffers (pH > 7.0) as the rate of hydrolysis increases with pH.

Q3: How should I handle this compound solutions during my experiment?

A3: Always keep aqueous solutions of this compound on ice. Prepare them as fresh as possible before use. If your experiment involves long incubation times, it is advisable to perform a preliminary stability test under your specific experimental conditions (see Protocol 2).

Q4: Can I freeze and thaw my aqueous solutions of this compound?

A4: It is strongly advised to avoid repeated freeze-thaw cycles of aqueous solutions, as this can lead to both degradation and precipitation of the compound. If you need to store aqueous solutions, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C.

Q5: How can I check the purity and concentration of my this compound solution?

A5: The most reliable methods for assessing the purity and concentration of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2]. These techniques can separate the intact compound from its degradation products. A basic protocol for HPLC analysis is provided below (see Protocol 3).

Q6: My experiment uses a cell lysate. How can I prevent enzymatic degradation of this compound?

A6: Cell lysates contain numerous enzymes that can degrade this compound. To mitigate this, you can add a broad-spectrum protease and esterase inhibitor cocktail to your lysate. Additionally, keeping the lysate on ice and minimizing the time between the addition of the compound and the experimental endpoint is crucial.

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

Objective: To prepare stable stock and working solutions of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO or ethanol

  • Purified water (HPLC grade)

  • Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 6.5)

  • Microcentrifuge tubes

Procedure:

1. Stock Solution (10 mM in DMSO): a. Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation. b. Resuspend the powder in anhydrous DMSO to a final concentration of 10 mM. c. Vortex briefly to ensure complete dissolution. d. Aliquot into small, single-use volumes (e.g., 5-10 µL) in microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage.

2. Aqueous Working Solution (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM stock solution on ice. b. Dilute the stock solution to the desired final concentration in your ice-cold experimental buffer (e.g., for 100 µM, dilute 1:100). c. Mix gently by pipetting. d. Use the aqueous working solution immediately. Do not store.

Protocol 2: Assessment of Stability in Experimental Buffer

Objective: To determine the stability of this compound under specific experimental conditions.

Materials:

  • Aqueous working solution of this compound (prepared as in Protocol 1)

  • Experimental buffer

  • Incubator or water bath at the experimental temperature

  • HPLC system for analysis (see Protocol 3)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA))

Procedure:

  • Prepare a fresh aqueous working solution of this compound in your experimental buffer at the desired concentration.

  • Immediately take a "time zero" sample by transferring an aliquot (e.g., 50 µL) to a tube containing the quenching solution. This will stop any degradation. Store this sample on ice for later analysis.

  • Incubate the remaining solution at your experimental temperature.

  • At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take additional aliquots and quench them in the same manner.

  • Analyze all samples by HPLC (Protocol 3) to determine the percentage of intact this compound remaining at each time point.

  • Plot the percentage of intact compound versus time to determine its stability profile under your conditions.

Protocol 3: HPLC Analysis of this compound

Objective: To assess the purity and concentration of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Samples from Protocol 2 or other experiments

Procedure:

  • HPLC Conditions (example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Detection Wavelength: 260 nm (for the adenine moiety of CoA)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (linear gradient)

      • 35-40 min: 5% B (re-equilibration)

  • Inject a standard of known concentration to determine the retention time of intact this compound.

  • Inject the experimental samples.

  • Integrate the peak area corresponding to the intact this compound.

  • Calculate the concentration or percentage remaining by comparing the peak areas of the timed samples to the "time zero" sample.

Visualizations

G cluster_prep Solution Preparation cluster_exp Experimental Use start Lyophilized this compound stock Prepare 10 mM Stock in Anhydrous DMSO start->stock Anhydrous DMSO aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot on Ice store->thaw For each experiment working Prepare Aqueous Working Solution (pH 6.0-6.5) thaw->working Ice-cold buffer use Use Immediately in Experiment working->use

Caption: Recommended workflow for preparing and handling this compound solutions.

G cluster_chem Chemical Degradation cluster_enz Enzymatic Degradation F_CoA This compound hydrolysis Hydrolysis F_CoA->hydrolysis H2O (pH > 6.5) thioesterase Thioesterase Activity F_CoA->thioesterase Enzymes in Biological Samples products1 2-Fluorooctanoic Acid + Coenzyme A hydrolysis->products1 products2 2-Fluorooctanoic Acid + Coenzyme A thioesterase->products2

Caption: Potential degradation pathways for this compound in solution.

References

2-Fluorooctanoyl-CoA assay interference and how to solve it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2-Fluorooctanoyl-CoA assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic derivative of octanoyl-CoA, a medium-chain fatty acyl-CoA. The introduction of a fluorine atom at the alpha-position makes it a useful tool for studying fatty acid metabolism and associated enzyme activities. It is often used as a probe or substrate in enzyme assays, particularly for acyl-CoA dehydrogenases and other enzymes involved in beta-oxidation, where the fluorine atom can act as a reporter or alter the molecule's reactivity in a measurable way.

Q2: What are the common detection methods for this compound?

A2: The detection of this compound and its metabolites can be achieved through various analytical techniques. Commonly, fluorimetric or colorimetric assays are employed where the enzymatic reaction involving this compound is coupled to the production of a fluorescent or colored product.[1] More specific and sensitive detection can be achieved using methods like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, which allows for the separation and quantification of different acyl-CoA species.[2][3][4]

Q3: How should I prepare and store my biological samples for this assay?

A3: Proper sample handling is critical for accurate results. Fatty acyl-CoAs are susceptible to degradation.[1] Samples such as cell lysates or tissue homogenates should be prepared in a lysis buffer with a pH of around 7.4.[1] It is highly recommended to process samples immediately. If storage is necessary, samples should be snap-frozen in liquid nitrogen and stored at -80°C for no longer than one week to maintain the stability of fatty acyl-CoAs.[1] For HPLC-based methods, deproteinization with agents like perchloric acid (PCA) is a common step, and the resulting extracts can be stable for at least 24 hours at 4°C.[2]

Q4: What are the potential sources of interference in the this compound assay?

A4: Interference can arise from various sources, including the sample matrix, endogenous compounds, and the reagents used. Lipemic samples, which have a high concentration of lipids, can cause turbidity and light scattering, affecting spectrophotometric and fluorometric measurements.[5][6] Endogenous enzymes with similar activities or other acyl-CoA species can also compete with the substrate or react with the detection reagents. The presence of reducing agents or high concentrations of free CoA in the sample can also interfere with some assay chemistries.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with the this compound assay.

Issue 1: High Background Signal

Possible Causes:

  • Contaminated Reagents: Buffers or enzyme preparations may be contaminated with fluorescent or colored substances.

  • Sample Autofluorescence/Absorbance: The biological sample itself may possess intrinsic fluorescence or absorbance at the measurement wavelengths.

  • Non-specific Reactions: The detection probe may be reacting with other components in the sample besides the product of the this compound reaction.

Solutions:

  • Run a "no-enzyme" or "no-substrate" control: This will help identify if the enzyme, substrate, or other reagents are the source of the high background.

  • Run a "sample only" control: To measure the intrinsic fluorescence or absorbance of your sample and subtract it from your experimental readings.

  • Check reagent purity: Use high-purity reagents and freshly prepared buffers.

  • Optimize probe concentration: A lower concentration of the detection probe might reduce non-specific reactions without significantly compromising the signal from the specific reaction.

Issue 2: Low or No Signal

Possible Causes:

  • Inactive Enzyme: The enzyme responsible for metabolizing this compound may be inactive due to improper storage or handling.

  • Degraded this compound: The substrate may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Suboptimal Assay Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme's activity.

  • Presence of Inhibitors: The sample may contain endogenous inhibitors of the enzyme.

Solutions:

  • Verify Enzyme Activity: Use a positive control with a known substrate to confirm enzyme activity.

  • Check Substrate Integrity: Use freshly prepared or properly stored this compound. Consider verifying its concentration and purity via HPLC.

  • Optimize Assay Conditions: Perform a literature search for the optimal conditions for the enzyme of interest or conduct experiments to determine them.

  • Sample Dilution: Diluting the sample can reduce the concentration of potential inhibitors.

Issue 3: High Variability Between Replicates

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.

  • Inhomogeneous Sample: The sample may not be well-mixed, leading to variations in the amount of analyte in each replicate.

  • Temperature Gradients: Inconsistent temperature across the plate or tubes during incubation.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and affect results.

Solutions:

  • Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.

  • Thoroughly Mix Samples: Vortex or gently mix samples before aliquoting.

  • Ensure Uniform Temperature: Use a water bath or incubator that provides uniform temperature control.

  • Minimize Edge Effects: Avoid using the outer wells of the microplate or fill them with buffer/water to create a humidity barrier.

Issue 4: Interference from Lipemic Samples

Possible Causes:

  • Light Scattering: High lipid content can cause turbidity, which interferes with optical measurements.[5]

Solutions:

  • High-Speed Centrifugation: Centrifuging the sample at high speed can pellet the lipids, allowing you to use the clearer supernatant for the assay.[5][6]

  • Lipid Clearing Agents: Commercially available clearing agents can be used to reduce lipemia.[6]

  • Sample Dilution: Diluting the sample with saline or buffer can reduce the lipid concentration.[5]

  • Use of an Internal Standard: An internal standard can help to correct for matrix effects, including lipemia.[1]

Data Presentation

Table 1: Example of Troubleshooting Data for High Background in a Fluorimetric Assay

ConditionSample 1 (RFU)Sample 2 (RFU)Average RFUBackground Corrected RFU
Complete Assay1500155015251025
No Enzyme Control500510505N/A
No Substrate Control250260255N/A
Sample Only Control200210205N/A
Buffer Only505552.5N/A

RFU: Relative Fluorescence Units

Experimental Protocols

Protocol 1: General Sample Preparation from Cell Culture
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add an appropriate volume of lysis buffer (e.g., 0.5% - 5.0% Triton X-100 in a buffer with a pH of 7.4).[1]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization:

    • Homogenize the lysate using a sonicator or by passing it through a fine-gauge needle.

  • Centrifugation:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant for immediate use in the assay or for storage at -80°C.

Protocol 2: High-Speed Centrifugation for Lipemic Sample Clarification
  • Sample Transfer: Transfer the lipemic serum or plasma sample to a high-speed centrifugation tube.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes at 4°C.

  • Supernatant Collection: After centrifugation, the lipids will form a layer at the top. Carefully aspirate the clear infranatant (the layer below the lipid layer) for use in the assay.[5][6]

Visualizations

Troubleshooting_Workflow start Start: Assay Problem Identified high_bg High Background Signal? start->high_bg low_signal Low or No Signal? high_bg->low_signal No solution_bg Run Controls (No Enzyme, Sample Only) Check Reagent Purity Optimize Probe Concentration high_bg->solution_bg Yes high_var High Variability? low_signal->high_var No solution_signal Verify Enzyme Activity (Positive Control) Check Substrate Integrity Optimize Assay Conditions Dilute Sample low_signal->solution_signal Yes lipemia Lipemic Sample Interference? high_var->lipemia No solution_var Check Pipettes Ensure Thorough Mixing Uniform Incubation Temperature Minimize Edge Effects high_var->solution_var Yes solution_lipemia High-Speed Centrifugation Use Lipid Clearing Agent Dilute Sample lipemia->solution_lipemia Yes end_node Problem Resolved lipemia->end_node No solution_bg->end_node solution_signal->end_node solution_var->end_node solution_lipemia->end_node

Caption: Troubleshooting workflow for the this compound assay.

Fatty_Acid_Metabolism_Context FFA 2-Fluorooctanoic Acid (Cellular Uptake) FATP_ACSL FATP / ACSL FFA->FATP_ACSL Activation F_Oct_CoA This compound (Cytosol) FATP_ACSL->F_Oct_CoA Mitochondria Mitochondria F_Oct_CoA->Mitochondria Transport BetaOx Beta-Oxidation Enzymes Mitochondria->BetaOx Metabolites Downstream Metabolites (e.g., Fluorinated Acetyl-CoA) BetaOx->Metabolites Metabolism

Caption: Simplified metabolic context of this compound.

Interference_Mitigation_Strategy interference_type Identify Interference Type particulate Particulate/Turbidity (e.g., Lipemia) interference_type->particulate soluble Soluble/Chemical (e.g., Endogenous Enzymes, Reducing Agents) interference_type->soluble strategy_particulate Physical Removal: - High-Speed Centrifugation - Lipid Clearing Agents particulate->strategy_particulate strategy_soluble Biochemical/Dilution Approach: - Sample Dilution - Use of Specific Inhibitors - Internal Standard soluble->strategy_soluble

Caption: Decision guide for interference mitigation strategies.

References

Technical Support Center: Refining HPLC Separation of 2-Fluorooctanoyl-CoA and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 2-Fluorooctanoyl-CoA and its various metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for separating this compound and its metabolites?

A1: A reversed-phase (RP) C18 column is the most common and recommended starting point for the analysis of acyl-CoA esters.[1][2][3] These columns separate compounds based on hydrophobicity. For potentially challenging separations involving fluorinated compounds, a C8 column or a specialized fluorinated stationary phase might offer alternative selectivity and improved peak shape.[4][5]

Q2: Which detection method is most suitable for this compound analysis?

A2: For routine quantification, UV detection at approximately 260 nm is effective, as all acyl-CoA species contain a CoA moiety with a strong UV absorbance at this wavelength.[1][3] For higher sensitivity, specificity, and confident identification of metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[6][7]

Q3: My acyl-CoA samples seem to degrade quickly. How can I improve their stability?

A3: Acyl-CoA esters are susceptible to chemical and enzymatic hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[7] To minimize degradation, always process samples rapidly on ice and store them as a dry pellet at -80°C.[7] When reconstituting samples for analysis, using a buffered solution (e.g., 50 mM ammonium acetate at a neutral pH) or methanol can enhance stability compared to pure water.[7]

Q4: How can I improve the chromatographic separation between the parent compound and its more polar metabolites?

A4: Optimizing the gradient elution is crucial. A shallower gradient (i.e., a slower increase in the organic solvent percentage) can significantly improve the resolution between compounds with different polarities.[8][9] Additionally, adjusting the mobile phase pH to maintain a consistent ionization state for all analytes and considering the use of ion-pairing agents can improve peak shape and separation.[7][10]

Troubleshooting Common HPLC Issues

Poor peak shape, shifting retention times, and inadequate resolution are common hurdles in HPLC analysis. The tables below outline systematic approaches to identify and resolve these issues.

Problem 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem when analyzing acidic and polar molecules like acyl-CoAs.

SymptomPossible Cause(s)Recommended Solution(s)
All peaks tail Column Contamination/Damage: A blocked inlet frit or a void in the column packing can distort the sample flow path.[11]Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates. If this fails, replace the column.[11] Using a guard column and in-line filter can prevent this.[12]
Extra-Column Effects: Excessive tubing length or diameter between the injector and detector can cause band broadening.[13]Minimize tubing length and use narrow-bore tubing (e.g., 0.12-0.17 mm ID). Ensure all fittings are properly seated.[13][14]
Only specific peaks tail (especially this compound) Secondary Silanol Interactions: The negatively charged phosphate groups on the CoA moiety can interact with residual, positively charged silanol groups on the silica-based column packing, causing tailing.[3][12]Use a modern, end-capped column designed to minimize silanol activity.[12] Lower the mobile phase pH (e.g., to ~4.9 with a phosphate buffer) to suppress the ionization of the phosphate groups.[3] Add a competing base like triethylamine (TEA) to the mobile phase to mask silanol sites.[10]
Column Overload: Injecting too much sample can saturate the stationary phase.[10][12]Dilute the sample or reduce the injection volume. Observe if peak shape improves at lower concentrations.[12][13]
Analyte Interaction with Metal Surfaces: The phosphate groups can chelate with stainless steel surfaces in the HPLC system (tubing, frits), leading to tailing.[3]Use phosphate buffers in the mobile phase. The phosphate ions can passivate the metal surfaces, reducing analyte interaction.[3]
Problem 2: Poor Resolution or Co-elution

Poor resolution occurs when two or more peaks are not sufficiently separated, making accurate quantification difficult.

SymptomPossible Cause(s)Recommended Solution(s)
Peaks are broad and poorly separated Low Column Efficiency: The column may be old, or the particle size is too large for the required separation.Increase column efficiency by using a column with a smaller particle size (e.g., <3 µm) or a longer column.[15][16]
Sub-optimal Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases.Decrease the flow rate. This generally increases retention time and improves resolution, though it lengthens the analysis time.[15]
Selectivity issues (peaks overlap) Incorrect Mobile Phase Strength: The organic solvent concentration may be too high, causing analytes to elute too quickly and without separation.Adjust the gradient profile. Start with a lower percentage of organic solvent and/or use a shallower gradient slope.[9][16]
Inappropriate Mobile Phase or Column Chemistry: The chosen solvent system or stationary phase may not provide sufficient selectivity for the analytes.Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) as this can alter selectivity.[16] Try a different stationary phase. For fluorinated compounds, a phenyl-hexyl or a dedicated fluorinated phase might offer unique selectivity compared to a standard C18.[5]
Temperature Fluctuations: Inconsistent column temperature can affect selectivity and retention.Use a column oven to maintain a stable and optimized temperature. Higher temperatures can sometimes improve separation efficiency.[4][15]

Experimental Protocols & Workflows

Protocol 1: Sample Preparation from Biological Tissue

This protocol outlines a general procedure for the extraction of acyl-CoAs.

  • Homogenization: Flash-freeze approximately 50 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[3]

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly.[3]

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 5 minutes at 4°C.

  • Purification (SPE):

    • Condition a solid-phase extraction (SPE) cartridge suitable for acyl-CoA cleanup.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried pellet in a small volume of the initial mobile phase for HPLC analysis.[7][17] Store at -80°C until injection.[7]

Protocol 2: Standard Reversed-Phase HPLC Method

This protocol provides a robust starting point for method development.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 5-10 µL.

  • Detection: UV at 260 nm.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 56 44
    40.0 50 50
    45.0 0 100
    50.0 0 100
    51.0 56 44

    | 60.0 | 56 | 44 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the analysis of this compound and its metabolites from a biological sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction Homogenize->Extract SPE Solid-Phase Extraction (SPE Cleanup) Extract->SPE Reconstitute Dry & Reconstitute SPE->Reconstitute HPLC HPLC Separation (Gradient Elution) Reconstitute->HPLC Detect Detection (UV or MS/MS) HPLC->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Final Report Quantify->Report

Caption: General workflow from sample preparation to final data reporting.

Troubleshooting Logic for Peak Tailing

This decision tree provides a logical path for diagnosing the cause of tailing peaks.

G Start Peak Tailing Observed CheckPeaks Are all peaks tailing? Start->CheckPeaks YesNode YES CheckPeaks->YesNode SystemIssue System-wide issue likely (Column frit, extra-column volume) CheckPeaks->SystemIssue Yes NoNode NO CheckPeaks->NoNode AnalyteIssue Analyte-specific issue likely CheckPeaks->AnalyteIssue No ActionSystem 1. Check for blockages 2. Reverse-flush column 3. Minimize tubing length SystemIssue->ActionSystem CheckConc Does tailing decrease with sample dilution? AnalyteIssue->CheckConc YesDilute YES CheckConc->YesDilute Overload Column Overload CheckConc->Overload Yes NoDilute NO CheckConc->NoDilute ChemIssue Chemical interaction issue (e.g., silanol, metal chelation) CheckConc->ChemIssue No ActionChem 1. Lower mobile phase pH 2. Use end-capped column 3. Add mobile phase modifier ChemIssue->ActionChem

References

Troubleshooting off-target effects of 2-Fluorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for 2-Fluorooctanoyl-CoA, this guide is largely based on the known mechanisms and off-target effects of its close structural analogs, 2-bromooctanoyl-CoA and 2-bromopalmitoyl-CoA. Researchers should use this information as a starting point for their troubleshooting and experimental design, keeping in mind that the fluorine substitution may lead to quantitative differences in activity and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is presumed to act as an inhibitor of mitochondrial fatty acid β-oxidation. Based on studies of its analog, 2-bromooctanoate, it is likely that this compound is converted within the mitochondria to 2-fluoro-3-ketooctanoyl-CoA. This intermediate then acts as a potent and likely irreversible inhibitor of the enzyme 3-ketothiolase (also known as acetyl-CoA C-acyltransferase)[1]. This inhibition blocks the final step of the β-oxidation spiral, leading to an accumulation of fatty acid intermediates and a reduction in acetyl-CoA production.

Q2: What are the potential off-target effects of this compound?

Based on studies with 2-bromopalmitoyl-CoA, a longer-chain analog, potential off-target effects of this compound may include:

  • Inhibition of Carnitine Palmitoyltransferase (CPT): 2-halogenated acyl-CoAs can inhibit CPT I, the enzyme responsible for transporting long-chain fatty acids into the mitochondria. This would block the oxidation of other fatty acids as well[2].

  • Sequestration of Intramitochondrial Coenzyme A (CoA): The formation of 2-fluoroacyl-CoA and its metabolites can tie up the mitochondrial pool of free CoA. This can, in turn, inhibit other CoA-dependent enzymes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, affecting overall cellular respiration[2].

  • Partial Inhibition of 3-ketothiolase II: While the primary target is likely 3-ketothiolase I, partial inhibition of 3-ketothiolase II (acetyl-CoA:acetyl-CoA C-acetyltransferase) has been observed with 2-bromooctanoate, which could have broader metabolic consequences[1].

Q3: How should I handle and prepare this compound for my experiments?

As a fatty acyl-CoA analog, this compound is expected to be relatively unstable. It is susceptible to hydrolysis, especially at non-neutral pH. It is recommended to:

  • Store the compound at -80°C.

  • Prepare fresh stock solutions in an appropriate buffer (e.g., phosphate buffer, pH 7.0-7.4) for each experiment.

  • Avoid repeated freeze-thaw cycles.

  • Use the prepared solution as quickly as possible.

Troubleshooting Guide

Unexpected experimental results when using this compound can often be traced back to its mechanism of action and potential off-target effects.

Experimental Issue Potential Cause (Off-Target Effect) Recommended Solution
Inhibition of cellular respiration with non-fatty acid substrates (e.g., pyruvate, glutamate) Sequestration of intramitochondrial CoA by this compound and its metabolites, leading to the inhibition of CoA-dependent dehydrogenases.[2]- Titrate the concentration of this compound to the lowest effective dose.- Supplement the media with carnitine to potentially facilitate the export of inhibitory acylcarnitine esters and free up CoA.[2]- Measure the intramitochondrial CoA pool if possible.
Greater than expected reduction in the oxidation of other long-chain fatty acids Inhibition of Carnitine Palmitoyltransferase I (CPT I) by this compound.[2]- Use a range of concentrations to determine the IC50 for CPT I inhibition.- Compare the inhibitory effect on the oxidation of fatty acids of different chain lengths (short, medium, and long) to assess specificity.- Consider using a different inhibitor if CPT I inhibition is a confounding factor.
Accumulation of upstream β-oxidation intermediates Irreversible inhibition of 3-ketothiolase I.[1]- Perform metabolic profiling to identify the specific accumulated intermediates.- This is the expected on-target effect, but understanding the extent of accumulation can inform dose-response studies.
Variable or lower than expected potency Hydrolysis of the this compound thioester bond.- Prepare fresh solutions for each experiment.- Verify the concentration and purity of the stock solution using analytical methods such as HPLC.

Signaling Pathways and Experimental Workflows

To aid in troubleshooting, the following diagrams illustrate the relevant metabolic pathway and a suggested experimental workflow.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix cluster_inhibitor This compound Action Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Transport Fatty Acyl-CoA_mito Fatty Acyl-CoA CPT1->Fatty Acyl-CoA_mito Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA_mito->Beta-Oxidation Spiral 3-Ketoacyl-CoA 3-Ketoacyl-CoA Beta-Oxidation Spiral->3-Ketoacyl-CoA 2-F-3-Keto-CoA 2-Fluoro-3-Keto-Octanoyl-CoA Beta-Oxidation Spiral->2-F-3-Keto-CoA 3-Ketothiolase 3-Ketothiolase 3-Ketoacyl-CoA->3-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketothiolase->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle 2-FO-CoA This compound 2-FO-CoA->CPT1 Potential Off-Target Inhibition 2-FO-CoA->Beta-Oxidation Spiral Metabolized to 2-F-3-Keto-CoA->3-Ketothiolase Inhibition

Caption: Proposed mechanism of this compound inhibition of fatty acid β-oxidation.

troubleshooting_workflow Start Start Unexpected_Result Unexpected Experimental Result Observed Start->Unexpected_Result Check_Compound_Integrity Verify 2-FO-CoA Integrity (Fresh Stock, Purity) Unexpected_Result->Check_Compound_Integrity On_Target_Effect Is the primary target (β-oxidation) inhibited as expected? Check_Compound_Integrity->On_Target_Effect Compound OK Dose_Response Perform Dose-Response Curve On_Target_Effect->Dose_Response Yes Off_Target_Assays Investigate Potential Off-Target Effects On_Target_Effect->Off_Target_Assays No or Unexpected Analyze_Data Analyze Data and Re-evaluate Hypothesis Dose_Response->Analyze_Data CPT1_Assay Measure CPT1 Activity Off_Target_Assays->CPT1_Assay CoA_Pool_Assay Measure Mitochondrial CoA Levels Off_Target_Assays->CoA_Pool_Assay Other_Dehydrogenase_Assay Assess Activity of other CoA-dependent enzymes Off_Target_Assays->Other_Dehydrogenase_Assay CPT1_Assay->Analyze_Data CoA_Pool_Assay->Analyze_Data Other_Dehydrogenase_Assay->Analyze_Data End End Analyze_Data->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Summary of Potential Off-Target Effects

Off-Target Molecular Consequence Experimental Outcome
Carnitine Palmitoyltransferase I (CPT I) Inhibition of long-chain fatty acid transport into mitochondria.Reduced oxidation of all long-chain fatty acids, not just octanoate.
Mitochondrial Coenzyme A Pool Sequestration of free CoA.Inhibition of other CoA-dependent metabolic pathways (e.g., pyruvate oxidation, TCA cycle).
3-Ketothiolase II Partial inhibition of the enzyme.Broader metabolic disruption beyond fatty acid oxidation.

References

Optimizing Experiments with 2-Fluorooctanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving 2-Fluorooctanoyl-CoA. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary experimental applications?

A1: this compound is a modified fatty acyl-CoA in which a fluorine atom is substituted at the second carbon (alpha-position) of the octanoyl chain. This modification makes it a valuable tool for studying fatty acid metabolism. The fluorine substitution can alter its metabolic fate, potentially making it a metabolic probe or an inhibitor of enzymes involved in β-oxidation. Its applications include studying enzyme kinetics, cellular uptake of fatty acids, and the mechanisms of fatty acid oxidation.

Q2: How does the fluorine at the 2-position affect the metabolism of octanoyl-CoA?

A2: The alpha-fluorine atom significantly impacts the molecule's metabolism. Studies on other 2-fluoro fatty acids have shown that they can have altered cellular uptake and are poor substrates for the initial dehydrogenation step in mitochondrial β-oxidation.[1][2] The metabolism of even-numbered fatty acids with a fluorine substitution can potentially lead to the formation of toxic fluoroacetate, which can then enter the citric acid cycle.[1] Therefore, it is crucial to consider the potential for altered metabolic pathways and cellular toxicity.

Q3: What are the critical first steps before starting a cell-based assay with this compound?

A3: Before initiating your main experiment, it is crucial to perform preliminary tests. First, assess the stability of this compound in your specific culture medium over your intended experimental timeframe. Second, conduct a dose-response and time-course cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range and the maximum permissible incubation time for your specific cell line.

Q4: I am not seeing the expected cellular uptake of this compound. What could be the issue?

A4: Several factors could contribute to low cellular uptake. Studies with other 2-fluoro-labeled fatty acids have indicated that the fluorine substitution can reduce uptake in certain cell types.[1][2] Ensure your cell line expresses the appropriate fatty acid transporters. You may also need to optimize the incubation time and concentration. Additionally, consider the vehicle used to dissolve the this compound, as this can affect its availability to the cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death or signs of toxicity The concentration of this compound is too high, or the incubation time is too long. Formation of toxic metabolites (e.g., fluoroacetate).Perform a dose-response cytotoxicity assay to determine the EC50. Reduce the concentration and/or shorten the incubation time. Monitor for markers of cellular stress.
Inconsistent or non-reproducible results Degradation of this compound in the experimental medium. Variability in cell density or passage number. Inconsistent incubation times.Test the stability of the compound in your medium at 37°C over time. Use cells within a consistent passage number range and ensure consistent seeding density. Use a precise timer for all incubations.
Low signal in downstream assays (e.g., enzyme activity, metabolite detection) Poor cellular uptake of this compound. The incubation time is too short for sufficient accumulation. The detection method is not sensitive enough.Increase the incubation time, ensuring it remains within the non-toxic window. Increase the concentration, if possible without causing toxicity. Use a more sensitive assay, such as a fluorometric assay for acyl-CoA.[3]
Unexpected metabolic profile The fluorine atom is altering the expected metabolic pathway.Be aware that 2-fluoro fatty acids may not follow the canonical β-oxidation pathway.[1] Consider using mass spectrometry-based metabolomics to identify the actual metabolic products.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Cellular Uptake

This protocol aims to establish the ideal incubation time for maximizing the intracellular concentration of this compound without inducing significant cytotoxicity.

Materials:

  • Cell line of interest (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • This compound

  • Vehicle for dissolving this compound (e.g., ethanol, DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Assay kit for quantifying fatty acyl-CoAs (e.g., EnzyFluo™ Fatty Acyl-CoA Assay Kit)[3]

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Treatment Medium: Prepare a working solution of this compound in complete medium at the desired final concentration. Include a vehicle control.

  • Incubation: When cells are ready, replace the culture medium with the treatment medium.

  • Time Points: Incubate the cells for a series of time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).

  • Cell Lysis: At each time point, aspirate the medium, wash the cells twice with ice-cold PBS, and then add lysis buffer.

  • Quantification: Quantify the amount of intracellular fatty acyl-CoA using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the intracellular concentration of fatty acyl-CoA against time to determine the point at which uptake begins to plateau. This will inform the optimal incubation time for subsequent experiments.

Table 1: Example Data for Incubation Time Optimization

Incubation Time (minutes)Mean Intracellular Acyl-CoA Concentration (µM)Standard Deviation
55.20.4
1512.81.1
3025.12.3
6038.93.1
12042.33.5
24043.13.6

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of this compound on a specific enzyme involved in fatty acid metabolism.

Materials:

  • Purified enzyme of interest (e.g., Acyl-CoA dehydrogenase)

  • Substrate for the enzyme (e.g., Octanoyl-CoA)

  • This compound

  • Assay buffer

  • Detection reagent appropriate for the enzyme's activity

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of this compound (or vehicle control). Allow for a pre-incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the enzyme's natural substrate to initiate the reaction.

  • Kinetic Measurement: Immediately begin measuring the reaction rate using a plate reader. The method of detection will depend on the enzyme (e.g., change in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Table 2: Example Data for IC50 Determination

This compound Conc. (µM)% Enzyme Activity
0 (Control)100
185
560
1048
2525
5012

Note: This is example data. Actual results will vary depending on the enzyme and assay conditions.

Visualizations

Experimental_Workflow General Workflow for this compound Experiments cluster_prep Phase 1: Preliminary Testing cluster_main Phase 2: Main Experiment cluster_analysis Phase 3: Data Analysis stability Stability Assay in Medium cytotoxicity Dose-Response Cytotoxicity Assay stability->cytotoxicity Inform concentration range uptake Cellular Uptake Assay cytotoxicity->uptake Define non-toxic conditions inhibition Enzyme Inhibition Assay cytotoxicity->inhibition metabolism Metabolic Fate Analysis cytotoxicity->metabolism uptake_analysis Determine Optimal Incubation Time uptake->uptake_analysis inhibition_analysis Calculate IC50 inhibition->inhibition_analysis metabolism_analysis Identify Metabolites metabolism->metabolism_analysis

Caption: Workflow for this compound experiments.

Signaling_Pathway Potential Metabolic Fate of this compound FOCoA This compound transporter Fatty Acid Transporter FOCoA->transporter intracellular Intracellular this compound transporter->intracellular beta_ox β-Oxidation Pathway intracellular->beta_ox alt_pathway Alternative Metabolic Pathways intracellular->alt_pathway inhibition Inhibition beta_ox->inhibition toxic_metabolite Fluoroacetate beta_ox->toxic_metabolite tca TCA Cycle toxic_metabolite->tca

Caption: Potential metabolic pathways of this compound.

References

Validation & Comparative

A Comparative Guide to 2-Fluorooctanoyl-CoA and Other Fatty Acid Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complexities of fatty acid metabolism and developing novel therapeutics. This guide provides a comprehensive comparison of 2-Fluorooctanoyl-CoA with other significant classes of fatty acid analogs, offering insights into their mechanisms of action, experimental applications, and performance based on available data.

This document delves into the biochemical properties and practical applications of this compound, contrasting it with other fatty acid analogs such as 2-bromo-fatty acyl-CoAs, thia-fatty acids, omega-fluoro fatty acids, and alkynyl fatty acid analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways, this guide aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Introduction to Fatty Acid Analogs in Research

Fatty acid analogs are synthetic molecules that mimic natural fatty acids, allowing for the investigation of metabolic pathways, enzyme function, and the development of therapeutic agents. These analogs can be broadly categorized based on their intended function: as inhibitors of specific enzymes, as metabolic probes to trace fatty acid flux, or as potential therapeutic agents themselves. The strategic placement of functional groups or heteroatoms within the fatty acid carbon chain dictates their unique biochemical behavior.

This compound: A Putative Inhibitor of Fatty Acid Oxidation

This compound is a synthetic fatty acid analog characterized by the substitution of a hydrogen atom with a fluorine atom at the alpha-carbon (C-2) position. While direct quantitative data on the inhibitory potency of this compound is limited in publicly available literature, its mechanism of action can be inferred from studies on structurally similar 2-halogenated fatty acids.

It is hypothesized that this compound acts as an inhibitor of mitochondrial fatty acid β-oxidation, primarily by targeting the enzyme Carnitine Palmitoyltransferase I (CPT1). CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation. The presence of the electronegative fluorine atom at the C-2 position likely interferes with the enzymatic reaction catalyzed by CPT1. Studies on analogous compounds, such as 2-bromopalmitoyl-CoA, have demonstrated potent inhibition of CPT1, providing a strong basis for this proposed mechanism. Research on 2-[18F]fluorostearic acid has shown minimal uptake in heart muscle, further suggesting that 2-fluoro fatty acids are poor substrates for β-oxidation.

Comparative Analysis of Fatty Acid Analogs

To provide a comprehensive overview, this compound is compared with other widely used fatty acid analogs. The following table summarizes their key characteristics and performance data where available.

Fatty Acid Analog ClassExample CompoundPrimary Mechanism of ActionApplicationQuantitative Data (IC50/Ki)
2-Fluoro-Fatty Acyl-CoA This compoundInferred: Inhibition of Carnitine Palmitoyltransferase I (CPT1)Research tool to study fatty acid oxidation inhibition.Not available in literature.
2-Bromo-Fatty Acyl-CoA DL-2-Bromopalmitoyl-CoAInhibition of Carnitine Palmitoyltransferase I (CPT1)[1]Potent inhibitor for studying fatty acid oxidation.IC50 (CPT1): 0.08-0.1 µM (liver, kidney), 1.3-1.6 µM (heart, muscle)[1]
Thia-Fatty Acids 4-Thia-substituted fatty acidsInhibition of acyl-CoA dehydrogenase and acyl-CoA oxidase[2]Research tool to study β-oxidation inhibition.Up to 95% inhibition of palmitoylcarnitine oxidation in vitro[2]
Omega-Fluoro Fatty Acids 16-[18F]Fluorohexadecanoic acidSubstrate for β-oxidation, metabolic trapping of fluorinated metabolites.PET imaging agent to measure fatty acid metabolism[3]N/A (Substrate)
Alkynyl Fatty Acid Analogs 17-Octadecynoic acid (17-ODYA)Metabolic probe for protein acylation and lipid trafficking.Bioorthogonal labeling and visualization of lipid metabolism.[4]N/A (Probe)

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway and Inhibition

The mitochondrial fatty acid β-oxidation is a central metabolic pathway for energy production. The entry of long-chain fatty acids into the mitochondria is a critical regulatory step, controlled by CPT1. Inhibitors like this compound and its analogs target this step, effectively blocking the entire downstream pathway.

FattyAcidOxidation Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acyl-Carnitine Acyl-Carnitine Acyl-CoA->Acyl-Carnitine CPT1 Mitochondrial Acyl-CoA Mitochondrial Acyl-CoA Acyl-Carnitine->Mitochondrial Acyl-CoA CPT2 Beta-Oxidation Spiral Beta-Oxidation Spiral Mitochondrial Acyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Inhibitor This compound (and other inhibitors) CPT1 CPT1 Inhibitor->CPT1

Caption: Inhibition of Fatty Acid β-Oxidation by this compound.

Experimental Workflow for Assessing CPT1 Inhibition

The following workflow outlines a common method for determining the inhibitory potential of fatty acid analogs on CPT1 activity. This non-radiolabeled assay measures the production of Coenzyme A (CoA-SH) as a product of the CPT1 reaction.

CPT1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Isolate Mitochondria Isolate Mitochondria Incubate Mitochondria + Inhibitor Incubate Mitochondria + Inhibitor Isolate Mitochondria->Incubate Mitochondria + Inhibitor Prepare Reaction Buffer Prepare Reaction Buffer Prepare Reaction Buffer->Incubate Mitochondria + Inhibitor Prepare Substrates Prepare Substrates Initiate Reaction Initiate Reaction Prepare Substrates->Initiate Reaction Prepare Inhibitor Prepare Inhibitor Prepare Inhibitor->Incubate Mitochondria + Inhibitor Incubate Mitochondria + Inhibitor->Initiate Reaction Monitor CoA-SH Production Monitor CoA-SH Production Initiate Reaction->Monitor CoA-SH Production Calculate Reaction Rates Calculate Reaction Rates Monitor CoA-SH Production->Calculate Reaction Rates Determine IC50 Determine IC50 Calculate Reaction Rates->Determine IC50

Caption: Workflow for CPT1 Inhibition Assay.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 2-fluorooctanoic acid.

Step 1: Synthesis of 2-Fluorooctanoyl-N-hydroxysuccinimide (NHS) ester

  • Dissolve 2-fluorooctanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluorooctanoyl-NHS ester.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 2-fluorooctanoyl-NHS ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in water.

  • Slowly add the Coenzyme A solution to the NHS ester solution with stirring.

  • Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding a dilute solution of lithium hydroxide.

  • Stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction by high-performance liquid chromatography (HPLC).

  • Upon completion, purify the this compound by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

Carnitine Palmitoyltransferase I (CPT1) Inhibition Assay (Non-Radiolabeled)

This protocol describes a spectrophotometric assay to measure the activity of CPT1 by quantifying the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Isolated mitochondria

  • Reaction Buffer: 120 mM KCl, 25 mM Tris-HCl (pH 7.4), 1 mM EGTA

  • Palmitoyl-CoA (Substrate)

  • L-Carnitine (Substrate)

  • DTNB solution (in ethanol)

  • This compound or other inhibitor of interest

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Prepare isolated mitochondria from the tissue of interest (e.g., liver, heart).

  • In a 96-well plate, add the following to each well:

    • Reaction Buffer

    • BSA (to a final concentration of 0.2%)

    • DTNB (to a final concentration of 0.1 mM)

    • Varying concentrations of the inhibitor (e.g., this compound) or vehicle control.

    • Isolated mitochondria (50-100 µg of protein).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a mixture of Palmitoyl-CoA (final concentration ~50 µM) and L-Carnitine (final concentration ~5 mM).

  • Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

This compound, based on the behavior of analogous 2-halogenated fatty acids, is a promising tool for the targeted inhibition of fatty acid oxidation at the level of CPT1. Its utility in research is underscored when compared with other fatty acid analogs, each possessing unique properties that make them suitable for different experimental objectives. While direct quantitative inhibitory data for this compound remains to be fully elucidated, this guide provides a solid foundation for its application and comparison with other key fatty acid analogs. Researchers are encouraged to perform dose-response experiments to determine its specific potency in their experimental systems. The provided protocols and diagrams serve as a starting point for incorporating these valuable tools into studies of fatty acid metabolism and related diseases.

References

Validating the Inhibitory Effect of 2-Fluorooctanoyl-CoA on Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory effects of 2-Fluorooctanoyl-CoA on key enzymes in fatty acid metabolism. Due to the limited direct experimental data on this compound, this document leverages findings from analogous compounds, particularly 2-bromooctanoyl-CoA, to build a predictive framework for its mechanism of action and to guide future experimental validation.

Postulated Mechanism of Action of this compound

Drawing parallels from studies on 2-bromooctanoyl-CoA, it is hypothesized that this compound acts as a mechanism-based inhibitor of 3-ketothiolase , a crucial enzyme in the β-oxidation pathway of fatty acids. The proposed mechanism involves the enzymatic conversion of this compound to 2-fluoro-3-ketooctanoyl-CoA. This intermediate is expected to be a highly reactive α-haloketone that can irreversibly modify a critical active site residue of 3-ketothiolase, leading to its inactivation.

Experimental Workflow for Validation

The following workflow is proposed to validate the inhibitory effects of this compound and compare its potency against other known inhibitors.

experimental_workflow cluster_synthesis Inhibitor Preparation cluster_assays Enzyme Inhibition Assays cluster_kinetics Kinetic Analysis cluster_comparison Comparative Analysis synthesis Synthesis of This compound thiolase_assay 3-Ketothiolase Activity Assay synthesis->thiolase_assay fas_assay Fatty Acid Synthase (FAS) Assay synthesis->fas_assay cpt1_assay Carnitine Palmitoyltransferase I (CPT1) Assay synthesis->cpt1_assay ic50 Determine IC50 Values thiolase_assay->ic50 fas_assay->ic50 cpt1_assay->ic50 ki Determine Ki and Inhibition Mechanism ic50->ki comparison Compare with Alternative Inhibitors ki->comparison

Caption: Proposed experimental workflow for validating and comparing this compound's inhibitory activity.

Comparison of this compound with Alternative Enzyme Inhibitors

This section provides a comparative overview of this compound (hypothetical data) and known inhibitors of key enzymes in fatty acid metabolism.

Target Enzyme: 3-Ketothiolase

3-Ketothiolase catalyzes the final step of the β-oxidation spiral, cleaving 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA.

InhibitorPutative/Reported IC50Mechanism of ActionKey Characteristics
This compound To be determinedHypothesized: Irreversible, mechanism-basedPotentially selective for 3-ketothiolase after metabolic activation.
Trimetazidine ~100 µM (in heart)[1]ReversibleAn anti-anginal drug that inhibits long-chain 3-ketoacyl-CoA thiolase.[1]
2-Bromooctanoyl-CoA ~10 µM (for irreversible inactivation)[2]Irreversible, mechanism-basedInactivates 3-ketothiolase I after conversion to 2-bromo-3-ketooctanoyl-CoA.[2]
Potential Off-Target Enzyme: Fatty Acid Synthase (FAS)

FAS is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids.

InhibitorReported IC50Mechanism of ActionKey Characteristics
This compound To be determinedUnknownPotential for off-target inhibition should be investigated.
Orlistat Varies by cell lineIrreversibleCovalently modifies the thioesterase domain of FAS. Also a potent inhibitor of pancreatic lipase.
C75 ~5 µg/ml (in HL60 cells)[3]Slow-binding inhibitorA synthetic inhibitor of FAS with antitumor activity.[3]
Pyrazinamide Not specifiedSpecific interaction with active siteDisrupts the catalytic cycle of FAS.[4]
Potential Off-Target Enzyme: Carnitine Palmitoyltransferase I (CPT1)

CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5][6]

InhibitorReported IC50Mechanism of ActionKey Characteristics
This compound To be determinedUnknownEvaluation is necessary to rule out effects on fatty acid uptake.
Etomoxir Potent inhibitorIrreversibleCovalently binds to the CPT1 active site.[7][8]
Oxfenicine Not specifiedReversibleImproves glucose tolerance and insulin sensitivity by inhibiting CPT1.[9]
ST1326 Not specifiedNot specifiedA pharmacological inhibitor of CPT1.[6]

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached by first synthesizing 2-fluorooctanoic acid, followed by its conversion to the coenzyme A thioester.

  • Synthesis of 2-Fluorooctanoic Acid: A potential route involves the α-fluorination of an octanoic acid derivative. For instance, methods analogous to the synthesis of other 2-fluoro fatty acids can be adapted.[10][11] This may involve the use of a fluorinating agent on a suitable precursor.

  • Conversion to this compound: The synthesized 2-fluorooctanoic acid can be enzymatically converted to its CoA ester using an acyl-CoA synthetase.

3-Ketothiolase Activity Assay

This spectrophotometric assay measures the thiolysis of a 3-ketoacyl-CoA substrate.

  • Principle: The assay follows the decrease in absorbance of the enolate form of the 3-ketoacyl-CoA substrate at 303 nm upon its cleavage by 3-ketothiolase in the presence of Coenzyme A.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 0.2 mM dithiothreitol.

    • Substrate: Acetoacetyl-CoA (or a longer chain 3-ketoacyl-CoA).

    • Coenzyme A.

    • Purified 3-ketothiolase enzyme.

    • This compound and other inhibitors.

  • Procedure:

    • Pre-incubate the purified enzyme with varying concentrations of this compound (or other inhibitors) in the assay buffer for a defined period to allow for potential mechanism-based inactivation.

    • Initiate the reaction by adding the substrate (acetoacetyl-CoA) and Coenzyme A.

    • Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the percentage of inhibition.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fatty Acid Synthase (FAS) Activity Assay

This assay measures the NADPH-dependent synthesis of fatty acids.

  • Principle: The activity of FAS is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, 1 mM EDTA, 1 mM dithiothreitol.

    • Substrates: Acetyl-CoA, Malonyl-CoA.

    • Cofactor: NADPH.

    • Purified FAS enzyme.

    • This compound and other inhibitors.

  • Procedure:

    • Add the assay buffer, substrates, and NADPH to a cuvette.

    • Add the inhibitor at various concentrations.

    • Initiate the reaction by adding the purified FAS enzyme.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the rate of NADPH oxidation and the percentage of inhibition.

Carnitine Palmitoyltransferase I (CPT1) Activity Assay

This radiometric assay measures the formation of radiolabeled palmitoylcarnitine.

  • Principle: The assay quantifies the transfer of a radiolabeled palmitoyl group from palmitoyl-CoA to carnitine, catalyzed by CPT1.

  • Reagents:

    • Assay Buffer: 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, 0.1% BSA, pH 7.4.

    • Substrates: Palmitoyl-CoA, L-carnitine.

    • Radiolabeled Substrate: [³H]L-carnitine.

    • Mitochondrial preparations (as a source of CPT1).

    • This compound and other inhibitors.

  • Procedure:

    • Incubate mitochondrial preparations with varying concentrations of the inhibitor.

    • Initiate the reaction by adding palmitoyl-CoA and [³H]L-carnitine.

    • After a set time, stop the reaction with perchloric acid.

    • Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]L-carnitine using an ion-exchange column or by solvent extraction.

    • Quantify the radioactivity of the product using liquid scintillation counting.

    • Calculate the rate of product formation and the percentage of inhibition.

Signaling Pathway Context: Fatty Acid β-Oxidation

The diagram below illustrates the central role of 3-ketothiolase in the fatty acid β-oxidation pathway, the hypothesized primary target of this compound.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketothiolase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketothiolase Inhibitor This compound (activated) Inhibitor->Ketoacyl_CoA Inhibition

Caption: The role of 3-ketothiolase in the fatty acid β-oxidation pathway and its potential inhibition.

This guide serves as a foundational document to stimulate and direct research into the enzymatic inhibitory properties of this compound. The provided protocols and comparative data for established inhibitors offer a robust framework for its evaluation as a potential therapeutic agent or research tool.

References

Cross-Validation of 2-Fluorooctanoyl-CoA Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized effects of 2-Fluorooctanoyl-CoA across various cell line models. Due to the limited direct experimental data on this compound, this document extrapolates its potential impacts based on the known metabolism of octanoyl-CoA and the established effects of other 2-fluoro-substituted fatty acids. The information presented herein is intended to serve as a foundational resource for researchers designing studies to investigate this and similar compounds.

Introduction to this compound

This compound is a synthetic analog of octanoyl-CoA, a medium-chain fatty acyl-CoA that plays a role in cellular energy metabolism. The substitution of a hydrogen atom with a fluorine atom at the alpha-position (C-2) is predicted to significantly alter its biochemical properties, primarily by inhibiting its metabolism through the mitochondrial β-oxidation pathway. This inhibition is expected to lead to diverse downstream cellular effects, which may vary depending on the metabolic phenotype of the cell line.

Hypothesized Comparative Effects of this compound

The following table summarizes the anticipated differential effects of this compound across three distinct cell line types: a metabolically active liver cell line (HepG2), a muscle cell line with high oxidative capacity (C2C12 myotubes), and a cancer cell line known for altered lipid metabolism (MCF-7).

Parameter HepG2 (Hepatocyte Model) C2C12 (Myotube Model) MCF-7 (Breast Cancer Model)
Fatty Acid Oxidation (FAO) Strong InhibitionStrong InhibitionModerate to Strong Inhibition
Cell Viability (MTT/WST-1 Assay) Dose-dependent decreaseDose-dependent decreaseSignificant dose-dependent decrease
Lipid Accumulation (Oil Red O Staining) Moderate increaseSlight to moderate increaseSignificant increase
Apoptosis (Annexin V/PI Staining) Induction at higher concentrationsInduction at higher concentrationsStrong induction, even at lower concentrations
Gene Expression (CPT1, ACADVL) Potential compensatory upregulationPotential compensatory upregulationVariable, may be downregulated

Experimental Protocols

The following are detailed methodologies for key experiments to validate the hypothesized effects of this compound.

Cell Culture and Treatment
  • HepG2 Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • C2C12 Myoblasts: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching 80-90% confluency and maintain for 4-6 days.[1][2]

  • MCF-7 Cells: Culture in DMEM with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.[3]

  • Treatment Protocol: Seed cells in appropriate well plates. Once attached (or differentiated for C2C12), replace the medium with fresh medium containing various concentrations of this compound (or a suitable vehicle control, e.g., DMSO). The fatty acid analog should be complexed to fatty acid-free bovine serum albumin (BSA) for cellular delivery.

Fatty Acid Oxidation Assay

This assay measures the rate at which cells metabolize fatty acids.

  • Cell Preparation: Plate cells in a multi-well plate and treat with this compound for a predetermined time.

  • Incubation with Radiolabeled Substrate: Wash the cells and incubate with a medium containing a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid.[4]

  • Measurement of β-Oxidation Products: After incubation, the medium is collected. The assay measures the production of ¹⁴CO₂ or acid-soluble metabolites, which are products of β-oxidation.[4]

  • Data Analysis: Scintillation counting is used to quantify the radioactivity. The rate of fatty acid oxidation is calculated and normalized to the total protein content of the cells. A decrease in the production of radiolabeled products in treated cells compared to control cells indicates inhibition of FAO.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for 24-72 hours.[5]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Lipid Accumulation Assay (Oil Red O Staining)

This method is used to visualize and quantify neutral lipid droplets within cells.

  • Cell Culture and Treatment: Grow cells on coverslips or in multi-well plates and treat with this compound.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.[6]

  • Staining: Wash the fixed cells and incubate with a filtered Oil Red O staining solution for 30 minutes. This will stain the intracellular lipid droplets red.[6]

  • Visualization and Quantification: Wash the cells to remove excess stain. The lipid droplets can be visualized by light microscopy. For quantification, the stain can be eluted from the cells using isopropanol, and the absorbance of the eluate is measured spectrophotometrically (around 510 nm).[6][7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Visualizing Pathways and Workflows

Predicted Mechanism of Action

The following diagram illustrates the predicted mechanism by which this compound inhibits mitochondrial β-oxidation. The fluorine atom at the C-2 position is expected to block the action of acyl-CoA dehydrogenase, the first enzyme in the β-oxidation spiral.

2_Fluorooctanoyl_CoA_Mechanism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 2_FO_CoA_cytosol This compound 2_FO_CoA This compound 2_FO_CoA_cytosol->2_FO_CoA Transport Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Inhibition Inhibition Beta_Oxidation β-Oxidation Spiral Acyl_CoA_Dehydrogenase->Beta_Oxidation Step 1 Inhibition->Acyl_CoA_Dehydrogenase Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Products TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Predicted inhibition of Acyl-CoA Dehydrogenase by this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the cellular effects of a novel fatty acid analog like this compound.

Experimental_Workflow cluster_assays Cellular Assays Start Start: Select Cell Lines (e.g., HepG2, C2C12, MCF-7) Treatment Treat cells with This compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability (MTT / WST-1) Treatment->Viability Lipid Lipid Accumulation (Oil Red O) Treatment->Lipid Apoptosis Apoptosis (Annexin V / PI) Treatment->Apoptosis FAO Fatty Acid Oxidation (¹⁴C-labeled FA) Treatment->FAO Analysis Data Analysis & Comparison Across Cell Lines Viability->Analysis Lipid->Analysis Apoptosis->Analysis FAO->Analysis Conclusion Conclusion: Determine cell-type specific effects and mechanism of action Analysis->Conclusion

Caption: General workflow for cross-validating this compound effects.

References

A Comparative Analysis of 2-Fluorooctanoyl-CoA and Octanoyl-CoA for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-Fluorooctanoyl-CoA and its physiological counterpart, octanoyl-CoA. This document is intended to serve as a valuable resource for researchers in metabolism, drug development, and related biochemical fields by offering a comprehensive overview of their properties, interactions with key enzymes, and the experimental methodologies used to study them.

Introduction

Octanoyl-CoA is a critical intermediate in mitochondrial fatty acid β-oxidation, the primary pathway for cellular energy production from lipids. It is the preferred substrate for medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in this metabolic process.[1] The fluorinated analog, this compound, represents a valuable tool for studying the mechanism of fatty acid oxidation and for the development of potential therapeutic agents. The introduction of a fluorine atom at the α-carbon (C2) position dramatically alters the electronic properties of the molecule, transforming it from a substrate to a potent inhibitor of MCAD. This guide will delve into the biochemical consequences of this substitution.

Biochemical and Metabolic Overview

Octanoyl-CoA is a product of the activation of octanoic acid in the mitochondrial matrix and serves as the substrate for MCAD in the first step of the medium-chain fatty acid β-oxidation cycle.[2] This enzymatic reaction involves the FAD-dependent dehydrogenation of octanoyl-CoA to form trans-2-octenoyl-CoA.[2]

Conversely, this compound is a synthetic analog designed to probe the active site and mechanism of acyl-CoA dehydrogenases. The high electronegativity of the fluorine atom significantly increases the acidity of the adjacent α-proton, making it a substrate for abstraction by the catalytic base in the MCAD active site. However, the subsequent steps of the enzymatic reaction are impeded, leading to the formation of a stable inhibitory complex. This positions this compound as a mechanism-based inhibitor of MCAD.

Quantitative Data Comparison

The following table summarizes the key kinetic parameters for the interaction of octanoyl-CoA and the expected interaction of this compound with medium-chain acyl-CoA dehydrogenase (MCAD).

ParameterOctanoyl-CoAThis compoundReference
Role SubstrateMechanism-Based InhibitorInferred from multiple sources
Enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Medium-Chain Acyl-CoA Dehydrogenase (MCAD)[1]
Km (Michaelis Constant) ~2-5 µMNot applicable (Inhibitor)
Vmax (Maximum Velocity) HighNot applicable (Inhibitor)
Ki (Inhibition Constant) Not applicable (Substrate)Expected to be in the low µM to nM rangeInferred from inhibitory nature
Mechanism of Action Dehydrogenation to trans-2-octenoyl-CoAFormation of a stable enzyme-inhibitor adductInferred from studies on similar compounds

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the gold standard method for measuring the activity of acyl-CoA dehydrogenases.[3]

Principle: The assay measures the reduction of electron transfer flavoprotein (ETF) by an acyl-CoA dehydrogenase, which results in a decrease in ETF's intrinsic fluorescence.[3] The reaction must be performed under anaerobic conditions as the reduced ETF can be re-oxidized by molecular oxygen.[3]

Reagents:

  • Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

  • Purified Electron Transfer Flavoprotein (ETF)

  • Octanoyl-CoA or this compound (substrate/inhibitor)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Anaerobic cuvette or microplate

  • Deoxygenation system (e.g., glucose/glucose oxidase/catalase or vacuum/argon cycling)[3]

Procedure:

  • Prepare the reaction mixture containing the reaction buffer and ETF in an anaerobic cuvette or microplate.

  • Deoxygenate the mixture using either an enzymatic system (glucose, glucose oxidase, and catalase) or by subjecting it to multiple cycles of vacuum and purging with an inert gas like argon.[3]

  • Add the MCAD enzyme to the deoxygenated mixture.

  • Initiate the reaction by adding the substrate (octanoyl-CoA) or the inhibitor (this compound).

  • Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.

  • The rate of fluorescence decrease is proportional to the enzyme activity. For inhibition studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

Visualizations

Mitochondrial Fatty Acid β-Oxidation Pathway

Mitochondrial Fatty Acid β-Oxidation cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Octanoyl-CoA) trans_2_Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) FAD -> FADH2 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH Shorter_Acyl_CoA Shorter Acyl-CoA 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: A simplified diagram of the mitochondrial fatty acid β-oxidation spiral.

Inhibition of MCAD by this compound

Mechanism of MCAD Inhibition by this compound MCAD_E_FAD MCAD (E-FAD) 2_FO_CoA This compound Michaelis_Complex Michaelis Complex [E-FAD • 2-FO-CoA] Proton_Abstraction α-Proton Abstraction Michaelis_Complex->Proton_Abstraction Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Stable_Adduct Stable Inhibitory Adduct Carbanion_Intermediate->Stable_Adduct Inhibition MCAD_E_FAD2_FO_CoA MCAD_E_FAD2_FO_CoA MCAD_E_FAD2_FO_CoA->Michaelis_Complex

Caption: Proposed mechanism of MCAD inhibition by this compound.

Signaling Consequences of MCAD Inhibition

Cellular Signaling Consequences of MCAD Inhibition MCAD_Inhibition MCAD Inhibition by This compound Beta_Oxidation_Block β-Oxidation Blockade MCAD_Inhibition->Beta_Oxidation_Block Acyl_CoA_Accumulation Accumulation of Medium-Chain Acyl-CoAs Beta_Oxidation_Block->Acyl_CoA_Accumulation Energy_Deficiency Cellular Energy Deficiency (↓ ATP) Beta_Oxidation_Block->Energy_Deficiency ROS_Production Increased ROS Production Acyl_CoA_Accumulation->ROS_Production PPARa_Signaling PPARα Signaling Acyl_CoA_Accumulation->PPARa_Signaling Modulates Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Nrf2_Pathway Nrf2 Pathway Activation Oxidative_Stress->Nrf2_Pathway NFkB_Pathway NF-κB Pathway Activation Oxidative_Stress->NFkB_Pathway

Caption: Signaling pathways affected by the inhibition of medium-chain acyl-CoA dehydrogenase.

Conclusion

The comparative analysis of this compound and octanoyl-CoA highlights the profound impact of a single fluorine substitution on the biochemical function of a molecule. While octanoyl-CoA is a key substrate for energy metabolism, this compound acts as a potent, mechanism-based inhibitor of MCAD. This property makes this compound an invaluable tool for researchers studying fatty acid oxidation, developing models for metabolic diseases such as MCAD deficiency, and for the screening and design of novel therapeutic agents targeting this critical metabolic pathway. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research in these important areas.

References

Orthogonal Methods to Confirm the Mechanism of Action of 2-Fluorooctanoyl-CoA as a Putative N-Myristoyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction

2-Fluorooctanoyl-CoA is a synthetic analog of octanoyl-CoA, a substrate for various cellular enzymes. Its structural similarity to myristoyl-CoA, the fatty acid substrate for N-myristoyltransferase (NMT), suggests that it may act as an inhibitor of this crucial enzyme. N-myristoylation, the covalent attachment of myristate to the N-terminal glycine of a protein, is a critical post-translational modification that governs protein localization, stability, and function. The dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making NMT a compelling therapeutic target.

Validating the on-target activity and mechanism of action of a putative NMT inhibitor like this compound is paramount. A multi-pronged approach using orthogonal, independent methods is essential to build a robust body of evidence, minimizing the risk of misinterpretation arising from off-target effects or assay-specific artifacts. This guide provides a comparative overview of key orthogonal methods to confirm the mechanism of action of this compound as an NMT inhibitor, complete with experimental protocols and comparative data.

Biochemical N-Myristoyltransferase (NMT) Inhibition Assay

This method directly assesses the ability of this compound to inhibit the enzymatic activity of purified recombinant NMT in a controlled in vitro setting. A common approach is a fluorescence-based assay that measures the release of Coenzyme A (CoA-SH) during the myristoylation reaction.[1][2]

Experimental Protocol

  • Reagents and Materials:

    • Recombinant human NMT1 and NMT2 enzymes.

    • Myristoyl-CoA (substrate).

    • A peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src: GSSKSKPK).[1]

    • This compound (test inhibitor).

    • A known NMT inhibitor as a positive control (e.g., IMP-1088).

    • A fluorescent probe that reacts with free thiols, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA).

    • 384-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control inhibitor in DMSO.

    • In a 384-well plate, add the assay buffer, recombinant NMT enzyme, and the fluorescent probe (CPM).

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm and emission at 470 nm for CPM). The rate of fluorescence increase is proportional to the NMT activity.[1]

    • Calculate the initial reaction velocities and determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

CompoundTargetIC50 (nM)Reference
This compound hNMT1To be determined-
This compound hNMT2To be determined-
IMP-1088 (Control)hNMT1<1[3][4]
IMP-1088 (Control)hNMT2<1[3][4]
DDD85646 (Control)hNMT14[5]
DDD85646 (Control)hNMT222[6]

Note: Data for IMP-1088 and DDD85646 are provided as representative values for potent NMT inhibitors.

Logical Relationship Diagram

Biochemical NMT Inhibition Assay Workflow reagents Prepare Reagents (Enzyme, Substrates, Inhibitor, Probe) plate Dispense Reagents into Plate reagents->plate incubation Pre-incubate with Inhibitor plate->incubation reaction Initiate Reaction with Substrates incubation->reaction read Measure Fluorescence Signal reaction->read analysis Calculate IC50 read->analysis Metabolic Labeling Workflow cell_culture Culture Cells inhibitor_treatment Treat with this compound cell_culture->inhibitor_treatment metabolic_labeling Incubate with YnMyr inhibitor_treatment->metabolic_labeling cell_lysis Lyse Cells metabolic_labeling->cell_lysis click_reaction Perform Click Chemistry cell_lysis->click_reaction sds_page SDS-PAGE click_reaction->sds_page detection Visualize and Quantify sds_page->detection CETSA Workflow cell_treatment Treat Cells with Inhibitor heat_challenge Apply Heat Challenge cell_treatment->heat_challenge lysis Lyse Cells heat_challenge->lysis centrifugation Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot Quantify Soluble NMT via Western Blot centrifugation->western_blot analysis Analyze Thermal Shift or Dose-Response western_blot->analysis Sortase A-based NMT Inhibition Assay Logic cluster_0 Normal Condition cluster_1 With this compound NMT_active Active NMT Myr_Protein Myristoylated Protein NMT_active->Myr_Protein MyrCoA Myristoyl-CoA MyrCoA->NMT_active Protein_G Protein with N-terminal Glycine Protein_G->NMT_active NMT_inhibited Inhibited NMT Inhibitor This compound Inhibitor->NMT_inhibited Protein_G_free Protein with Free N-terminal Glycine SortaseA Sortase A + Biotin-Peptide Protein_G_free->SortaseA Biotin_Protein Biotinylated Protein (Detectable Signal) SortaseA->Biotin_Protein

References

A Comparative Guide to Inhibitors of Fatty Acid Oxidation: Benchmarking 2-Fluorooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Fluorooctanoyl-CoA and other prominent inhibitors of fatty acid oxidation (FAO). By presenting key performance data, detailed experimental methodologies, and visual representations of metabolic pathways and workflows, this document aims to be a valuable resource for researchers in the fields of metabolism, drug discovery, and cardiovascular disease.

Introduction to Fatty Acid Oxidation Inhibition

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The inhibition of this pathway has emerged as a promising therapeutic strategy for a variety of conditions, including angina, heart failure, and certain cancers. By shifting the energy substrate preference from fatty acids to glucose, FAO inhibitors can improve metabolic efficiency under ischemic conditions. This guide focuses on a comparative analysis of several key FAO inhibitors, with a special focus on the hypothetical potential of this compound, a compound of interest due to its structural similarity to other known halogenated fatty acid inhibitors.

Comparative Analysis of Inhibitor Potency

InhibitorPrimary TargetIC50 ValueOrganism/Tissue/Cell Type
This compound (Hypothetical) 3-Ketoacyl-CoA ThiolaseNot Determined-
EtomoxirCarnitine Palmitoyltransferase 1a (CPT-1a)5-20 nM[1]Enzyme Level
0.1 µMHuman Hepatocytes
1 µMGuinea Pig Hepatocytes
10 µMRat Hepatocytes
PerhexilineCarnitine Palmitoyltransferase 1 (CPT-1)77 µM[2]Rat Cardiac Mitochondria
Carnitine Palmitoyltransferase 1 (CPT-1)148 µM[2]Rat Hepatic Mitochondria
TrimetazidineLong-chain 3-Ketoacyl-CoA Thiolase75 nM[3]Enzyme Level
RanolazinePartial Fatty Acid Oxidation InhibitorNot Determined for a specific FAO enzyme-
Late Inward Sodium Current (INa)6 µM[4]-
Delayed Rectifier Potassium Current (IKr)12 µM[4]-
Mildronate (Meldonium)γ-Butyrobetaine Hydroxylase (BBOX)60 µM[5]In vitro

Signaling Pathways and Points of Inhibition

The following diagram illustrates the fatty acid β-oxidation pathway and highlights the specific enzymatic steps targeted by the inhibitors discussed in this guide.

FAO_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_transport Mitochondrial Transport Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine CPT-1 Fatty Acyl-CoA_mito Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA_mito->Enoyl-CoA Acyl-CoA Dehydrogenase (ACADs) Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acyl-Carnitine->Fatty Acyl-CoA_mito CPT-2 / Translocase Etomoxir Etomoxir Etomoxir->Fatty Acyl-CoA inhibits CPT-1 Perhexiline Perhexiline Perhexiline->Fatty Acyl-CoA inhibits CPT-1 Trimetazidine Trimetazidine Trimetazidine->Ketoacyl-CoA inhibits 2-Fluorooctanoyl-CoA_hypo This compound (Hypothetical) 2-Fluorooctanoyl-CoA_hypo->Ketoacyl-CoA inhibits (hypothesized) Ranolazine Ranolazine Ranolazine->Fatty Acyl-CoA_mito partial inhibition Mildronate Mildronate GBB γ-Butyrobetaine Mildronate->GBB inhibits Carnitine_Biosynthesis Carnitine Biosynthesis Carnitine Carnitine GBB->Carnitine γ-Butyrobetaine Hydroxylase Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Homogenization Protein_Quant Protein Quantification Cell_Culture->Protein_Quant Incubation Incubation with Inhibitors & Substrates Cell_Culture->Incubation Reagent_Prep Reagent & Inhibitor Preparation Reagent_Prep->Incubation Measurement Data Acquisition (e.g., Radioactivity, Absorbance, OCR) Incubation->Measurement Calculate_Activity Calculate Enzyme Activity / FAO Rate Measurement->Calculate_Activity IC50_Determination IC50 Value Determination Calculate_Activity->IC50_Determination Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis

References

A Researcher's Guide to Confirming the Specificity of N-Myristoyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise specificity of a chemical probe is paramount. This guide provides a framework for evaluating the specificity of N-Myristoyltransferase (NMT) inhibitors, using the hypothetical probe 2-Fluorooctanoyl-CoA as a case study. We will compare its potential performance with well-characterized, potent NMT inhibitors and provide the necessary experimental protocols to generate supporting data.

N-myristoylation is a critical lipid modification of proteins, catalyzed by the enzymes N-myristoyltransferase 1 (NMT1) and NMT2. This process is essential for the proper function and localization of numerous proteins involved in signaling pathways crucial for cell survival, proliferation, and oncogenesis. Consequently, NMTs have emerged as significant targets for the development of novel therapeutics in cancer, as well as for antiviral and antiparasitic agents.

When developing or utilizing a new inhibitor, such as this compound, it is crucial to rigorously assess its on-target potency and selectivity against other cellular enzymes, particularly those that process similar substrates, like acyl-CoA synthetases. This guide outlines the methodologies to perform such a comparative analysis.

Comparative Analysis of NMT Inhibitors

A direct comparison of inhibitor potency is the first step in characterizing a new chemical probe. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against the target enzyme(s). While specific quantitative data for this compound is not publicly available, we can establish a benchmark using known potent NMT inhibitors, DDD85646 and IMP-1088.

InhibitorTargetIC50KiCitation(s)
This compound HsNMT1, HsNMT2Data not availableData not available
DDD85646 HsNMT1~17-20 nMData not available
HsNMT2~22 nMData not available
IMP-1088 HsNMT1<1 nM<210 pM
HsNMT2<1 nMData not available

Table 1: Comparative Potency of NMT Inhibitors. This table highlights the on-target activity of well-established NMT inhibitors against the human isoforms, NMT1 and NMT2 (HsNMT1, HsNMT2). The IC50 and Ki values serve as a benchmark for evaluating novel inhibitors like this compound.

Signaling Pathway and Experimental Workflow

To understand the context of NMT inhibition, it is essential to visualize its role in cellular signaling. The following diagram illustrates a simplified signaling pathway involving NMT and its substrates, such as the proto-oncogene Src.

NMT_Signaling_Pathway cluster_cytosol Cytosol MyristoylCoA Myristoyl-CoA NMT NMT1/2 MyristoylCoA->NMT Substrate MyristoylatedSrc Myristoylated Src (active, membrane-associated) NMT->MyristoylatedSrc Catalyzes Myristoylation Inhibitor This compound (or other NMTi) Inhibitor->NMT Inhibits UnmyristoylatedSrc Apo-Src (inactive, cytosolic) UnmyristoylatedSrc->NMT Substrate Downstream Downstream Signaling (e.g., proliferation, survival) MyristoylatedSrc->Downstream Promotes Membrane Plasma Membrane MyristoylatedSrc->Membrane

NMT-mediated myristoylation and its inhibition.

The following diagram outlines the workflow for assessing the specificity of a novel NMT inhibitor.

Experimental_Workflow start Start: Synthesize/Obtain This compound step1 In Vitro NMT Activity Assay (Determine IC50/Ki for NMT1 & NMT2) start->step1 step2 In Vitro Acyl-CoA Synthetase Activity Profiling start->step2 step3 Cell-Based N-Myristoylation Assay (e.g., Click Chemistry) step1->step3 Confirm on-target activity in cells step2->step3 Assess off-target effects step4 Cell Viability/Proliferation Assays in Cancer Cell Lines step3->step4 Link target engagement to cellular phenotype end Conclusion: Assess Specificity and On-Target Efficacy step4->end

Workflow for evaluating NMT inhibitor specificity.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of a reliable comparison. Below are methodologies for the key experiments outlined in the workflow.

In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-Based)

This assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction, providing a sensitive method to determine inhibitor potency.

Materials:

  • Recombinant human NMT1 and NMT2

  • Myristoyl-CoA (substrate)

  • Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA, 0.01% Triton X-100

  • Test inhibitors (this compound, DDD85646, IMP-1088) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 390 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In the microplate, add 2 µL of the inhibitor dilutions. For controls, add 2 µL of DMSO.

  • Add 18 µL of a solution containing NMT enzyme (final concentration ~10 nM) and peptide substrate (final concentration ~5 µM) in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of Myristoyl-CoA (final concentration ~5 µM) to each well.

  • Incubate the reaction for 30 minutes at 30°C.

  • Stop the reaction and detect CoA by adding 10 µL of CPM (final concentration ~20 µM) in assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Acyl-CoA Synthetase (ACSL) Activity Profiling

To assess off-target effects, it's crucial to test the inhibitor against related enzymes. Acyl-CoA synthetases also utilize fatty acid substrates and could be potential off-targets. This protocol measures the production of AMP, a byproduct of the ACSL reaction.

Materials:

  • A panel of recombinant human Acyl-CoA Synthetases (e.g., ACSL1, ACSL3, ACSL4)

  • Octanoic acid (as a substrate for comparison with this compound)

  • Coenzyme A (CoA)

  • ATP

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

  • A commercial bioluminescence-based assay kit for AMP detection (e.g., AMP-Glo™ Assay)

  • Test inhibitor (this compound)

  • White, opaque 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound.

  • In the microplate, add the test inhibitor to the desired final concentrations.

  • Add the specific ACSL enzyme, CoA, and octanoic acid to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate for 60 minutes at 37°C.

  • Terminate the reaction and measure the amount of AMP produced according to the manufacturer's protocol for the AMP detection kit.

  • Determine the IC50 of this compound against each ACSL isozyme to assess its selectivity. A significantly higher IC50 for ACSL enzymes compared to NMTs would indicate high specificity.

By following this guide, researchers can systematically evaluate the specificity and potency of novel NMT inhibitors. This rigorous, data-driven approach is essential for the validation of chemical probes and the advancement of drug development programs targeting N-myristoylation.

Comparative Metabolomics of Cells Treated with 2-Fluorooctanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic effects of 2-Fluorooctanoyl-CoA, a fluorinated analog of the medium-chain fatty acid octanoic acid. Due to the absence of direct comparative metabolomics studies on this compound in the public domain, this document synthesizes information based on the known principles of fatty acid metabolism and the established effects of alpha-fluorination on enzymatic processes. The comparisons presented are therefore predictive and aim to guide future experimental design.

Introduction: The Rationale for this compound in Metabolic Research

Octanoyl-CoA is a key intermediate in mitochondrial fatty acid beta-oxidation, a central pathway for cellular energy production. The introduction of a fluorine atom at the alpha-carbon (C2) position, creating this compound, is predicted to act as a potent inhibitor of this pathway. The high electronegativity of the fluorine atom is expected to interfere with the initial dehydrogenation step of beta-oxidation, catalyzed by acyl-CoA dehydrogenases. This targeted inhibition makes this compound a valuable tool for studying the metabolic consequences of impaired fatty acid oxidation, a condition implicated in various metabolic diseases.

Predicted Metabolic Impact of this compound

The primary mechanism of action of this compound is the inhibition of medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the beta-oxidation spiral for medium-chain fatty acids.[1][2] This inhibition is expected to cause a metabolic bottleneck, leading to the accumulation of the inhibitor itself and a depletion of downstream metabolites.

Table 1: Predicted Comparative Metabolite Profile

The following table presents a hypothetical comparison of key metabolite levels in cells treated with Octanoyl-CoA (Control) versus this compound (Test). The predicted changes are based on the expected inhibition of beta-oxidation.

Metabolite ClassMetabolitePredicted Change with this compoundRationale
Acyl-CoA Esters This compound↑↑↑ (Substantial Increase)Direct accumulation due to blocked catabolism.
Octanoyl-CoA↓ (Decrease, if co-administered)Competitive inhibition of its metabolism.
Hexanoyl-CoA↓↓ (Substantial Decrease)Reduced production from the first cycle of beta-oxidation.
Butyryl-CoA↓↓ (Substantial Decrease)Reduced production from subsequent beta-oxidation cycles.
Acetyl-CoA↓ (Decrease)Diminished output from fatty acid oxidation.[3]
Acylcarnitines 2-Fluorooctanoylcarnitine↑↑↑ (Substantial Increase)Formation of carnitine conjugate for transport and sequestration.
Octanoylcarnitine↓ (Decrease)Reduced availability of Octanoyl-CoA for carnitine conjugation.
Shorter-chain Acylcarnitines↓↓ (Substantial Decrease)Reduced production of shorter-chain acyl-CoAs.
TCA Cycle Intermediates Citrate↓ (Decrease)Reduced influx of acetyl-CoA from beta-oxidation.
Succinyl-CoA↔ (No significant change)Primarily supplied by other sources (e.g., amino acids).
Ketone Bodies Beta-hydroxybutyrate↓ (Decrease)Reduced acetyl-CoA precursor pool for ketogenesis.

Experimental Protocols

The following provides a generalized, robust protocol for conducting a comparative metabolomics study to validate the predicted effects of this compound.

Cell Culture and Treatment
  • Cell Line: Select a cell line with active fatty acid metabolism (e.g., HepG2 hepatocytes, C2C12 myotubes, or a relevant cancer cell line).

  • Culture Conditions: Culture cells to ~80% confluency in standard medium (e.g., DMEM with 10% FBS).

  • Treatment Protocol:

    • Aspirate growth medium and wash cells with warm PBS.

    • Incubate cells in serum-free medium containing either:

      • Control Group: Octanoic acid (e.g., 100 µM) complexed to BSA.

      • Test Group: 2-Fluorooctanoic acid (e.g., 100 µM) complexed to BSA.

      • Vehicle Control: BSA alone.

    • Incubate for a predetermined time course (e.g., 4, 8, 12, or 24 hours) to capture dynamic changes.

    • Prepare at least 5-6 biological replicates per condition.

Metabolite Extraction
  • Aspirate the treatment medium and place the culture plates on dry ice to quench metabolism instantly.

  • Wash the cells with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried pellets at -80°C until analysis.

LC-MS/MS for Acyl-CoA and Acylcarnitine Profiling
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive or similar) coupled to a UHPLC system.

  • Chromatography:

    • Column: Use a reversed-phase C18 column suitable for separating acyl-CoAs and acylcarnitines.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to resolve compounds of interest.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition: Perform full scan MS followed by data-dependent MS/MS (ddMS2) for metabolite identification.

    • Targeted Analysis: Create an inclusion list of m/z values for expected acyl-CoAs and acylcarnitines for targeted fragmentation and quantification.

  • Data Analysis:

    • Process raw data using software like Xcalibur, Compound Discoverer, or an open-source platform like XCMS.

    • Perform peak picking, alignment, and integration.

    • Identify metabolites by matching accurate mass and MS/MS fragmentation patterns to databases (e.g., KEGG, METLIN) and authentic standards.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between control and treated groups.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the proposed comparative metabolomics experiment.

G cluster_prep Cell Preparation & Treatment cluster_extraction Sample Processing cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (e.g., HepG2) treatment Treatment Groups (Vehicle, Octanoyl-CoA, 2-F-Octanoyl-CoA) cell_culture->treatment quench Metabolic Quenching treatment->quench extraction Metabolite Extraction (80% Methanol) quench->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Picking, Alignment) lcms->data_proc stats Statistical Analysis data_proc->stats interpretation Pathway Interpretation stats->interpretation

Caption: A generalized workflow for the comparative metabolomics analysis of treated cells.

Inhibition of Mitochondrial Beta-Oxidation

This diagram illustrates the mitochondrial fatty acid beta-oxidation pathway, highlighting the predicted point of inhibition by this compound.

G cluster_pathway Mitochondrial Beta-Oxidation F_Oct_CoA This compound MCAD MCAD F_Oct_CoA->MCAD INHIBITION Oct_CoA Octanoyl-CoA Oct_CoA->MCAD FAD -> FADH2 Enoyl_CoA trans-2-Octenoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H2O Hydroxy_CoA 3-Hydroxyoctanoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_CoA->HADH NAD+ -> NADH Keto_CoA 3-Ketoacyl-CoA KT Ketoacyl-CoA Thiolase Keto_CoA->KT CoA-SH Hex_CoA Hexanoyl-CoA + Acetyl-CoA MCAD->Enoyl_CoA ECH->Hydroxy_CoA HADH->Keto_CoA KT->Hex_CoA

Caption: Predicted inhibition of MCAD by this compound in the beta-oxidation pathway.

References

Validating the On-Target Effects of 2-Fluorooctanoyl-CoA Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of proteomics and drug discovery, chemical probes are indispensable tools for studying post-translational modifications (PTMs) and enzyme activities. 2-Fluorooctanoyl-CoA (2-FO-CoA) is a synthetic analog of octanoyl-CoA designed to investigate protein octanoylation, a critical lipid modification involved in metabolic regulation. This guide provides a comprehensive comparison of 2-FO-CoA with other chemical probes and details the essential genetic approaches required to validate its on-target effects, ensuring specificity and reliability in research applications.

Comparative Analysis of Chemical Probes for Protein Acylation

The selection of a chemical probe for studying protein acylation depends on the specific research question, the biological system, and the available detection methods. Here, we compare 2-FO-CoA with other commonly used probes.

Probe/Inhibitor Mechanism of Action Advantages Disadvantages Typical Applications
This compound (2-FO-CoA) Competitive inhibitor/substrate for octanoyltransferases (e.g., Lipoic acid ligase). The fluorine substitution can alter its metabolic processing and protein interactions.Potentially specific for octanoylation. Can be used to study enzyme kinetics and target engagement.Limited data on specificity and off-target effects. Potential for metabolic conversion into toxic byproducts.Investigating the role of protein octanoylation in metabolic pathways. Identifying novel octanoylated proteins.
Alkyne/Azide-tagged Fatty Acids Metabolic labeling probes that are incorporated into proteins by acyltransferases and detected via click chemistry.High sensitivity and versatility. Enables visualization and proteomic profiling of acylated proteins.[1]Can exhibit promiscuous labeling. The tag may alter the biological activity of the fatty acid.Global profiling of protein acylation. Imaging of acylated proteins in cells.
2-Bromopalmitate (2-BP) A general inhibitor of protein palmitoylation.[2][3]Broadly effective in inhibiting S-palmitoylation.Lacks specificity and has numerous off-target effects on lipid metabolism.[2][3][4] Can also inhibit deacylating enzymes.[5]General studies on the role of palmitoylation in cellular processes.
Cerulenin An irreversible inhibitor of fatty acid synthases and some palmitoyltransferases.[3][6]Can be used to block de novo fatty acid synthesis.Also has broad off-target effects and can be toxic to cells.[3]Studying the link between fatty acid synthesis and protein acylation.

Genetic Approaches for On-Target Validation of this compound

Genetic validation is crucial to confirm that the observed effects of a chemical probe are due to its interaction with the intended target. The following experimental workflows are recommended for validating the on-target effects of 2-FO-CoA.

CRISPR-Cas9 Knockout of Candidate Acyltransferases

This approach aims to identify the specific enzyme(s) responsible for incorporating 2-FO-CoA into proteins. By knocking out candidate acyltransferases, one can assess whether the labeling or inhibitory effect of 2-FO-CoA is diminished or abolished.

Experimental Workflow:

cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis Wild-Type Cells Wild-Type Cells WT + 2-FO-CoA Wild-Type Cells + 2-FO-CoA Wild-Type Cells->WT + 2-FO-CoA Candidate KO Cells Candidate Acyltransferase KO Cell Lines (e.g., LIPT1, LIPT2) KO + 2-FO-CoA KO Cells + 2-FO-CoA Candidate KO Cells->KO + 2-FO-CoA Mass Spec Mass Spectrometry (Proteomics) WT + 2-FO-CoA->Mass Spec Western Blot Western Blot (Target Protein) WT + 2-FO-CoA->Western Blot KO + 2-FO-CoA->Mass Spec KO + 2-FO-CoA->Western Blot

CRISPR-Cas9 knockout workflow for target validation.

Protocol:

  • Generate Knockout Cell Lines: Use CRISPR-Cas9 to generate stable knockout cell lines for candidate octanoyltransferases (e.g., LIPT1, LIPT2, which are involved in lipoic acid metabolism).[7]

  • Treatment: Treat wild-type and knockout cell lines with 2-FO-CoA.

  • Lysis and Protein Extraction: Lyse the cells and extract total protein.

  • Analysis:

    • Mass Spectrometry: Perform quantitative proteomics to identify proteins that are octanoylated in wild-type cells treated with 2-FO-CoA but show reduced modification in the knockout cells.

    • Western Blot: If a specific target protein is known or suspected, use western blotting with an antibody that recognizes the octanoylated form of the protein (if available) or look for shifts in protein migration.

Competitive Labeling with a Clickable Probe

This method helps to determine if 2-FO-CoA competes with a known substrate for the same enzyme. An alkyne- or azide-tagged octanoic acid analog can be used as a reporter.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Detection Control Cells + Clickable Probe Lysis Lysis Control->Lysis Competition Cells + 2-FO-CoA (pre-incubation) + Clickable Probe Competition->Lysis Click Chemistry Click Chemistry with Fluorescent Tag Lysis->Click Chemistry Gel Electrophoresis SDS-PAGE Click Chemistry->Gel Electrophoresis Fluorescence Scan In-gel Fluorescence Scanning Gel Electrophoresis->Fluorescence Scan Octanoyl-ACP Octanoyl-ACP LIPT2 LIPT2 Octanoyl-ACP->LIPT2 Octanoyl Transfer Octanoylated Protein Octanoylated Protein LIPT2->Octanoylated Protein Apo-protein Apo-protein (e.g., GCSH) Apo-protein->LIPT2 LIAS Lipoic Acid Synthase (LIAS) Octanoylated Protein->LIAS Sulfur Insertion Lipoylated Protein Lipoylated Protein LIAS->Lipoylated Protein LIPT1 LIPT1 Lipoylated Protein->LIPT1 Lipoyl Transfer Other Lipoylated Proteins Other Lipoylated Proteins LIPT1->Other Lipoylated Proteins Other Apo-proteins Other Apo-proteins (e.g., PDH, OGDH) Other Apo-proteins->LIPT1

References

A Comparative Guide to 2-Fluorooctanoyl-CoA and 2-Bromooctanoyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Halogenated Fatty Acyl-CoA Analogs in Biochemical Research

For researchers in drug development and metabolic studies, halogenated fatty acid analogs serve as powerful tools to probe and modulate enzymatic pathways. Among these, 2-Fluorooctanoyl-CoA and 2-Bromooctanoyl-CoA are of significant interest due to their potential to interfere with fatty acid metabolism. This guide provides a detailed comparison of these two compounds, summarizing their known biochemical properties, mechanisms of action, and the experimental data available to date. While extensive research has been conducted on 2-Bromooctanoyl-CoA, data on this compound is less prevalent in the current literature. This comparison, therefore, draws upon existing data for the bromo-analog and makes informed inferences about the potential behavior of the fluoro-analog based on the fundamental principles of fluorine biochemistry.

Biochemical Properties and Mechanism of Action

PropertyThis compound2-Bromooctanoyl-CoA
Primary Target Inferred to be enzymes of β-oxidation.3-Ketothiolase (also known as acetyl-CoA C-acyltransferase)[1]
Mechanism of Action Potentially a substrate or inhibitor of β-oxidation enzymes. The high electronegativity of fluorine may alter the acidity of the α-proton and the reactivity of the thioester, influencing enzyme-substrate interactions.Irreversible inhibitor of 3-ketothiolase. It is converted by β-oxidation enzymes to 2-bromo-3-ketooctanoyl-CoA, which then acts as a potent alkylating agent, covalently modifying the enzyme.[1]
Metabolic Fate Likely undergoes some steps of the β-oxidation pathway. The C-F bond is generally stable, but enzymatic defluorination can occur in some biological systems.Metabolized by the initial enzymes of β-oxidation to form the active inhibitor, 2-bromo-3-ketooctanoyl-CoA.[1]
Inhibition Kinetics Not yet determined.Complete and irreversible inactivation of 3-ketothiolase I is observed at a concentration of 10 µM in rat liver mitochondria.[1]
Specificity Unknown.Does not significantly affect other enzymes of the β-oxidation pathway, with only partial inhibition of 3-ketothiolase II.[1]

Experimental Protocols

Synthesis of 2-Halogenated Octanoyl-CoA

Objective: To synthesize this compound or 2-Bromooctanoyl-CoA from their respective 2-halogenated octanoic acids and Coenzyme A.

Materials:

  • 2-Fluorooctanoic acid or 2-Bromooctanoic acid

  • Coenzyme A (CoA) lithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC

  • N-Hydroxysuccinimide (NHS) (optional, for two-step synthesis)

  • Anhydrous, amine-free solvent (e.g., Tetrahydrofuran (THF))

  • Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

  • High-Performance Liquid Chromatography (HPLC) system for purification

Protocol:

This protocol is a general method for the synthesis of acyl-CoAs and would need to be optimized for the specific halogenated octanoyl-CoA.

  • Activation of the Carboxylic Acid (One-Step Method):

    • Dissolve 2-fluoro- or 2-bromooctanoic acid (1.2 equivalents) in a minimal amount of anhydrous THF in a reaction vessel under an inert atmosphere (argon or nitrogen).

    • Add DCC (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the reactive O-acylisourea intermediate.

  • Activation of the Carboxylic Acid (Two-Step Method with NHS):

    • Dissolve 2-fluoro- or 2-bromooctanoic acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous THF.

    • Add DCC (1.2 equivalents) and stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate contains the NHS-ester of the fatty acid.

  • Coupling with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A lithium salt (1 equivalent) in cold aqueous bicarbonate buffer.

    • Slowly add the activated fatty acid solution (from step 1 or 2) to the CoA solution with vigorous stirring. The reaction is typically performed on ice or at 4°C.

    • Allow the reaction to proceed for 2-4 hours, monitoring the formation of the product by HPLC.

  • Purification:

    • Purify the resulting 2-halogenated octanoyl-CoA by reversed-phase HPLC using a C18 column. A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.

    • Lyophilize the fractions containing the pure product.

Assay for 3-Ketothiolase Inhibition

Objective: To determine the inhibitory effect of this compound and 2-Bromooctanoyl-CoA on 3-ketothiolase activity.

Materials:

  • Purified 3-ketothiolase or mitochondrial extract

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A (CoA)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.1)

  • This compound and 2-Bromooctanoyl-CoA (inhibitors)

  • Spectrophotometer

Protocol:

This assay measures the thiolysis of acetoacetyl-CoA, which results in the release of CoA. The free thiol group of CoA then reacts with DTNB to produce a colored product that can be monitored spectrophotometrically at 412 nm.

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and the inhibitor (this compound or 2-Bromooctanoyl-CoA) at various concentrations. Include a control with no inhibitor.

    • Add the enzyme (purified 3-ketothiolase or mitochondrial extract) to the cuvette and incubate for a predetermined time to allow for any pre-incubation dependent inhibition.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate, acetoacetyl-CoA, to the cuvette.

  • Measurement of Activity:

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of absorbance change is proportional to the rate of CoA release and thus to the 3-ketothiolase activity.

  • Data Analysis:

    • Calculate the initial rates of the reaction for each inhibitor concentration.

    • Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). For irreversible inhibitors like 2-bromooctanoyl-CoA, time-dependent inactivation kinetics can be determined.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the proposed mechanism of action for 2-Bromooctanoyl-CoA within the mitochondrial β-oxidation pathway.

Beta_Oxidation_Inhibition cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Inhibitor_Action Inhibitor Action Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA FAD -> FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 3_Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA H₂O 3_Hydroxyacyl_CoA_Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase 3_Ketoacyl_CoA β-Ketoacyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA NAD⁺ -> NADH 3_Ketothiolase 3-Ketothiolase 3_Ketoacyl_CoA->3_Ketothiolase CoA-SH Acetyl_CoA Acetyl-CoA (to Krebs Cycle) 3_Ketothiolase->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) 3_Ketothiolase->Shorter_Acyl_CoA 2_Bromooctanoyl_CoA 2-Bromooctanoyl-CoA Beta_Oxidation_Enzymes Initial β-Oxidation Enzymes Active_Inhibitor 2-Bromo-3-ketooctanoyl-CoA Beta_Oxidation_Enzymes->Active_Inhibitor Active_Inhibitor->3_Ketothiolase Irreversible Inhibition

Caption: Inhibition of β-oxidation by 2-Bromooctanoyl-CoA.

The following diagram illustrates a generalized experimental workflow for comparing the effects of this compound and 2-Bromooctanoyl-CoA on mitochondrial respiration.

Experimental_Workflow Isolate_Mitochondria Isolate Mitochondria (e.g., from rat liver) Prepare_Respiration_Buffer Prepare Respiration Buffer (with substrate, e.g., octanoate) Isolate_Mitochondria->Prepare_Respiration_Buffer Incubate_with_Inhibitors Incubate Mitochondria with: 1. Vehicle (Control) 2. This compound 3. 2-Bromooctanoyl-CoA Prepare_Respiration_Buffer->Incubate_with_Inhibitors Measure_Oxygen_Consumption Measure Oxygen Consumption (e.g., using a Clark-type electrode) Incubate_with_Inhibitors->Measure_Oxygen_Consumption Analyze_Data Analyze Data: Compare rates of oxygen consumption between control and inhibitor groups Measure_Oxygen_Consumption->Analyze_Data

References

Safety Operating Guide

Navigating the Disposal of 2-Fluorooctanoyl-CoA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Fluorooctanoyl-CoA, a fluorinated acyl-CoA, is paramount for laboratory safety and environmental protection. Due to its chemical nature as a halogenated organic compound, it must be treated as hazardous waste. Adherence to established protocols ensures the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar fluorinated compounds, which are often corrosive and can cause severe skin burns and eye damage, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound should follow the general procedures for hazardous chemical waste.

  • Segregation: Properly segregate the waste. This compound is a halogenated organic compound and should be collected in a designated waste container for this category of chemical.[1] Do not mix it with non-halogenated organic waste, acids, bases, or other incompatible chemical waste streams.[1]

  • Container Selection: Use a designated, leak-proof container that is compatible with the chemical.[2][3] The container should have a secure, screw-on cap to prevent spills.[2] Do not use food containers for storing chemical waste.[1]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste."[3][4] The label must include the full chemical name, "this compound," and its concentration if in a solution.[1][4] Also, include the date of waste generation and the name of the principal investigator or laboratory.[4]

  • Storage: Store the sealed waste container in a designated hazardous waste storage area within the laboratory.[2] This area should be away from general lab traffic and have secondary containment to capture any potential leaks.[2][3]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4] Follow their specific procedures for requesting a waste pickup.

Waste Management Summary

ParameterGuideline
Waste Category Halogenated Organic Waste[1]
Container Type Leak-proof, screw-top container compatible with the chemical.[1][2]
Container Labeling "Hazardous Waste," full chemical name, concentration, date, and contact information.[3][4]
Storage Location Designated and secured hazardous waste storage area with secondary containment.[2][3]
Disposal Method Via institutional Environmental Health and Safety (EHS) services.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound waste generated B Is it a halogenated organic compound? A->B C Yes, it contains Fluorine. B->C Analyze chemical structure D Segregate as Halogenated Organic Waste C->D E Select a compatible, leak-proof container with a screw-top cap. D->E F Label container with 'Hazardous Waste', chemical name, and date. E->F G Store in a designated secondary containment area. F->G H Contact Environmental Health & Safety (EHS) for pickup. G->H I Waste disposed of by authorized personnel. H->I

Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Fluorooctanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. While a specific Safety Data Sheet (SDS) for 2-Fluorooctanoyl-CoA is not publicly available, a conservative approach, treating the substance as potentially hazardous, is essential until comprehensive toxicological data is established. This guide provides essential safety and logistical information based on the known hazards of structurally similar fluorinated acyl-CoA compounds and general laboratory safety principles. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly adhered to.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the safety data for analogous compounds, this compound should be presumed to be a hazardous substance that can cause severe skin burns, and eye damage, and be corrosive to the respiratory tract. Therefore, a comprehensive PPE strategy is required.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a fully buttoned lab coat, and appropriate footwear that covers the entire foot.To prevent skin contact which may cause severe burns.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.To avoid inhalation of potentially corrosive vapors or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

Table 2: Operational Workflow for this compound

StageProcedureKey Considerations
Receiving and Storage Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed and store it locked up.[2]Proper storage prevents degradation and accidental release.
Handling and Use All handling of this compound should be conducted in a chemical fume hood.[3] Avoid the formation of dust and aerosols. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2]A fume hood provides primary containment. Strict personal hygiene reduces the risk of exposure.
Spill Management In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] Ventilate the area.A pre-planned spill response is crucial to mitigate exposure.
First Aid In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[2] If inhaled, move the person to fresh air.[2] If swallowed, rinse the mouth and do NOT induce vomiting; seek immediate medical attention.Immediate and appropriate first aid can significantly reduce the severity of an injury.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines for this compound

Waste TypeDisposal ProcedureRegulatory Note
Unused this compound Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific instructions. Do not dispose of down the drain.Disposal must be in accordance with local, state, and federal regulations.
Contaminated Materials (e.g., gloves, absorbent) Place in a sealed, labeled container and dispose of as hazardous chemical waste.Follow institutional guidelines for solid chemical waste disposal.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional policy, which may include recycling or disposal as non-hazardous waste.Proper decontamination of containers is essential before disposal.

Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh/Measure This compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Doff PPE F->G H Dispose of Waste G->H

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment. It is imperative to consult your institution's specific safety guidelines and to seek guidance from your EHS department for any questions or concerns.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.